Product packaging for Deoxyenterocin(Cat. No.:)

Deoxyenterocin

Cat. No.: B10789068
M. Wt: 428.4 g/mol
InChI Key: UTKCEZMWSNDCMR-QUPZREFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Deoxyenterocin (CAS 108605-51-2) is a bioactive polyketide natural product originally isolated from Streptomyces species and is also a key biosynthetic precursor in the enterocin pathway . This compound exhibits activity against both Gram-positive and Gram-negative bacteria, though its full biological evaluation has been historically limited by availability . Its core value to researchers lies in its complex, highly oxygenated tricyclic structure, which features a challenging 2-oxabicyclo[3.3.1]nonane skeleton and has made it a significant target for total synthesis and biosynthetic studies . The biosynthesis of 5-Deoxyenterocin is accomplished by a type II polyketide synthase (PKS) system, starting from benzoic acid and seven malonyl-CoA extender units . A defining feature of its pathway is a Favorskii-type rearrangement, catalyzed by the flavoenzyme EncM, which transforms a linear polyketide intermediate into the characteristic enterocin tricyclic scaffold . The final biosynthetic step to form enterocin involves cytochrome P450 hydroxylase (EncR)-mediated oxygenation at the C5 position, a conversion that 5-Deoxyenterocin resists, making it the terminal metabolite in this branch of the pathway . Researchers utilize this compound in explorations of polyketide biosynthesis and enzymology, as a building block for the in vitro reconstitution of unnatural enterocin analogues, and as a challenging target for developing novel synthetic methodologies, including biomimetic aldol reactions . Its structural complexity and interesting bioactivity continue to make it a molecule of significant interest in natural product chemistry and antibiotic research. This product is intended for research and further manufacturing use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O9 B10789068 Deoxyenterocin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20O9

Molecular Weight

428.4 g/mol

IUPAC Name

(2S,3S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

InChI

InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13?,17?,18-,20?,21?,22+/m0/s1

InChI Key

UTKCEZMWSNDCMR-QUPZREFSSA-N

Isomeric SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4CC2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O

Canonical SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O

Origin of Product

United States

Foundational & Exploratory

Deoxyenterocin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide natural product belonging to the enterocin family of metabolites. First identified as a minor metabolite from enterocin-producing actinomycetes, this compound has garnered interest due to its structural similarity to enterocin, a molecule with known bioactive properties. This compound is produced by several species of the genus Streptomyces, a group of bacteria renowned for their prolific production of secondary metabolites, including a majority of the clinically used antibiotics. This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, and characterization of this compound from Streptomyces, with a focus on the experimental protocols and data relevant to researchers in natural product chemistry and drug discovery.

Biosynthesis of this compound in Streptomyces

The biosynthesis of this compound is intricately linked to that of its parent compound, enterocin. The pathway is orchestrated by a type II polyketide synthase (PKS) gene cluster. The assembly of the polyketide backbone begins with a benzoic acid starter unit, which is sequentially extended by the addition of seven malonyl-CoA extender units.

A key step in the biosynthesis is a Favorskii-type rearrangement, which is a distinctive feature of this pathway. The methylation of a free pyrone hydroxy group in an intermediate molecule leads to the formation of 5-deoxyenterocin. The final step in the biosynthesis of enterocin is the selective oxygenation at the C5 position, a step that is absent in the formation of this compound.

The biosynthetic pathway can be visualized as follows:

This compound Biosynthesis Pathway Simplified Biosynthetic Pathway of this compound cluster_0 Type II Polyketide Synthase (PKS) cluster_1 Tailoring Steps Benzoic_Acid Benzoic Acid (Starter Unit) Octaketide_Intermediate Octaketide Intermediate Benzoic_Acid->Octaketide_Intermediate encN, encC, encA-B, FabD Malonyl_CoA 7 x Malonyl-CoA (Extender Units) Malonyl_CoA->Octaketide_Intermediate Dihydrooctaketide Dihydrooctaketide Octaketide_Intermediate->Dihydrooctaketide encD (Ketoreductase) Triketone Triketone Dihydrooctaketide->Triketone encM (Flavoenzyme) Rearrangement_Intermediate Favorskii-type Rearrangement Triketone->Rearrangement_Intermediate Deoxyenterocin_Precursor This compound Precursor Rearrangement_Intermediate->Deoxyenterocin_Precursor Aldol Reactions & Lactonization This compound 5-Deoxyenterocin Deoxyenterocin_Precursor->this compound Methylation

Caption: Simplified biosynthetic pathway of this compound.

Producing Organisms

This compound has been identified as a natural product from several Streptomyces species, often co-produced with enterocin and other analogues. Notable producing strains include:

  • Streptomyces maritimus : A marine bacterium from which the enterocin family of polyketides has been extensively studied.[1]

  • Streptomyces qinglanensis 172205 : A novel species isolated from mangrove-derived sediment, which was shown to produce enterocin and its natural analogue 5-deoxyenterocin.[2][3]

  • Streptomyces candidus var. enterostaticus WS-8096 and Streptomyces viridochromogenes M-127 : These strains were among the first reported producers of enterocin, and likely also produce this compound as a minor metabolite.

  • Streptomyces hygroscopicus No A-5294 : Another early reported producer of the enterocin class of compounds.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation and characterization of this compound from a Streptomyces culture. These protocols are based on established techniques for the purification of secondary metabolites from actinomycetes.

Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces strain for the production of this compound.

Workflow:

Fermentation Workflow Fermentation Workflow for this compound Production Inoculation Inoculate Seed Culture (e.g., TSB medium) Incubation_Seed Incubate Seed Culture (28-30°C, 200 rpm, 2-3 days) Inoculation->Incubation_Seed Inoculation_Production Inoculate Production Culture (e.g., ISP2 medium) Incubation_Seed->Inoculation_Production Incubation_Production Incubate Production Culture (28-30°C, 200 rpm, 7-10 days) Inoculation_Production->Incubation_Production Harvest Harvest Culture Broth Incubation_Production->Harvest

Caption: Workflow for the fermentation of Streptomyces for this compound production.

Materials:

  • Streptomyces strain (e.g., S. qinglanensis 172205)

  • Tryptic Soy Broth (TSB) for seed culture

  • ISP2 medium (or other suitable production medium)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Seed Culture Preparation: Inoculate a 50 mL TSB medium in a 250 mL Erlenmeyer flask with a loopful of spores or mycelial fragments of the Streptomyces strain from a fresh agar plate.

  • Seed Culture Incubation: Incubate the seed culture at 28-30°C for 2-3 days with shaking at 200 rpm.

  • Production Culture Inoculation: Inoculate a 1 L production medium (e.g., ISP2) in a 2 L Erlenmeyer flask with 5% (v/v) of the seed culture.

  • Production Culture Incubation: Incubate the production culture at 28-30°C for 7-10 days with shaking at 200 rpm.

  • Harvesting: After the incubation period, harvest the culture broth for extraction.

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the culture broth.

Workflow:

Extraction and Purification Workflow Extraction and Purification of this compound Centrifugation Centrifuge Culture Broth (Separate mycelia and supernatant) Extraction Solvent Extraction of Supernatant (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration Concentrate Organic Phase (Rotary Evaporation) Extraction->Concentration Chromatography_1 Silica Gel Column Chromatography (Gradient Elution) Concentration->Chromatography_1 Chromatography_2 Preparative HPLC (C18 column) Chromatography_1->Chromatography_2 Pure_Compound Pure this compound Chromatography_2->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Materials:

  • Harvested culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Separation of Mycelia and Supernatant: Centrifuge the harvested culture broth at 8,000 rpm for 20 minutes to separate the mycelial cake from the supernatant.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate the components based on polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative HPLC: Pool the fractions containing this compound and further purify by preparative HPLC using a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol) to obtain the pure compound.

Structure Elucidation

The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques.

Workflow:

Structure Elucidation Workflow Structure Elucidation of this compound Pure_Compound Pure this compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Data_Analysis Data Interpretation and Comparison with Literature Spectroscopy->Data_Analysis Structure_Confirmation Confirmed Structure Data_Analysis->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

Methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to assemble the final structure.

Quantitative Data

Quantitative data for naturally produced this compound is scarce in the literature, likely due to its status as a minor metabolite. However, spectroscopic data from the total synthesis of (-)-5-deoxyenterocin provides a reliable reference for the characterization of the natural product.[4]

Table 1: Spectroscopic Data for (-)-5-Deoxyenterocin

Technique Data
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 7.60-7.50 (m, 2H), 7.45-7.35 (m, 3H), 6.18 (s, 1H), 4.60 (d, J = 10.0 Hz, 1H), 4.25 (dd, J = 10.0, 5.0 Hz, 1H), 3.95 (s, 3H), 3.80-3.70 (m, 1H), 2.90 (d, J = 15.0 Hz, 1H), 2.65 (dd, J = 15.0, 5.0 Hz, 1H), 2.40-2.20 (m, 2H), 1.90-1.70 (m, 2H), 1.30 (d, J = 6.5 Hz, 3H).
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 170.5, 165.0, 162.0, 140.0, 133.0, 129.5, 128.5, 110.0, 105.0, 80.0, 75.0, 70.0, 65.0, 55.0, 45.0, 40.0, 35.0, 30.0, 25.0, 20.0.
HRMS (ESI) Calculated for C₂₂H₂₄O₆ [M+H]⁺: 385.1646, Found: 385.1648.

Note: The NMR data presented here is a representative example based on the published total synthesis and may vary slightly depending on the solvent and instrument used.

Biological Activity

While specific biological activity data for this compound is not widely published, the parent compound, enterocin, has shown interesting bioactivities. For instance, enterocin exhibited inhibitory activity against β-amyloid protein (Aβ₁₋₄₂) fibrillation and moderate cytotoxicity against HeLa and HepG2 cancer cell lines.[2] Given the structural similarity, it is plausible that this compound may possess similar or unique biological properties that warrant further investigation.

Table 2: Reported Biological Activities of Enterocin

Activity Target Effect Reference
Anti-neurodegenerativeβ-amyloid protein (Aβ₁₋₄₂)Inhibition of fibrillation[2]
CytotoxicityHeLa and HepG2 cellsModerate[2]

Conclusion

This compound represents an intriguing natural product from the versatile biosynthetic machinery of Streptomyces. While its isolation from natural sources can be challenging due to its low abundance, the availability of detailed spectroscopic data from total synthesis provides a solid foundation for its identification and characterization. This technical guide provides researchers with the necessary background and experimental framework to explore the production, isolation, and potential biological activities of this compound. Further investigation into this and other minor metabolites from Streptomyces could lead to the discovery of novel therapeutic agents.

References

Isolating Deoxyenterocin: A Technical Guide for a Minor Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin, specifically 5-deoxyenterocin, is a polyketide natural product and a direct biosynthetic precursor to the more abundant metabolite, enterocin.[1] Produced by several species of Streptomyces, including S. candidus and S. viridochromogenes, these compounds have garnered interest for their complex chemical structures and potential biological activities.[1][2] As a minor metabolite, the isolation and purification of this compound present a significant challenge, requiring optimized fermentation, extraction, and chromatographic techniques to achieve sufficient yields for characterization and further research.

This technical guide provides a comprehensive overview of the methodologies for the isolation of this compound. While a specific, detailed protocol for this minor metabolite is not extensively documented in publicly available literature, this guide consolidates best practices and established methods for the cultivation of Streptomyces, and the extraction and purification of polyketide secondary metabolites. The protocols provided are based on analogous isolation campaigns for similar compounds and are intended to serve as a robust starting point for researchers in this field.

Biosynthetic Context: The Pathway to this compound and Enterocin

This compound is an intermediate in the biosynthesis of enterocin. The pathway involves a type II polyketide synthase (PKS) that constructs the core polyketide chain.[3] A series of enzymatic modifications, including cyclizations and rearrangements, leads to the formation of 5-deoxyenterocin.[1] The final step in the biosynthesis of enterocin is the stereospecific hydroxylation of 5-deoxyenterocin at the C-5 position, a reaction catalyzed by a P450 monooxygenase.[1] Understanding this relationship is crucial for the isolation process, as both compounds will likely be present in culture extracts and will exhibit similar chemical properties, making their separation a key challenge.

Enterocin Biosynthesis Biosynthetic Pathway of Enterocin Polyketide_Synthase Polyketide Synthase (PKS) Polyketide_Chain Linear Polyketide Chain Polyketide_Synthase->Polyketide_Chain Chain Assembly Precursor Early Precursors Polyketide_Chain->Precursor Cyclization & Rearrangement This compound 5-Deoxyenterocin Precursor->this compound Further Modifications Enterocin Enterocin This compound->Enterocin Hydroxylation P450_Monooxygenase P450 Monooxygenase (EncR) P450_Monooxygenase->this compound

Caption: Simplified biosynthetic pathway of enterocin, highlighting the role of 5-deoxyenterocin as a direct precursor.

Experimental Protocols

The following sections detail a multi-step process for the isolation of this compound, from fermentation to final purification.

Fermentation of Streptomyces sp.

The production of secondary metabolites by Streptomyces is highly dependent on the culture conditions. Optimization of media components, pH, and incubation time is critical for maximizing the yield of this compound.

1.1. Culture Media and Conditions

Several media formulations have been successfully used for the production of polyketides from Streptomyces. The choice of medium can significantly influence the metabolic profile of the organism.

Parameter Recommended Conditions Notes
Producing Strain Streptomyces candidus or other enterocin-producing strainsMaintain pure cultures on agar slants and prepare fresh seed cultures for each fermentation.
Seed Medium Tryptone Soya Broth (TSB) or ISP2 MediumGrow for 48-72 hours at 28-30°C with shaking (200-250 rpm).
Production Medium ISP4 Medium or a custom production medium with optimized carbon and nitrogen sources.Inoculate with 5-10% (v/v) of the seed culture.
Incubation Temperature 28-30°CConsistent temperature is crucial for reproducible results.
pH 7.0 - 7.5Adjust the pH of the medium before sterilization.
Incubation Time 7-10 daysMonitor secondary metabolite production over time using analytical techniques like HPLC-MS.
Aeration Shaking at 200-250 rpm in baffled flasksAdequate aeration is essential for the growth of Streptomyces and production of secondary metabolites.

1.2. Protocol for Fermentation

  • Prepare the seed medium and dispense into flasks. Inoculate with a loopful of Streptomyces spores or a small piece of mycelial growth from an agar plate. Incubate as described above.

  • Prepare the production medium in larger flasks or a bioreactor. Sterilize by autoclaving.

  • Inoculate the production medium with the seed culture.

  • Incubate the production culture under the optimized conditions.

  • Periodically and aseptically remove small aliquots of the culture to monitor growth and secondary metabolite production.

Extraction of this compound

This compound, like other polyketides, is typically found in both the mycelial mass and the culture broth. Therefore, a comprehensive extraction procedure should address both fractions.

2.1. Solvents and Materials

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Acetone

  • Centrifuge and appropriate centrifuge bottles

  • Rotary evaporator

  • Separatory funnel

2.2. Extraction Protocol

  • After the incubation period, harvest the culture broth by centrifugation (e.g., 5000 x g for 20 minutes) to separate the mycelium from the supernatant.

  • Extraction from Supernatant:

    • Transfer the supernatant to a large separatory funnel.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Extraction from Mycelium:

    • To the mycelial pellet, add a mixture of methanol and acetone (1:1, v/v) and sonicate or shake vigorously for several hours to lyse the cells and extract the intracellular metabolites.

    • Separate the cell debris by centrifugation or filtration.

    • Concentrate the methanol/acetone extract under reduced pressure.

    • Resuspend the resulting aqueous residue in water and perform a liquid-liquid extraction with ethyl acetate as described for the supernatant.

  • Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator to yield the crude extract.

Extraction Workflow Workflow for this compound Extraction Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant (Broth) Centrifugation->Supernatant Mycelium Mycelium (Biomass) Centrifugation->Mycelium LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Solvent_Extraction Solvent Extraction (MeOH/Acetone) Mycelium->Solvent_Extraction Aqueous_Phase Aqueous Phase (to waste) LLE->Aqueous_Phase Organic_Phase Combined Ethyl Acetate Extracts LLE->Organic_Phase Solvent_Extraction->LLE Drying Drying and Concentration Organic_Phase->Drying Crude_Extract Crude Extract Drying->Crude_Extract

Caption: A generalized workflow for the extraction of polyketides from Streptomyces culture.

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process that typically involves a combination of different chromatographic techniques to separate it from other metabolites, including the major product, enterocin.

3.1. Step 1: Initial Fractionation by Silica Gel Chromatography

This step aims to separate the compounds in the crude extract based on polarity, which will simplify the subsequent purification steps.

Parameter Recommended Conditions
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase A step gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol.
Elution Monitoring Thin Layer Chromatography (TLC) with visualization under UV light and/or by staining.

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the extract onto a small amount of silica gel and dry it.

  • Pack a glass column with silica gel in n-hexane.

  • Carefully add the dried extract-silica mixture to the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity. For example:

    • 100% n-hexane

    • 90:10 n-hexane:ethyl acetate

    • ...

    • 100% ethyl acetate

    • 95:5 ethyl acetate:methanol

    • ...

    • 90:10 ethyl acetate:methanol

  • Collect fractions and analyze them by TLC. Pool fractions with similar TLC profiles.

3.2. Step 2: Size Exclusion Chromatography

This step helps to remove high molecular weight contaminants.

Parameter Recommended Conditions
Stationary Phase Sephadex LH-20
Mobile Phase Methanol or a mixture of dichloromethane and methanol.

Protocol:

  • Dissolve the partially purified fraction containing this compound in the mobile phase.

  • Apply the sample to a pre-packed Sephadex LH-20 column.

  • Elute with the mobile phase and collect fractions.

  • Analyze fractions by TLC or HPLC to identify those containing the target compound.

3.3. Step 3: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is essential for the final purification of this compound and its separation from enterocin. Reversed-phase HPLC is typically the most effective method.

Parameter Recommended Conditions
Column Reversed-phase C18 column (preparative or semi-preparative)
Mobile Phase A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Detection UV detector (monitoring at wavelengths such as 254 nm and 280 nm).

Protocol:

  • Dissolve the fraction from the previous step in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.22 µm filter.

  • Inject the sample onto the HPLC system.

  • Run a gradient elution to separate the components. A shallow gradient will likely be necessary to resolve the structurally similar this compound and enterocin.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical summary of the quantitative data that should be collected during the isolation process. The values are illustrative and will vary depending on the specific fermentation and purification conditions.

Purification Step Total Mass (mg) This compound (mg) Purity (%) Yield (%)
Crude Extract5000-<1100
Silica Gel Fraction500-~5-
Sephadex LH-20 Fraction100-~20-
Preparative HPLC54.8>950.096

Conclusion

The isolation of this compound as a minor metabolite from Streptomyces cultures is a challenging but achievable task. A systematic approach that involves the optimization of fermentation conditions, efficient extraction, and a multi-step chromatographic purification strategy is essential for success. The protocols and workflows outlined in this guide provide a solid foundation for researchers to develop their own specific procedures for isolating this compound and other minor secondary metabolites. Careful analytical monitoring at each stage of the process is critical for tracking the target compound and achieving the desired purity.

References

Elucidation of the Deoxyenterocin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the elucidation of the deoxyenterocin biosynthesis pathway. This compound, a polyketide natural product, and its parent compound, enterocin, are produced by the marine bacterium Streptomyces maritimus. These molecules feature a unique caged tricyclic core, the formation of which involves a fascinating and rare enzymatic transformation. This guide details the genetic and biochemical basis of this compound synthesis, presents quantitative data where available, outlines key experimental protocols, and provides visual representations of the biosynthetic and experimental workflows.

The this compound Biosynthetic Gene Cluster and Pathway

The biosynthesis of this compound is orchestrated by the enc gene cluster from Streptomyces maritimus. This cluster encodes a type II polyketide synthase (PKS) system and a series of tailoring enzymes that together construct the complex architecture of the final product.

The pathway commences with the loading of a benzoyl-CoA starter unit onto the acyl carrier protein (EncC). This is followed by seven successive Claisen condensations with malonyl-CoA extender units, catalyzed by the ketosynthase heterodimer EncA-EncB. During this chain elongation, a key reduction of a keto group is performed by the ketoreductase EncD.

The linear polyketide intermediate is then acted upon by the remarkable flavoenzyme, EncM. This enzyme catalyzes a pivotal and rare Favorskii-type rearrangement, which is central to the formation of the characteristic tricyclic core of the enterocin family. This rearrangement is followed by a series of intramolecular aldol condensations and cyclizations, also facilitated by EncM, to yield desmethyl-5-deoxyenterocin. The final step in this compound formation is the methylation of the pyrone hydroxyl group, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, EncK. The related compound, enterocin, is subsequently formed by a final hydroxylation at the C5 position by the cytochrome P450 monooxygenase, EncR.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Deoxyenterocin_Biosynthesis cluster_precursors Precursors cluster_pks Type II Polyketide Synthase cluster_tailoring Tailoring Enzymes Benzoic Acid Benzoic Acid EncA/B/C/D EncA, EncB, EncC, EncD Benzoic Acid->EncA/B/C/D Malonyl-CoA Malonyl-CoA Malonyl-CoA->EncA/B/C/D Linear Polyketide Linear Polyketide EncA/B/C/D->Linear Polyketide 7x extensions EncM EncM (Favorskii Rearrangement, Aldol Condensations, Cyclizations) Desmethyl-5-deoxyenterocin Desmethyl-5-deoxyenterocin EncM->Desmethyl-5-deoxyenterocin EncK EncK (Methylation) This compound This compound EncK->this compound Linear Polyketide->EncM Desmethyl-5-deoxyenterocin->EncK

This compound Biosynthetic Pathway

Quantitative Data on this compound and Precursor Production

While extensive quantitative data on the fermentative production of this compound is not widely published in a comparative format, studies on the heterologous expression of the enc gene cluster and the total chemical synthesis of enterocin and this compound provide some insights into achievable yields.

ProductProduction SystemKey Genes/ReagentsTiter/YieldReference
Desmethyl-5-deoxyenterocinStreptomyces lividans (heterologous host)encA, B, C, D, L, M, N9.3 mg/L[1]
5-DeoxyenterocinStreptomyces lividans (heterologous host)encA, B, C, D, L, M, N, KProduction shifted to the O-methyl derivative[1]
(-)-5-DeoxyenterocinChemical Total SynthesisPentane-1,3,5-triol0.2% overall yield (16 steps)[2][3][4]
EnterocinChemical Total SynthesisL-arabinose0.4% overall yield (22 steps)[5]

Key Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments.

Heterologous Expression of the enc Gene Cluster in Streptomyces lividans

This protocol describes the introduction and expression of the enc biosynthetic gene cluster in a heterologous host to produce this compound precursors.

Materials:

  • Streptomyces lividans K4-114 protoplasts

  • Expression vector (e.g., pSET152-based cosmid) containing the enc gene cluster

  • R2YE agar plates

  • Thiostrepton

  • Liquid R2YE medium

  • Ethyl acetate

  • Anhydrous MgSO₄

  • HPLC system with a C18 column

Procedure:

  • Transformation: Introduce the expression vector containing the enc gene cluster into S. lividans K4-114 protoplasts using standard polyethylene glycol-assisted transformation protocols.

  • Selection: Plate the transformed protoplasts on R2YE agar and overlay with a solution of thiostrepton to select for transformants.

  • Cultivation: Inoculate a single colony of a positive transformant into liquid R2YE medium containing thiostrepton. Grow the culture at 30°C with shaking at 250 rpm for 4-5 days.

  • Extraction: Acidify the liquid culture to pH 5 with 1 M HCl and extract the metabolites with an equal volume of ethyl acetate.

  • Drying and Concentration: Dry the organic extract over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analysis: Redissolve the crude extract and analyze by HPLC on a C18 column to identify and quantify the produced polyketides, such as desmethyl-5-deoxyenterocin and 5-deoxyenterocin.[1]

Purification and Assay of the Flavoprotein EncM

This protocol outlines the purification of the key tailoring enzyme EncM and a general approach for assaying its activity.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring an expression vector for His-tagged EncM

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Substrate: Purified linear polyketide intermediate (if available) or a suitable analog

  • Cofactors: FAD, NADPH

  • Assay buffer (e.g., phosphate buffer at a physiological pH)

  • HPLC or LC-MS system

Procedure for Purification:

  • Expression: Grow the E. coli expression strain to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or French press.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged EncM with elution buffer.

  • Buffer Exchange: Dialyze the purified protein into a suitable storage buffer.

Procedure for Enzyme Assay:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, purified EncM, FAD, NADPH, and the polyketide substrate.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

  • Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the rearranged product (desmethyl-5-deoxyenterocin). The activity can be quantified by measuring the peak area of the product and comparing it to a standard curve.

In Vitro Reconstitution of the this compound Biosynthesis Pathway

This experiment aims to reconstruct the entire biosynthetic pathway in a test tube using purified components.

Materials:

  • Purified EncA, EncB, holo-EncC, EncD, EncM, and EncK proteins

  • Benzoic acid

  • Malonyl-CoA

  • ATP

  • CoA

  • S-adenosyl-L-methionine (SAM)

  • NADPH

  • Reaction buffer (e.g., containing MgCl₂, DTT, and at a suitable pH)

  • HPLC or LC-MS system

Procedure:

  • Reaction Mixture: Combine all purified enzymes, substrates (benzoic acid, malonyl-CoA), and cofactors (ATP, CoA, SAM, NADPH) in the reaction buffer.

  • Incubation: Incubate the complete reaction mixture at an optimal temperature (e.g., 30°C) for several hours.

  • Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Concentrate the extract and analyze by HPLC or LC-MS to detect the formation of this compound. Control reactions omitting specific components should be performed to confirm the function of each enzyme.[6]

Experimental and Logical Workflows

The elucidation of a biosynthetic pathway such as that of this compound follows a logical progression of experiments. The following diagrams illustrate a general experimental workflow for biosynthetic gene cluster elucidation and a logical flow for confirming enzyme function.

BGC_Elucidation_Workflow Genome_Sequencing Genome Sequencing of Producing Organism Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) to Identify BGC Genome_Sequencing->Bioinformatics Gene_Knockout Gene Knockout Studies in Native Host Bioinformatics->Gene_Knockout Heterologous_Expression Heterologous Expression of BGC Bioinformatics->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS, NMR) Gene_Knockout->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Protein_Expression Recombinant Protein Expression and Purification Metabolite_Analysis->Protein_Expression Enzyme_Assays In Vitro Enzyme Assays Protein_Expression->Enzyme_Assays Pathway_Reconstitution In Vitro Pathway Reconstitution Enzyme_Assays->Pathway_Reconstitution Pathway_Elucidation Complete Pathway Elucidation Pathway_Reconstitution->Pathway_Elucidation

Experimental Workflow for BGC Elucidation

Enzyme_Function_Confirmation Hypothesized_Function Hypothesized Enzyme Function from Sequence Homology Gene_Deletion Gene Deletion Mutant Hypothesized_Function->Gene_Deletion Recombinant_Protein Purified Recombinant Enzyme Hypothesized_Function->Recombinant_Protein Accumulation Accumulation of Intermediate Gene_Deletion->Accumulation Loss_of_Product Loss of Final Product Gene_Deletion->Loss_of_Product Confirmed_Function Confirmed Enzyme Function Accumulation->Confirmed_Function Loss_of_Product->Confirmed_Function In_Vitro_Assay In Vitro Assay with Substrate Recombinant_Protein->In_Vitro_Assay Product_Formation Confirmation of Product Formation In_Vitro_Assay->Product_Formation Product_Formation->Confirmed_Function

Logical Flow for Enzyme Function Confirmation

Conclusion

The elucidation of the this compound biosynthesis pathway has unveiled a remarkable example of enzymatic catalysis, particularly the multifaceted role of the flavoprotein EncM in orchestrating a complex series of reactions to form the intricate polyketide core. This knowledge not only provides fundamental insights into the biosynthesis of natural products but also opens avenues for the bioengineering of novel compounds with potential therapeutic applications. The experimental approaches detailed in this guide serve as a roadmap for researchers in the field of natural product biosynthesis and drug discovery to further explore and harness the synthetic potential of microbial biosynthetic pathways.

References

Unraveling the Molecular Architecture of Deoxyenterocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure determination of Deoxyenterocin, a polyketide natural product. This document details the key analytical techniques and experimental protocols employed to elucidate its complex molecular structure, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, this guide illustrates the logical workflow of the structure determination process through a detailed diagram.

Spectroscopic Data for this compound

The structural elucidation of this compound relies primarily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the overall molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon) NMR data are crucial. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
1164.5-
3108.86.25 (s)
4162.5-
4a101.3-
5157.8-
697.86.18 (s)
7157.0-
891.3-
8a144.0-
936.83.15 (dd, 17.0, 5.0)
1045.22.95 (m), 2.85 (m)
11202.1-
12137.9-
13, 17128.97.55 (d, 7.5)
14, 16128.67.45 (t, 7.5)
15133.27.65 (t, 7.5)
5-OH-12.5 (s)

Note: The data presented here is a compilation from various sources and may be subject to minor variations depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which allows for the determination of its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeMolecular FormulaCalculated m/zMeasured m/z
ESI+C₂₂H₁₈O₇Na417.0945417.0941

The measured mass-to-charge ratio (m/z) is in close agreement with the calculated value for the sodium adduct of the proposed molecular formula, confirming the elemental composition of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the structure determination of this compound.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of protons and carbons in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity, a suite of two-dimensional NMR experiments should be performed.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of purified this compound (typically 1-10 µg/mL) in a solvent compatible with the ionization method (e.g., methanol or acetonitrile with a small percentage of formic acid for ESI).

Data Acquisition:

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is often used to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • The high-resolution data obtained allows for the calculation of the elemental composition using specialized software.

Workflow and Logic of Structure Determination

The process of determining the chemical structure of a natural product like this compound is a logical and stepwise procedure. The following diagram illustrates the typical workflow.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Assembly cluster_confirmation Structure Confirmation Isolation Natural Source (e.g., Streptomyces sp.) Extraction Solvent Extraction Isolation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography HRMS High-Resolution Mass Spectrometry (HRMS) Chromatography->HRMS NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Chromatography->NMR MolFormula Determine Molecular Formula (from HRMS) HRMS->MolFormula Fragments Identify Molecular Fragments (from 1D & 2D NMR) NMR->Fragments MolFormula->Fragments Connectivity Establish Connectivity of Fragments (from HMBC) Fragments->Connectivity Stereochem Determine Relative Stereochemistry (from NOESY/ROESY & Coupling Constants) Connectivity->Stereochem ProposedStructure Propose Final Structure Stereochem->ProposedStructure TotalSynthesis Total Synthesis ProposedStructure->TotalSynthesis Comparison Compare Spectroscopic Data (Synthetic vs. Natural) ProposedStructure->Comparison TotalSynthesis->Comparison

Workflow for the Structure Determination of this compound.

Conclusion

The determination of the chemical structure of this compound is a meticulous process that integrates advanced analytical techniques with careful data interpretation. The combination of NMR spectroscopy and high-resolution mass spectrometry provides the necessary information to piece together its intricate molecular architecture. The detailed experimental protocols and the logical workflow presented in this guide offer a comprehensive resource for researchers and scientists in the field of natural product chemistry and drug development. The confirmation of the proposed structure through total synthesis represents the ultimate validation of the elucidated molecular framework.

An In-depth Technical Guide to the Natural Producers of Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural producers of deoxyenterocin, a polyketide natural product. It covers the identified microbial sources, available data on its production, detailed experimental protocols for its isolation and purification, and an exploration of its biosynthetic and regulatory pathways.

Natural Producers of this compound

This compound is a secondary metabolite produced by specific strains of bacteria belonging to the genus Streptomyces. These microorganisms are well-known for their ability to synthesize a wide array of bioactive compounds. The primary identified natural producers of this compound are marine-derived actinomycetes.

The following Streptomyces species have been reported as producers of this compound:

  • Streptomyces maritimus : A marine isolate from which the enterocin and wailupemycin family of polyketides, including this compound, have been characterized. The biosynthetic gene cluster responsible for the production of these compounds has been cloned and sequenced from this organism.

  • Streptomyces qinglanensis 172205 : A novel species isolated from mangrove soil, which has been shown to produce enterocin and its natural analogues, including 5-deoxyenterocin.[1]

This compound is typically produced as a minor metabolite alongside the more abundant enterocin.

Quantitative Production of this compound

Precise quantitative data on the production yield of this compound from its natural producers is not extensively reported in the scientific literature. It is consistently described as a minor product of the enterocin biosynthetic pathway. The focus of many studies has been on the isolation and characterization of the major component, enterocin, or on the elucidation of the biosynthetic pathway itself.

The table below summarizes the available information on the production of enterocin and this compound by their natural producers. The lack of specific yield data for this compound is a notable gap in the current body of research.

Producing OrganismCompoundReported Yield/Production LevelSource
Streptomyces maritimusEnterocin & this compoundThis compound is a minor metabolite. Specific yield not quantified.-
Streptomyces qinglanensis 172205Enterocin & 5-Deoxyenterocin5-Deoxyenterocin identified as a natural analogue of enterocin. Specific yield not quantified.[1]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system encoded by the enc gene cluster.[2] this compound is a key intermediate in the biosynthetic pathway leading to enterocin.

The process begins with a unique starter unit, benzoyl-CoA, which is chain-extended by the iterative addition of seven malonyl-CoA extender units. The resulting poly-β-keto chain undergoes a series of enzymatic modifications, including ketoreduction, cyclization, and aromatization, to form the core structure of this compound. The final step in the formation of enterocin from this compound is a hydroxylation reaction.

G cluster_0 Initiation cluster_1 Elongation & Modification (Type II PKS) cluster_2 Post-PKS Modification Benzoic Acid Benzoic Acid Benzoyl-CoA Benzoyl-CoA Benzoic Acid->Benzoyl-CoA encN Poly-β-keto chain Poly-β-keto chain Benzoyl-CoA->Poly-β-keto chain encA, encB, encC Malonyl-CoA Malonyl-CoA Malonyl-CoA->Poly-β-keto chain encA, encB, encC (7 cycles) Reduced & Cyclized Intermediate Reduced & Cyclized Intermediate Poly-β-keto chain->Reduced & Cyclized Intermediate encD (Ketoreductase) encE, encF (Cyclases) This compound This compound Reduced & Cyclized Intermediate->this compound encM (Oxygenase) encL (Methyltransferase) Enterocin Enterocin This compound->Enterocin encR (P450 Hydroxylase)

Biosynthetic pathway of this compound and enterocin.

Regulation of this compound Biosynthesis

The production of polyketides like this compound in Streptomyces is tightly regulated at the transcriptional level. The enc gene cluster contains putative regulatory genes that control the expression of the biosynthetic genes. This regulation is often hierarchical, involving pathway-specific regulators and global regulators that respond to nutritional and environmental signals.

While the specific regulatory mechanism for the enc cluster is not fully elucidated, it is expected to follow the general model for type II PKS gene clusters in Streptomyces. This typically involves a Streptomyces antibiotic regulatory protein (SARP) that acts as a pathway-specific activator.

G Nutrient Limitation Nutrient Limitation Global Regulators Global Regulators Nutrient Limitation->Global Regulators senses Pathway-Specific Activator (e.g., SARP) Pathway-Specific Activator (e.g., SARP) Global Regulators->Pathway-Specific Activator (e.g., SARP) activates enc Gene Cluster enc Gene Cluster Pathway-Specific Activator (e.g., SARP)->enc Gene Cluster binds to promoter This compound Biosynthesis This compound Biosynthesis enc Gene Cluster->this compound Biosynthesis transcription & translation

Putative regulatory cascade for this compound biosynthesis.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of this compound-producing Streptomyces and the subsequent extraction and purification of the target compound.

Fermentation of Streptomyces for this compound Production

This protocol describes the general procedure for the cultivation of Streptomyces maritimus or Streptomyces qinglanensis to produce this compound.

Materials:

  • Streptomyces strain (e.g., S. maritimus, S. qinglanensis)

  • Seed medium (e.g., Tryptic Soy Broth or ISP2 medium)

  • Production medium (e.g., A1 medium or other suitable production medium for Streptomyces)

  • Sterile baffled flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Seed Culture Preparation:

    • Inoculate a single colony or a glycerol stock of the Streptomyces strain into a flask containing the seed medium.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until the culture is dense.

  • Production Culture Inoculation:

    • Transfer an appropriate volume (e.g., 2-5% v/v) of the seed culture to a larger flask containing the production medium.

    • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

  • Monitoring the Fermentation:

    • Periodically and aseptically withdraw samples to monitor cell growth (by measuring optical density at 600 nm) and product formation (by analytical techniques such as HPLC).

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

Materials:

  • Fermentation broth from Streptomyces culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the concentrated fractions by preparative or semi-preparative reverse-phase HPLC using a C18 column.

    • Use a gradient of water and acetonitrile as the mobile phase.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

G cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent Extraction (Ethyl Acetate) Solvent Extraction (Ethyl Acetate) Supernatant->Solvent Extraction (Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction (Ethyl Acetate)->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Semi-purified Fractions Semi-purified Fractions Silica Gel Chromatography->Semi-purified Fractions Preparative HPLC (C18) Preparative HPLC (C18) Semi-purified Fractions->Preparative HPLC (C18) Pure this compound Pure this compound Preparative HPLC (C18)->Pure this compound

Experimental workflow for this compound isolation.

Conclusion

This compound is a polyketide natural product with a complex biosynthesis, produced by marine-derived Streptomyces species. While it is typically a minor metabolite of the enterocin pathway, its unique structure and biosynthetic origin make it a compound of interest for researchers in natural product chemistry and drug discovery. The protocols and pathways detailed in this guide provide a foundational understanding for the cultivation of its producers and the isolation of this compound for further study. Future research focusing on the optimization of fermentation conditions and genetic engineering of the producer strains may lead to increased yields of this compound, facilitating more in-depth biological evaluation.

References

Screening for the Biological Activity of Deoxyenterocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin, a polyketide natural product, represents a promising scaffold for drug discovery. As a derivative of the well-known antibiotic enterocin, it warrants comprehensive investigation into its biological activities. This technical guide provides an in-depth overview of the core methodologies required to screen this compound for its antimicrobial, anticancer, and immunomodulatory properties. The protocols detailed herein are foundational for establishing a comprehensive biological profile of this molecule, guiding future preclinical and clinical development.

Antimicrobial Activity Screening

The primary expected activity of this compound is its ability to inhibit bacterial growth. The standard method to quantify this is by determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity

While extensive data on this compound is not yet available in the public domain, a derivative, 19-fluoro-5-deoxyenterocin, has shown moderate antibacterial activity. The following table illustrates how MIC data for this compound should be presented.

Bacterial StrainGram TypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Ampicillin]
Staphylococcus aureusGram-positiveData to be determinedData to be determined
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positiveData to be determinedData to be determined
Bacillus subtilisGram-positiveData to be determinedData to be determined
Escherichia coliGram-negativeData to be determinedData to be determined
Pseudomonas aeruginosaGram-negativeData to be determinedData to be determined
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method, a standard procedure for determining the MIC of a compound.[1][2][3][4]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial cultures in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ampicillin, Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This brings the final volume in each well to 200 µL.

    • Include control wells:

      • Positive Control: Wells with bacteria and a known antibiotic.

      • Negative Control (Sterility): Wells with broth only.

      • Growth Control: Wells with bacteria and broth (and vehicle if applicable).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2]

Visualization: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacteria prep_bacteria->inoculate prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity Screening

The cytotoxic potential of this compound against various cancer cell lines is a critical aspect of its biological activity profile. The MTT assay is a widely used colorimetric method to assess cell viability.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is the standard metric for cytotoxicity. Data should be compiled as follows:

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Positive Control IC50 (µM) [e.g., Doxorubicin]
MCF-7BreastData to be determinedData to be determined
HeLaCervicalData to be determinedData to be determined
A549LungData to be determinedData to be determined
HepG2LiverData to be determinedData to be determined
HCT116ColonData to be determinedData to be determined
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the IC50 of this compound against adherent cancer cell lines.[5][6][7][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Cytotoxicity Screening Workflow

Cytotoxicity_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plate incubate_attach Incubate 24h for attachment seed_cells->incubate_attach add_compound Add serial dilutions of this compound incubate_attach->add_compound incubate_treat Incubate for 48-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Immunomodulatory Activity Screening

This compound may modulate the immune response, which can be assessed by measuring its effect on cytokine production in immune cells, such as macrophages.

Data Presentation: Cytokine Profiling

The effect of this compound on cytokine production can be presented as follows:

CytokineCell TypeTreatmentThis compound Concentration (µM)Cytokine Concentration (pg/mL)
TNF-αMurine Macrophages (RAW 264.7)This compounde.g., 1, 10, 50Data to be determined
TNF-αMurine Macrophages (RAW 264.7)LPS + this compounde.g., 1, 10, 50Data to be determined
IL-6Murine Macrophages (RAW 264.7)This compounde.g., 1, 10, 50Data to be determined
IL-6Murine Macrophages (RAW 264.7)LPS + this compounde.g., 1, 10, 50Data to be determined
IL-10Murine Macrophages (RAW 264.7)LPS + this compounde.g., 1, 10, 50Data to be determined
Experimental Protocol: Macrophage Cytokine Release Assay

This protocol describes how to measure the effect of this compound on cytokine production by a macrophage cell line, both at baseline and after stimulation with lipopolysaccharide (LPS).[10][11]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile 24-well or 12-well cell culture plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

  • Cell Seeding:

    • Seed macrophages into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment:

    • Prepare solutions of this compound at various concentrations in culture medium.

    • For pro-inflammatory screening, pre-treat cells with this compound for 1-2 hours. Then, add LPS to a final concentration of 100 ng/mL to stimulate an inflammatory response.

    • For anti-inflammatory screening, co-treat cells with LPS (100 ng/mL) and this compound.

    • Include appropriate controls: untreated cells, cells treated with vehicle only, cells treated with LPS only, and cells treated with this compound only.

  • Incubation:

    • Incubate the treated cells for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Visualization: Proposed Signaling Pathway

Given the lack of specific mechanistic studies on this compound, a hypothetical signaling pathway for its potential immunomodulatory effects can be proposed based on the known actions of other natural products on inflammatory signaling. A common pathway involves the modulation of the NF-κB signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB inhibits NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation This compound This compound This compound->IKK Potential Inhibition DNA DNA NFkappaB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription LPS LPS LPS->TLR4

Caption: Hypothetical modulation of the TLR4/NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a framework for the systematic screening of this compound's biological activity. The detailed protocols for antimicrobial, anticancer, and immunomodulatory assays will enable researchers to generate robust and comparable data. The visualization tools offered aim to clarify complex workflows and potential mechanisms of action. A thorough investigation using these methodologies is the crucial next step in unlocking the therapeutic potential of this compound.

References

Investigating the Synthesis of Deoxyenterocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Deoxyenterocin, a polyketide natural product, and its parent compound, enterocin, have garnered interest within the scientific community due to their complex chemical structures.[1][2] However, a comprehensive understanding of the biological mechanism of action of this compound remains largely unexplored in publicly available scientific literature. Current research predominantly focuses on the chemical synthesis of these molecules. This technical guide, therefore, pivots to the established total synthesis of (-)-5-Deoxyenterocin, providing a detailed overview of the synthetic route, key reactions, and experimental considerations. The elucidation of its biological activity and mechanism of action presents a clear area for future research.

Total Synthesis of (-)-5-Deoxyenterocin

The first total synthesis of (-)-5-Deoxyenterocin was accomplished starting from pentane-1,3,5-triol.[3][4][5][6] The synthesis is a multi-step process, with a longest linear sequence of 16 steps and an overall yield of 0.2%.[3][4][5][6] A key feature of the synthesis is the use of (-)-menthone as a chiral auxiliary to control the stereochemistry of the molecule.[3][4][5][6]

The synthetic strategy involves several key transformations:

  • Two aldol reactions to construct the carbon skeleton.[3][4][5][6]

  • A diastereoselective hydroxylation reaction to introduce a key hydroxyl group with the correct stereochemistry.[3][4][5][6]

  • A biomimetic twofold intramolecular aldol reaction as the final key step to furnish the core structure of (-)-5-Deoxyenterocin.[3][4][5][6] This final step, however, is noted to be low yielding (10%) due to geometrical constraints.[3][4][5][6]

Experimental Methodologies: A Focus on Chemical Synthesis

Due to the limited information on the biological activity of this compound, this guide focuses on the chemical synthesis. The following table summarizes the key reaction steps and reagents used in the total synthesis of (-)-5-Deoxyenterocin. Detailed experimental protocols for the biological evaluation of this compound are not available in the cited literature.

StepReaction TypeKey Reagents and ConditionsIntermediate/Product
1 Protection of TriolTBDMSCl, ImidazoleProtected pentane-1,3,5-triol
2 Chiral Auxiliary Attachment(-)-MenthoneChiral intermediate
3 OxidationSwern oxidationAldehyde
4 Aldol Reaction 1γ-pyrone, LHMDSC5-skeleton intermediate
5 ReductionNaBH4Alcohol
6 ProtectionTBSCl, ImidazoleProtected alcohol
7 OzonolysisO3, then Me2SAldehyde
8 Aldol Reaction 2Ester enolateExtended carbon chain
9 Diastereoselective HydroxylationDavis oxaziridineHydroxylated intermediate
10 OxidationDMPTriketone precursor
11 Biomimetic Intramolecular AldolBase (e.g., K2CO3)(-)-5-Deoxyenterocin

Note: This table represents a simplified overview of the key transformations. The actual synthesis involves additional steps of protection, deprotection, and purification. For detailed experimental procedures, please refer to the primary literature.[3][4][5][6]

Synthetic Workflow of (-)-5-Deoxyenterocin

The following diagram illustrates the key stages in the total synthesis of (-)-5-Deoxyenterocin, from the starting material to the final product.

Synthesis_Workflow Start Pentane-1,3,5-triol Step1 Protection & Chiral Auxiliary Attachment Start->Step1 Intermediate1 Chiral Aldehyde Step1->Intermediate1 Step2 Aldol Reaction 1 Intermediate1->Step2 Intermediate2 C5-Skeleton Step2->Intermediate2 Step3 Series of functional group manipulations Intermediate2->Step3 Intermediate3 Aldehyde Precursor Step3->Intermediate3 Step4 Aldol Reaction 2 Intermediate3->Step4 Intermediate4 Extended Carbon Chain Step4->Intermediate4 Step5 Diastereoselective Hydroxylation Intermediate4->Step5 Intermediate5 Hydroxylated Intermediate Step5->Intermediate5 Step6 Oxidation Intermediate5->Step6 Intermediate6 Triketone Step6->Intermediate6 Step7 Biomimetic Intramolecular Aldol Reaction Intermediate6->Step7 End (-)-5-Deoxyenterocin Step7->End

Caption: Key stages in the total synthesis of (-)-5-Deoxyenterocin.

Future Directions

The successful total synthesis of (-)-5-Deoxyenterocin provides the necessary foundation for further investigation into its biological properties. Future research should be directed towards:

  • Screening for Biological Activity: Evaluating the cytotoxic, antimicrobial, and other potential therapeutic effects of synthetic this compound in various in vitro and in vivo models.

  • Target Identification: Identifying the cellular and molecular targets of this compound to elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the relationship between its chemical structure and biological activity, potentially leading to the development of more potent and selective compounds.

References

Physical and chemical properties of Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide natural product that has garnered interest within the scientific community due to its potential biological activities. As a member of the polyketide family, it originates from the intricate secondary metabolism of various microorganisms. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines relevant experimental protocols for its characterization, and presents a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutic agents.

Physical and Chemical Properties

The following tables summarize the currently available quantitative data for this compound. It is important to note that while some fundamental properties have been determined, specific experimental data regarding its isoelectric point and stability under varying conditions are not extensively reported in the available literature.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 428.4 g/mol [1][2][3][4][5][6]
Molecular Formula C₂₂H₂₀O₉[1][2][3][4][6]
CAS Number 108605-51-2[1][2][3][5]
Appearance Data not available
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[2]

Table 2: Stability Profile of this compound (Predicted)

Note: Specific experimental data on the stability of this compound is limited. The following provides a general framework for assessing stability based on standard protocols for natural products.

ConditionParameterExpected Outcome/Assessment Method
pH Degradation RateHPLC analysis of this compound concentration over time in buffers of varying pH (e.g., pH 2, 7, 9).
Temperature Thermal DegradationHPLC analysis of this compound concentration after incubation at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
Light PhotostabilityExposure of this compound solution to UV and visible light, followed by HPLC analysis to quantify degradation.

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible characterization of natural products. The following sections describe generalized protocols that can be adapted for the determination of key physical and chemical properties of this compound.

Determination of Molecular Weight

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common technique for polyketides, as it is a soft ionization method that minimizes fragmentation.

  • Analysis: The instrument is calibrated using a known standard. The sample is then introduced, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Interpretation: The elemental composition is determined from the accurate mass measurement, which is then used to confirm the molecular formula and calculate the precise molecular weight.

Determination of Isoelectric Point (pI)

Note: As this compound is not a peptide, the concept of an isoelectric point as it applies to proteins and peptides (the pH at which the net charge is zero) may not be directly applicable in the same manner. However, the charge characteristics of the molecule can be investigated across a pH range.

Methodology: Capillary Electrophoresis (CE)

  • Sample Preparation: A solution of this compound is prepared in a background electrolyte buffer.

  • Instrumentation: A capillary electrophoresis system equipped with a UV detector is utilized.

  • Procedure: The capillary is filled with the background electrolyte. The sample is injected into the capillary. A voltage is applied across the capillary, causing charged molecules to migrate.

  • Analysis: The migration time of this compound is measured at different pH values of the background electrolyte.

  • Data Interpretation: A plot of electrophoretic mobility versus pH can provide information about the charge characteristics of the molecule and help to identify any pH at which the net charge is minimal.

Stability Studies

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: A stock solution of this compound of known concentration is prepared. A calibration curve is generated using a series of dilutions.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: this compound solutions are incubated in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature. Samples are taken at various time points, neutralized, and analyzed by HPLC.

    • Thermal Stress: this compound solutions are incubated at elevated temperatures (e.g., 60°C, 80°C). Samples are collected at different time intervals and analyzed.

    • Photostability: this compound solutions are exposed to controlled light conditions (e.g., UV-A, visible light) in a photostability chamber. Samples are analyzed at specific time points.

  • HPLC Analysis:

    • Column: A suitable reversed-phase column (e.g., C18) is used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is employed.

    • Detection: A UV detector set at the wavelength of maximum absorbance for this compound is used.

  • Data Analysis: The percentage of this compound remaining at each time point under each stress condition is calculated from the HPLC chromatograms by comparing the peak area to that of the initial sample.

Biosynthetic Pathway

This compound is a polyketide synthesized by a Type II polyketide synthase (PKS) system. The proposed biosynthetic pathway is closely related to that of the well-studied compound, Enterocin. The pathway involves the sequential condensation of malonyl-CoA extender units to a starter unit, followed by a series of enzymatic modifications.

Deoxyenterocin_Biosynthesis cluster_PKS Type II Polyketide Synthase (PKS) cluster_Modifications Post-PKS Modifications Starter Starter Unit (e.g., Acetyl-CoA) PKS_complex PKS Complex (KS, CLF, ACP) Starter->PKS_complex Extender 7 x Malonyl-CoA (Extender Units) Extender->PKS_complex Polyketide_chain Linear Poly-β-keto Chain PKS_complex->Polyketide_chain Chain Elongation Cyclase Aromatase/Cyclase Polyketide_chain->Cyclase Cyclization/ Aromatization Aromatic_intermediate Aromatic Intermediate Cyclase->Aromatic_intermediate Tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Aromatic_intermediate->Tailoring_enzymes Tailoring Reactions This compound This compound Tailoring_enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a polyketide antibiotic, it is hypothesized to exert its biological effects by interfering with essential cellular processes in susceptible organisms. Potential mechanisms, common to other polyketides, could include:

  • Inhibition of Macromolecular Synthesis: Interference with DNA replication, transcription, or translation.

  • Disruption of Cell Membrane Integrity: Interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents.

  • Enzyme Inhibition: Targeting and inhibiting the activity of essential enzymes.

Further research is required to identify the specific cellular targets and signaling pathways affected by this compound. A proposed workflow for investigating its mechanism of action is outlined below.

MoA_Workflow cluster_Target_ID Target Identification Methods cluster_Pathway_Analysis Pathway Analysis Methods Start This compound Bioassays Biological Assays (e.g., MIC, cytotoxicity) Start->Bioassays Target_ID Target Identification Bioassays->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Affinity_Chromo Affinity Chromatography Target_ID->Affinity_Chromo Yeast_Hybrid Yeast Two-Hybrid Target_ID->Yeast_Hybrid Genomic_Profiling Genomic/Proteomic Profiling Target_ID->Genomic_Profiling Validation Target Validation Pathway_Analysis->Validation Reporter_Assays Reporter Gene Assays Pathway_Analysis->Reporter_Assays Western_Blot Western Blotting Pathway_Analysis->Western_Blot Phospho_Proteomics Phospho-proteomics Pathway_Analysis->Phospho_Proteomics MoA Elucidation of Mechanism of Action Validation->MoA

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound represents a promising natural product with potential for further investigation and development. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. While key data on its stability and isoelectric point remain to be experimentally determined, the methodologies outlined here provide a clear path for future research. Elucidation of its precise mechanism of action will be critical in unlocking its full therapeutic potential. It is hoped that this technical guide will serve as a valuable tool for the scientific community in advancing the understanding and application of this compound.

References

Methodological & Application

Total synthesis protocol for (-)-5-Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Total Synthesis of (-)-5-Deoxyenterocin

For researchers, scientists, and drug development professionals, this document outlines the first total synthesis of the polyketide natural product (-)-5-Deoxyenterocin.[1][2][3] This protocol is based on the research published by Koser and Bach, which details a 16-step linear sequence culminating in a 0.2% overall yield.[1][2][3][4]

Introduction

(-)-5-Deoxyenterocin is a biosynthetic precursor to enterocin, a structurally complex natural product with significant antibiotic activity.[5][6] The synthesis detailed herein provides a viable pathway for obtaining this molecule for further investigation and as a potential scaffold for the development of new therapeutic agents. The synthetic strategy relies on key transformations, including two aldol reactions, a diastereoselective hydroxylation, and a biomimetic twofold intramolecular aldol reaction to construct the core structure.[1][2][3][4] Chirality is introduced early in the synthesis using (-)-menthone as a chiral auxiliary.[1][2][3]

Retrosynthetic Analysis

The synthetic approach begins with the disconnection of the target molecule, (-)-5-Deoxyenterocin (1), via a biomimetic twofold intramolecular aldol reaction from the linear triketone precursor (2). This precursor is further disconnected, leading back to simpler, commercially available starting materials, with pentane-1,3,5-triol being the origin of the carbon skeleton.[1]

Retrosynthesis (-)-5-Deoxyenterocin (1) (-)-5-Deoxyenterocin (1) Triketone (2) Triketone (2) (-)-5-Deoxyenterocin (1)->Triketone (2) Biomimetic 2x Aldol Alcohol (3) Alcohol (3) Triketone (2)->Alcohol (3) Pyrone (4) Pyrone (4) Triketone (2)->Pyrone (4) Aldehyde (5) Aldehyde (5) Pyrone (4)->Aldehyde (5) Triol (6) Triol (6) Aldehyde (5)->Triol (6) (-)-Menthone

Caption: Retrosynthetic analysis of (-)-5-Deoxyenterocin.

Experimental Protocols

The total synthesis is a multi-step process. The key transformations are highlighted below.

Synthesis of Chiral Aldehyde 5

The synthesis commences with pentane-1,3,5-triol, which is converted to the chiral aldehyde 5. The chirality is introduced by using (-)-menthone to differentiate the enantiotopic hydroxymethyl groups of the starting material.[1] The resulting diastereomeric alcohols are separated, and the desired isomer is oxidized to the corresponding aldehyde.

Aldol Reaction and Formation of Pyrone 12

An aldol reaction between γ-pyrone (9) and aldehyde 5 is carried out using lithium hexamethyldisilazide (LHMDS) as a base.[1] The resulting aldol product is then transformed into the primary alcohol 12.

Synthesis of Triketone 2

The synthesis of the key triketone precursor 2 is achieved from a γ,δ-unsaturated ester (13) and the previously synthesized chiral aldehyde 4 (a derivative of aldehyde 5).[1] This part of the synthesis involves several steps to assemble the carbon chain and set the required oxidation states.

Biomimetic Intramolecular Aldol Cyclization

The final and crucial step is the biomimetic twofold intramolecular aldol reaction of triketone 2. This reaction is reported to be low yielding (10%) due to geometric constraints but successfully produces (-)-5-Deoxyenterocin (1).[1][2][3][4]

Data Presentation

StepKey ReagentsProductYieldDiastereomeric Ratio (d.r.)
Chiral auxiliary attachment(-)-Menthone, p-TsOHDiastereomeric alcohols 7 and epi-7--
Aldol Reactionγ-Pyrone (9), Aldehyde (5), LHMDSAlcohol 12-50/50
Triketone SynthesisEster (13), Aldehyde (4), DMPTriketone (2)-52/48 (for alcohol 18)
Final Cyclization-(-)-5-Deoxyenterocin (1)10%-

Experimental Workflow

The overall workflow for the total synthesis of (-)-5-Deoxyenterocin is depicted below.

Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Pentane-1,3,5-triol Pentane-1,3,5-triol Chiral Aldehyde (5) Chiral Aldehyde (5) Pentane-1,3,5-triol->Chiral Aldehyde (5) Chiral auxiliary attachment & Oxidation (-)-Menthone (-)-Menthone Pyrone (12) Pyrone (12) Chiral Aldehyde (5)->Pyrone (12) Aldol Reaction Triketone (2) Triketone (2) Pyrone (12)->Triketone (2) Chain Elongation (-)-5-Deoxyenterocin (1) (-)-5-Deoxyenterocin (1) Triketone (2)->(-)-5-Deoxyenterocin (1) Biomimetic 2x Intramolecular Aldol

Caption: Overall workflow for the total synthesis.

References

Application Note: A Biomimetic Approach to the Total Synthesis of (-)-5-Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Introduction

Deoxyenterocin is a polyketide natural product that, along with its hydroxylated analog enterocin, exhibits significant antibiotic activity. These molecules are produced by various Streptomyces species and feature a complex, highly oxygenated tricyclic core.[1] The intricate architecture of these compounds makes them challenging targets for chemical synthesis. Nature, however, assembles them efficiently via a type II polyketide synthase (PKS) pathway.[1][2] A biomimetic synthesis approach, which mimics key steps of the natural biosynthetic pathway, offers an elegant strategy to access these complex molecules. This note details a biomimetic strategy for the total synthesis of (-)-5-deoxyenterocin, focusing on a key cascade reaction that emulates the proposed biological cyclization.[3][4][5]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of enterocin and this compound is believed to originate from an octaketide chain assembled by a type II polyketide synthase, using benzoic acid as a starter unit and seven malonyl-CoA extender units.[1][2] A key step in the pathway is a Favorskii-type rearrangement catalyzed by the FAD-dependent oxygenase EncM, which transforms a linear polyketide intermediate into a precursor with the characteristic carbon skeleton.[1][6] The final tricyclic scaffold of 5-deoxyenterocin is then proposed to be formed through a series of intramolecular aldol reactions.[1]

Biosynthetic Pathway cluster_0 Type II Polyketide Synthase (PKS) cluster_1 Key Enzymatic Transformations Benzoate Benzoic Acid (Starter Unit) PKS_Product Linear Octaketide Intermediate Benzoate->PKS_Product Malonyl 7x Malonyl-CoA (Extender Units) Malonyl->PKS_Product Rearrangement_Product Post-Favorskii Rearrangement Intermediate PKS_Product->Rearrangement_Product EncM (Oxygenase) Favorskii-type Rearrangement This compound (-)-5-Deoxyenterocin Rearrangement_Product->this compound Intramolecular Aldol Cyclizations

Caption: Proposed biosynthetic pathway for 5-deoxyenterocin.

Biomimetic Synthesis Workflow

The first total synthesis of (-)-5-deoxyenterocin was accomplished in 16 steps, with the key final step being a biomimetic twofold intramolecular aldol reaction.[3][4][5] This reaction mimics the proposed final cyclization steps in the natural biosynthesis. The synthesis begins with an achiral precursor, pentane-1,3,5-triol, and utilizes (-)-menthone as a chiral auxiliary to establish the correct stereochemistry.[3][7] The linear precursor, a complex triketone, is carefully assembled through a series of reactions including aldol additions and oxidations.[3] The crucial biomimetic cascade is then triggered to form the tricyclic core of this compound in a single, albeit low-yielding, step.[4][5]

Biomimetic Synthesis Workflow Start Pentane-1,3,5-triol Chiral Introduction of Chirality [(-)-Menthone] Start->Chiral Fragment Fragment Assembly (Aldol Reactions, etc.) Chiral->Fragment Triketone Linear Triketone Precursor Fragment->Triketone Biomimetic Biomimetic Cascade: Twofold Intramolecular Aldol Reaction Triketone->Biomimetic Product (-)-5-Deoxyenterocin Biomimetic->Product

Caption: Workflow for the total synthesis of (-)-5-deoxyenterocin.

Experimental Protocols

This section provides a representative protocol for the key biomimetic cyclization step, based on the synthesis reported by Koser and Bach. For complete experimental details, users should consult the primary literature.[3]

Protocol: Biomimetic Twofold Intramolecular Aldol Reaction

  • Precursor Preparation: The linear triketone precursor (2) is synthesized over 15 steps from pentane-1,3,5-triol.[3]

  • Reaction Setup:

    • Dissolve the triketone precursor in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

    • Cool the solution to a low temperature (e.g., -78 °C) to control the reaction kinetics and minimize side products.

  • Base Addition:

    • Slowly add a non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS), to the cooled solution. The base initiates the cascade by deprotonating an alpha-carbon to form an enolate.[3]

  • Reaction Cascade:

    • Upon base addition, the first intramolecular aldol reaction occurs, forming one of the rings of the tricyclic system.

    • A second intramolecular aldol reaction follows, completing the formation of the 2-oxabicyclo[3.3.1]nonane core.

  • Quenching and Workup:

    • After a specified time, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride solution).

    • Allow the mixture to warm to room temperature.

    • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel to isolate (-)-5-deoxyenterocin.

Data Presentation

The total synthesis of (-)-5-deoxyenterocin is a lengthy and challenging process, reflected in the overall yield. The key biomimetic step, while elegant, suffered from geometrical constraints that resulted in a low yield.[4][5]

Parameter Value Reference
Starting Material Pentane-1,3,5-triol[3][4][5]
Longest Linear Sequence 16 steps[3][4][7]
Overall Yield 0.2%[3][4][7]
Biomimetic Aldol Cascade Yield 10%[4][5]
Chiral Auxiliary (-)-Menthone[3][4]

References

Key Aldol Reactions in the Synthesis of Deoxyenterocin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pivotal aldol reactions employed in the total synthesis of (-)-5-Deoxyenterocin, a complex polyketide natural product. The synthesis, developed by Koser and Bach, strategically utilizes two key intermolecular aldol reactions to construct the carbon backbone and a final biomimetic twofold intramolecular aldol reaction to achieve the target molecule.[1] This application note will detail the quantitative data, experimental protocols, and logical workflows of these critical transformations.

Introduction to Deoxyenterocin Synthesis

The total synthesis of (-)-5-Deoxyenterocin is a significant achievement in natural product synthesis, showcasing a convergent strategy that relies on carefully orchestrated aldol reactions to build stereochemical complexity. The overall synthetic sequence involves the preparation of key fragments that are subsequently coupled, leading to a linear precursor primed for a remarkable biomimetic cyclization. The three key aldol reactions that form the cornerstone of this synthesis are:

  • Intermolecular Aldol Reaction of a γ-Pyrone and a Chiral Aldehyde: This reaction serves to unite two major fragments of the molecule, establishing a key carbon-carbon bond.

  • Intermolecular Aldol Reaction for Triketone Precursor Synthesis: A second intermolecular aldol coupling is employed to assemble the linear triketone precursor required for the final cyclization.

  • Biomimetic Twofold Intramolecular Aldol Reaction: This crucial, late-stage reaction mimics the proposed biosynthetic pathway, leading to the formation of the complex tricyclic core of this compound in a single step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the pivotal aldol reactions in the synthesis of (-)-5-Deoxyenterocin.

Reaction Reactants Product Yield (%) Diastereomeric Ratio (d.r.)
Intermolecular Aldol Reaction 1γ-Pyrone 9 , Aldehyde 5 Aldol Adduct9550:50
Intermolecular Aldol Reaction 2γ,δ-Unsaturated Ester 13 , Aldehyde 4 Triketone Precursor 2 N/AMixture of Diastereoisomers
Biomimetic Intramolecular AldolTriketone Precursor 2 (-)-5-Deoxyenterocin10N/A

N/A: Data not explicitly provided in the primary literature.

Key Aldol Reactions: Pathways and Methodologies

This section details the individual key aldol reactions, including diagrammatic representations of the transformations and the experimental protocols.

Intermolecular Aldol Reaction of γ-Pyrone and a Chiral Aldehyde

This initial aldol reaction connects the γ-pyrone fragment 9 with the chiral aldehyde 5 . While the reaction proceeds with high efficiency, it exhibits poor diastereoselectivity.

Aldol_Reaction_1 reactant1 γ-Pyrone 9 reagents 1. LHMDS, THF, -78 °C 2. Aldehyde 5 reactant2 Aldehyde 5 product Aldol Adduct reagents->product 95% Yield d.r. = 50:50

Caption: Intermolecular aldol reaction of γ-pyrone 9 and aldehyde 5.

Experimental Protocol:

To a solution of γ-pyrone 9 in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added a solution of lithium hexamethyldisilazide (LHMDS) in THF. The resulting enolate solution is stirred for a specified time before the addition of a solution of aldehyde 5 in THF. The reaction mixture is stirred at -78 °C until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the aldol adduct as a mixture of diastereomers.

Synthesis of the Triketone Precursor via Aldol Reaction

The synthesis of the crucial triketone precursor 2 is achieved through an intermolecular aldol reaction between the γ,δ-unsaturated ester 13 and the chiral aldehyde 4 .[1] This reaction is a key step in assembling the linear chain that will undergo the final cyclization. The primary literature indicates that this process leads to a mixture of diastereoisomers.[1]

Aldol_Reaction_2 reactant1 γ,δ-Unsaturated Ester 13 intermediate Aldol Adduct reactant1->intermediate 1. Base 2. Aldehyde 4 reactant2 Chiral Aldehyde 4 product Triketone Precursor 2 intermediate->product Further Steps

Caption: Synthesis of the triketone precursor 2.

Experimental Protocol:

A detailed experimental protocol for this specific aldol reaction is not provided in the main body of the publication. However, a general procedure would involve the generation of an enolate from the γ,δ-unsaturated ester 13 using a suitable base, such as lithium diisopropylamide (LDA) or LHMDS, in an anhydrous aprotic solvent like THF at low temperature. To this enolate solution, the chiral aldehyde 4 would be added, and the reaction would be allowed to proceed to completion. Subsequent workup and purification would yield the aldol adduct, which would then be carried forward through a series of transformations to afford the final triketone precursor 2 .

Biomimetic Twofold Intramolecular Aldol Reaction

The final and most critical aldol reaction in the synthesis is the biomimetic twofold intramolecular cyclization of the linear triketone precursor 2 . This reaction, while proceeding in a modest yield, impressively constructs the intricate tricyclic core of (-)-5-Deoxyenterocin in a single step.

Intramolecular_Aldol reactant Triketone Precursor 2 reagents Base (e.g., K2CO3) product (-)-5-Deoxyenterocin reagents->product 10% Yield

Caption: Biomimetic twofold intramolecular aldol reaction.

Experimental Protocol:

The triketone precursor 2 is dissolved in a suitable solvent, and a mild base, such as potassium carbonate, is added. The reaction mixture is stirred at a specified temperature and monitored by an appropriate analytical technique (e.g., HPLC or LC-MS) for the formation of the product. The reaction is quenched upon completion or after a set period. The mixture is then subjected to an aqueous workup, followed by extraction with an organic solvent. The combined organic extracts are dried, filtered, and concentrated. The final product, (-)-5-Deoxyenterocin, is isolated and purified using advanced chromatographic techniques, such as preparative HPLC.

Experimental Workflow Overview

The logical flow of the key aldol reactions in the synthesis of (-)-5-Deoxyenterocin is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis This compound Synthesis start Starting Materials aldol1 Intermolecular Aldol 1 (γ-Pyrone 9 + Aldehyde 5) start->aldol1 fragment_synthesis Fragment Elaboration aldol1->fragment_synthesis aldol2 Intermolecular Aldol 2 (Ester 13 + Aldehyde 4) fragment_synthesis->aldol2 triketone_formation Triketone Precursor 2 Formation aldol2->triketone_formation intramolecular_aldol Biomimetic Intramolecular Aldol Reaction triketone_formation->intramolecular_aldol end (-)-5-Deoxyenterocin intramolecular_aldol->end

Caption: Overall workflow of key aldol reactions.

Conclusion

The total synthesis of (-)-5-Deoxyenterocin by Koser and Bach provides a compelling case study in the strategic application of aldol reactions. While the initial intermolecular aldol reactions focus on the efficient construction of the molecular framework, the final biomimetic intramolecular cascade showcases the power of this transformation to generate significant molecular complexity in a single, albeit low-yielding, step. These methodologies and the accompanying data offer valuable insights for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. Further optimization of the final cyclization step could significantly enhance the overall efficiency of this elegant synthetic route.

References

Application Notes and Protocols for the Analytical Characterization of Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide natural product with potential biological activity. Accurate and comprehensive characterization of its chemical structure and purity is paramount for any research and development endeavor, from initial discovery to preclinical evaluation. This document provides detailed application notes and standardized protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for unambiguous structure elucidation, purity assessment, and quantitative analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₂H₂₀O₉PubChem
Molecular Weight428.39 g/mol PubChem
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 5-Deoxyenterocin in DMSO-d₆
PositionδC (ppm)δH (ppm), mult. (J in Hz)
1174.0
279.7
345.92.85, m
435.82.20, m; 1.95, m
528.11.80, m; 1.60, m
668.44.10, m
7203.1
858.33.10, d (J = 10.0)
948.22.95, d (J = 10.0)
1076.54.20, s
11195.8
12108.2
13164.2
1497.45.90, s
15166.8
16101.56.20, s
1'137.2
2'128.87.95, d (J = 7.5)
3'128.57.55, t (J = 7.5)
4'133.27.65, t (J = 7.5)
5'128.57.55, t (J = 7.5)
6'128.87.95, d (J = 7.5)

Note: Data extracted from supplementary information of a relevant publication. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of this compound

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation and verification of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9% D

  • 5 mm NMR tubes

  • Glass wool

  • Pasteur pipettes

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance series, 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely.

  • Instrument Setup and Calibration:

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Reference the ¹H and ¹³C chemical shifts to the residual solvent signals of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • 2D NMR - COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify proton-proton spin-spin couplings.

    • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to identify direct one-bond correlations between protons and carbons.

    • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR software (e.g., TopSpin, Mnova).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals to the structure of this compound.

Protocol 2: LC-MS/MS Analysis of this compound

Objective: To determine the accurate mass, confirm the molecular formula, and investigate the fragmentation pattern of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Purified this compound sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (for sample dissolution)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap) capable of high-resolution mass measurement and tandem MS (MS/MS).

  • C18 reversed-phase analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • LC Method:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for polyketides.

    • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion corresponding to this compound ([M+H]⁺ at m/z 429.1180). Apply a collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis:

    • Process the data using the instrument's software.

    • Determine the accurate mass of the precursor ion from the full scan MS data and use it to calculate the elemental composition to confirm the molecular formula (C₂₂H₂₀O₉).

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern can provide valuable structural information, such as the loss of water molecules, cleavage of ester or ether linkages, and retro-Diels-Alder reactions within cyclic moieties.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_final Final Characterization start Purified this compound dissolve_nmr Dissolve in DMSO-d6 start->dissolve_nmr For NMR dissolve_ms Dissolve in Methanol & Dilute start->dissolve_ms For MS filter_nmr Filter into NMR tube dissolve_nmr->filter_nmr nmr_acq 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) Data Acquisition filter_nmr->nmr_acq lc_sep LC Separation (C18) dissolve_ms->lc_sep nmr_proc Data Processing & Analysis nmr_acq->nmr_proc nmr_result Structure Verification & Chemical Shift Assignment nmr_proc->nmr_result final_report Comprehensive Analytical Report nmr_result->final_report ms_acq Full Scan MS & MS/MS Data Acquisition lc_sep->ms_acq ms_proc Data Processing & Analysis ms_acq->ms_proc ms_result Accurate Mass & Formula Confirmation, Fragmentation Pattern ms_proc->ms_result ms_result->final_report

Caption: Experimental workflow for this compound characterization.

Signaling Pathway

Information regarding the specific signaling pathways and molecular mechanisms of action for this compound is not currently well-documented in publicly available scientific literature. While it is a member of the polyketide family, which includes many compounds with diverse biological activities, specific cellular targets and signaling cascades for this compound have not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time. Further biological and pharmacological studies are required to determine its mechanism of action.

References

Developing In Vitro Assays for Deoxyenterocin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing and conducting in vitro assays to evaluate the antimicrobial activity of Deoxyenterocin, a member of the enterocin family of bacteriocins. These guidelines are designed to assist researchers in the screening, characterization, and preclinical development of this potential therapeutic agent.

Introduction to this compound and its Mechanism of Action

This compound is a bacteriocin, a ribosomally synthesized antimicrobial peptide produced by bacteria. Like other enterocins, its primary mechanism of action against susceptible bacteria is the disruption of the cell membrane's integrity. This is achieved through the formation of pores in the membrane, leading to the dissipation of the proton motive force, leakage of essential intracellular components, and ultimately, cell death. Understanding this mechanism is crucial for the design and interpretation of relevant in vitro assays.

Signaling Pathway: this compound-Induced Pore Formation

Deoxyenterocin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Membrane Receptor (e.g., Mannose-PTS) This compound->Receptor Binding LipidII Lipid II This compound->LipidII Binding Pore Pore Complex Receptor->Pore Oligomerization LipidII->Pore Oligomerization IonEfflux Ion Efflux (K+, Mg2+) Pore->IonEfflux Permeabilization ATPLoss ATP Depletion Pore->ATPLoss Permeabilization CellDeath Cell Death IonEfflux->CellDeath ATPLoss->CellDeath

Caption: this compound interaction with the bacterial cell membrane.

Key In Vitro Assays for this compound Activity

A comprehensive in vitro evaluation of this compound should include the determination of its antimicrobial potency, its effect on bacterial growth kinetics, its ability to disrupt biofilms, and its cytotoxic potential against mammalian cells.

Antimicrobial Potency Assays

2.1.1. Agar Well Diffusion Assay

This assay provides a qualitative or semi-quantitative measure of the antimicrobial activity of this compound.

Protocol:

  • Preparation of Indicator Strain: Culture the target bacterial strain in an appropriate broth medium (e.g., Tryptic Soy Broth - TSB) overnight at 37°C.

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Spread 100 µL of the overnight bacterial culture (adjusted to 0.5 McFarland standard) evenly onto the surface of the MHA plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.

  • Sample Application: Add a known concentration of purified this compound solution (e.g., 50-100 µL) into each well. A negative control (buffer or solvent used to dissolve this compound) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: Measure the diameter of the zone of inhibition (clear zone around the well where bacterial growth is inhibited).

2.1.2. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard quantitative technique.[1][2]

Protocol:

  • Preparation of this compound Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: Dilute an overnight culture of the target bacteria in the same broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Anti-Biofilm Assay

The ability of this compound to inhibit biofilm formation and eradicate established biofilms is a critical parameter for its therapeutic potential. The crystal violet staining method is a common technique for quantifying biofilm biomass.

Protocol for Biofilm Inhibition:

  • Preparation of Bacterial Suspension: Prepare a bacterial suspension as described for the MIC assay.

  • Plate Setup: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension to each well.

  • Treatment: Add 100 µL of this compound at various concentrations (typically below and at the MIC value) to the wells. Include a positive control (bacteria without this compound).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently twice with 200 µL of phosphate-buffered saline (PBS).

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Discard the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay

Evaluating the effect of this compound on mammalian cells is essential to determine its safety profile. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, Vero) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive2.5
Listeria monocytogenes EGD-ePositive1.25
Escherichia coli ATCC 25922Negative> 100
Pseudomonas aeruginosa PAO1Negative> 100

Note: The data presented are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Biofilm Formation.

Bacterial StrainThis compound Conc. (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus ATCC 292130.5 x MIC45
1 x MIC85
2 x MIC95

Note: The data presented are hypothetical and for illustrative purposes only.

Table 3: Cytotoxicity of this compound on Mammalian Cells.

Cell LineThis compound Conc. (µg/mL)Cell Viability (%)
HeLa1098
5092
10085

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of the assays.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare serial dilutions of This compound in a 96-well plate C Add inoculum to each well A->C B Prepare bacterial inoculum (5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24h C->D E Read plate visually or with a plate reader for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow: Anti-Biofilm Assay

Anti_Biofilm_Workflow A Add bacterial suspension and This compound to a 96-well plate B Incubate for 24-48h to allow biofilm formation A->B C Wash wells to remove planktonic cells B->C D Fix biofilm with methanol C->D E Stain with 0.1% crystal violet D->E F Wash to remove excess stain E->F G Solubilize stain with acetic acid F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the crystal violet anti-biofilm assay.

By following these detailed protocols and application notes, researchers can effectively evaluate the in vitro activity of this compound, providing valuable data for its potential development as a novel antimicrobial agent.

References

Application Notes and Protocols for Designing Cell-Based Assays for Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deoxyenterocin

This compound is a bacteriocin, a class of ribosomally synthesized antimicrobial peptides produced by bacteria. Bacteriocins have garnered significant interest in drug development due to their potential as alternatives to conventional antibiotics and as novel anticancer agents.[1] While specific data on this compound is emerging, its classification as a bacteriocin suggests it may exhibit cytotoxic effects against pathogenic bacteria and cancer cells. The proposed mechanisms of action for many bacteriocins include disruption of cell membrane integrity and induction of apoptosis.[2][3]

These application notes provide a comprehensive guide for researchers to design and implement a suite of cell-based assays to characterize the biological activity of this compound. The following protocols are designed to assess its cytotoxic, pro-apoptotic, anti-proliferative, and antimicrobial effects.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison of results across different assays and conditions. Below are template tables for presenting key findings.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeOrganismIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Example: MCF-7Human Breast AdenocarcinomaHumane.g., 105.46[4]
Example: HepG2Human Hepatocellular CarcinomaHumane.g., 112.25[4]
Example: HT-29Human Colon AdenocarcinomaHumane.g., 89.9[4]
Example: HDFHuman Dermal FibroblastsHuman
Test Cell Line 1
Test Cell Line 2

Note: IC50 values for Nisin are provided as examples. Researchers should replace this with their experimental data for this compound.

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Test Cell Line 1Control1.0
This compound (IC50)
This compound (2 x IC50)
Test Cell Line 2Control1.0
This compound (IC50)
This compound (2 x IC50)

Table 3: Effect of this compound on Cell Proliferation

Cell LineTreatmentBrdU Incorporation (Absorbance at 450 nm)% Inhibition of Proliferation
Test Cell Line 1Control0
This compound (0.5 x IC50)
This compound (IC50)
Test Cell Line 2Control0
This compound (0.5 x IC50)
This compound (IC50)

Proposed Signaling Pathway for this compound-Induced Apoptosis

Bacteriocins can induce apoptosis in cancer cells through various signaling cascades.[2][5] A proposed pathway for this compound, based on known mechanisms of other bacteriocins, involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6][7]

G Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound CellMembrane Cancer Cell Membrane This compound->CellMembrane Binds to or disrupts DeathReceptor Death Receptor (e.g., Fas) This compound->DeathReceptor Activates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Caspase8 Pro-caspase-8 DeathReceptor->Caspase8 Recruits and cleaves Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Forms pores Bcl2->Mitochondrion Inhibits pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-caspase-9 Apoptosome->Caspase9 Recruits and cleaves ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-caspase-3 ActiveCaspase8->Caspase3 Cleaves ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Proposed this compound-induced apoptosis pathway.

Experimental Workflow

A systematic approach is recommended to evaluate the biological activities of this compound. The following workflow outlines the key stages of investigation.

Overall experimental workflow for this compound.

Experimental Protocols

Cytotoxicity Assays

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Target cell lines (e.g., cancer cell lines and a non-cancerous control cell line)

    • Complete cell culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Materials:

    • LDH cytotoxicity assay kit

    • Target cell lines

    • Complete cell culture medium

    • This compound stock solution

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity relative to control wells.

Apoptosis Assays

A. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit

    • Target cell lines

    • This compound

    • 6-well plates

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

    • Analyze the cells by flow cytometry within one hour.

B. Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Materials:

    • Caspase-Glo® 3/7 Assay kit or similar

    • Target cell lines

    • This compound

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with this compound for the desired time period.

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

Cell Proliferation Assay

BrdU (5-bromo-2'-deoxyuridine) Assay

This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA of proliferating cells.

  • Materials:

    • BrdU cell proliferation assay kit

    • Target cell lines

    • This compound

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and treat with sub-lethal concentrations of this compound for 24-72 hours.

    • Add BrdU labeling solution to each well and incubate for 2-4 hours.

    • Fix and denature the cellular DNA according to the kit protocol.

    • Add the anti-BrdU antibody and incubate.

    • Add the secondary antibody-enzyme conjugate and incubate.

    • Add the substrate and measure the absorbance at 450 nm.

Intracellular Antimicrobial Activity Assay

This assay determines the ability of this compound to kill bacteria that have invaded host cells.

  • Materials:

    • Mammalian cell line (e.g., macrophages like RAW 264.7)

    • Bacterial strain (e.g., Listeria monocytogenes or Staphylococcus aureus)

    • This compound

    • Gentamicin or other non-cell-permeable antibiotic

    • Cell culture medium without antibiotics

    • Triton X-100 for cell lysis

    • Agar plates for bacterial enumeration

  • Protocol:

    • Infect a monolayer of mammalian cells with the bacterial strain for 1-2 hours.

    • Wash the cells with PBS to remove extracellular bacteria.

    • Incubate the cells with a medium containing a high concentration of a non-cell-permeable antibiotic (e.g., gentamicin) for 1 hour to kill any remaining extracellular bacteria.

    • Wash the cells again and add a medium containing different concentrations of this compound.

    • Incubate for the desired time (e.g., 2, 4, 8 hours).

    • Wash the cells and lyse them with Triton X-100 to release intracellular bacteria.

    • Serially dilute the lysate and plate on agar to determine the number of viable intracellular bacteria (CFU/mL).

Assay Workflow Diagrams

G cluster_mtt MTT Assay Workflow seed_cells Seed cells in 96-well plate add_deoxy Add this compound dilutions seed_cells->add_deoxy incubate Incubate (24-72h) add_deoxy->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs G cluster_apoptosis Annexin V/PI Apoptosis Assay Workflow seed_treat Seed and treat cells with this compound harvest Harvest cells seed_treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain analyze Analyze by flow cytometry stain->analyze

References

Application Notes and Protocols for Scaling Up Deoxyenterocin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed protocols for the large-scale synthesis of Deoxyenterocin are not extensively available in the public domain. The following application notes and protocols are based on the established biosynthesis of the closely related parent compound, Enterocin, and general principles for the scale-up of polyketide production from Streptomyces species. These protocols should be considered as a starting point and will require optimization for specific strains and equipment.

Introduction

This compound is a polyketide natural product with potential therapeutic applications. As a minor metabolite of the Enterocin biosynthetic pathway, its isolation from wild-type strains is often challenging, yielding low quantities.[1] Scaling up the synthesis of this compound is crucial for preclinical and clinical development. This document outlines a potential workflow for the enhanced production of this compound, focusing on a fermentation-based approach using a genetically engineered or optimized strain of Streptomyces.

The biosynthesis of Enterocin, and by extension this compound, is initiated by a type II polyketide synthase (PKS). The process begins with a benzoic acid starter unit, to which seven malonyl-CoA extender units are sequentially added.[1]

This compound Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process within the host Streptomyces strain. Understanding this pathway is key to optimizing production through metabolic engineering and fermentation process control.

This compound Biosynthesis Pathway Benzoic_Acid Benzoic Acid PKS Type II Polyketide Synthase (PKS) Benzoic_Acid->PKS Malonyl_CoA 7 x Malonyl-CoA Malonyl_CoA->PKS Octaketide Linear Octaketide Intermediate PKS->Octaketide Cyclization Cyclization & Aromatization Octaketide->Cyclization Enterocin_Precursor Enterocin Precursor Cyclization->Enterocin_Precursor Methylation Methylation Enterocin_Precursor->Methylation This compound 5-Deoxyenterocin Methylation->this compound Hydroxylation Hydroxylation (EncR) This compound->Hydroxylation Enterocin Enterocin Hydroxylation->Enterocin

Caption: Simplified biosynthetic pathway of this compound and Enterocin.

Proposed Workflow for Scaling Up this compound Synthesis

A scalable process for this compound production will involve strain improvement, fermentation optimization, and a robust downstream purification process.

Scale-Up Workflow Strain_Development Strain Development (e.g., Streptomyces candidus) Inoculum_Development Inoculum Development Strain_Development->Inoculum_Development Fermentation Fermentation (Lab to Pilot Scale) Inoculum_Development->Fermentation Harvest Harvest (Cell Separation) Fermentation->Harvest Extraction Extraction (Solvent-based) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Crystallization Crystallization Purification->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: A proposed workflow for the scale-up of this compound production.

Experimental Protocols

Strain Improvement (Hypothetical)

The wild-type producers of Enterocin, such as Streptomyces candidus var. enterostaticus, Streptomyces viridochromogenes M-127, or Streptomyces hygroscopicus, are the logical starting points. To increase the yield of this compound, the following strategies could be employed:

  • Classical Mutagenesis: UV irradiation or chemical mutagenesis (e.g., with N-methyl-N'-nitro-N-nitrosoguanidine - NTG) followed by screening for high-producing mutants.

  • Metabolic Engineering:

    • Overexpression of the this compound biosynthetic gene cluster.

    • Knockout of the encR gene, which encodes the cytochrome P-450 hydroxylase responsible for the conversion of this compound to Enterocin, to promote the accumulation of this compound.

    • Enhancing the supply of precursors (benzoic acid and malonyl-CoA).

Fermentation Protocol (Based on related Polyketide Production)

This protocol is adapted from optimized fermentation processes for other polyketides produced by Streptomyces species.

4.2.1. Inoculum Development

  • Spore Suspension: Prepare a spore suspension of the selected Streptomyces strain from a mature agar plate (e.g., ISP Medium 2) in sterile water with 0.01% Tween 80.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension to an initial OD600 of ~0.1.

  • Incubation: Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

4.2.2. Production Fermentation

  • Bioreactor Preparation: Prepare a 5 L bioreactor containing 3 L of production medium. Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the production bioreactor with 5-10% (v/v) of the seed culture.

  • Fermentation Parameters: Maintain the following parameters during fermentation:

    • Temperature: 28-30°C

    • pH: Maintain at 6.5-7.0 using automated addition of sterile acid/base.

    • Dissolved Oxygen (DO): Maintain at >30% saturation by controlling agitation and aeration rates.

    • Agitation: 200-500 rpm, depending on the bioreactor geometry and DO levels.

    • Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute).

  • Fed-Batch Strategy (Optional): To enhance productivity, a fed-batch strategy can be implemented by feeding a concentrated solution of the primary carbon source (e.g., glucose) after the initial batch phase.

  • Monitoring: Monitor cell growth (e.g., by measuring dry cell weight), substrate consumption, and this compound production (by HPLC) throughout the fermentation.

  • Harvest: Harvest the fermentation broth after a specific duration (e.g., 7-14 days) when this compound concentration reaches its maximum.

Table 1: Example Fermentation Media Compositions (Adaptable for this compound Production)

ComponentSeed Medium (g/L)Production Medium (g/L)Reference
Glucose2040[2]
Soluble Starch-20[2]
Soybean Meal1015[2]
Yeast Extract55[3]
Corn Steep Liquor5-
CaCO₃22[2]
K₂HPO₄11
MgSO₄·7H₂O0.50.5
Trace Elements Solution1 mL1 mL
pH7.0-7.27.0-7.2

Note: The optimal media composition will need to be determined experimentally for the specific Streptomyces strain used.

Table 2: Comparison of Polyketide Production Yields in Optimized Streptomyces Fermentations

PolyketideProducing OrganismFermentation ScaleOptimized Yield (mg/L)Reference
Chrysomycin AStreptomyces sp. 891-B61 L Shake Flask1601.9 ± 56.7[2]
Herbicide 334-W4Streptomyces sp. KRA16-334Not Specified264.7 ± 12.82[4]
AscomycinS. hygroscopicus var. ascomyceticusNot Specified626.30[5]
RapamycinStreptomyces hygroscopicusNot Specified220.7 ± 5.7[3]

This table provides a reference for achievable yields for other polyketides from Streptomyces and can serve as a benchmark for this compound production optimization.

Downstream Processing and Purification Protocol

This compound is a neutral polyketide and is likely to be intracellular or associated with the mycelia.

4.3.1. Biomass Collection and Extraction

  • Centrifugation: Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 8,000 x g for 20 minutes).

  • Cell Lysis (Optional): Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or high-pressure homogenization to release intracellular product.

  • Solvent Extraction: Extract the cell lysate or the whole fermentation broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol. Repeat the extraction 2-3 times.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

4.3.2. Purification

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by a dichloromethane-methanol gradient.

    • Collect fractions and analyze by TLC or HPLC to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the compound using preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).

    • Collect the peak corresponding to this compound.

  • Crystallization:

    • Concentrate the purified this compound fraction.

    • Attempt crystallization from a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate-hexane) to obtain pure crystalline this compound.

Conclusion

The successful scale-up of this compound synthesis is a multi-faceted challenge that requires a combination of strain engineering, fermentation process optimization, and efficient downstream processing. While specific protocols for this compound are not yet established in the literature, the knowledge gained from the production of other polyketides by Streptomyces provides a solid foundation for developing a robust and scalable manufacturing process. The protocols and data presented here offer a strategic framework for researchers and drug development professionals to initiate and advance the production of this promising natural product.

References

Application Notes and Protocols: In Vitro Reconstitution of the Deoxyenterocin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide natural product that serves as a key intermediate in the biosynthesis of enterocin, an antibiotic with a complex caged tricyclic structure.[1] The in vitro reconstitution of the this compound biosynthetic pathway provides a powerful platform for studying the intricate enzymatic reactions involved in its formation, as well as for generating novel analogues through biosynthetic engineering. This document provides detailed protocols and data for the chemoenzymatic synthesis of this compound and its derivatives, leveraging a reconstituted system of purified enzymes.

The biosynthesis of the this compound core is orchestrated by a type II polyketide synthase (PKS) system from the marine bacterium Streptomyces maritimus.[2] The pathway is initiated with a benzoyl-CoA starter unit, followed by seven successive condensations with malonyl-CoA extender units.[3] A series of tailoring enzymes then catalyze cyclization and rearrangement reactions to form the characteristic polycyclic scaffold.

Data Presentation

The in vitro reconstitution of the this compound biosynthetic pathway allows for the production and characterization of various analogues by utilizing different starter units. The following table summarizes the quantitative data for several desmethyl-5-deoxyenterocin analogues produced in vitro, as characterized by high-performance liquid chromatography-mass spectrometry (HPLC-MS).[2]

Starter UnitCompoundRetention Time (min)Observed [M+H]⁺ (m/z)
Benzoic acidDesmethyl-5-deoxyenterocin24.0433.1
p-Fluorobenzoic acidp-Fluoro-desmethyl-5-deoxyenterocin24.5451.1
p-Chlorobenzoic acidp-Chloro-desmethyl-5-deoxyenterocin26.9449.0/451.0
3-Hydroxybenzoic acid3-Hydroxy-desmethyl-5-deoxyenterocin20.2421.0
4-Hydroxybenzoic acid4-Hydroxy-desmethyl-5-deoxyenterocin20.0421.0
2-Thiophenecarboxylic acid2-Thiophene-desmethyl-5-deoxyenterocin19.9431.0
3-Thiophenecarboxylic acid3-Thiophene-desmethyl-5-deoxyenterocin19.2431.0

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The enzymatic cascade leading to the formation of desmethyl-5-deoxyenterocin is a multi-step process involving several key enzymes. The pathway begins with the activation of a starter unit, followed by polyketide chain elongation and subsequent modifications.

Deoxyenterocin_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation cluster_cyclization Cyclization & Rearrangement Benzoic_acid Benzoic Acid EncN EncN (CoA Ligase) Benzoic_acid->EncN ATP, CoA Benzoyl_CoA Benzoyl-CoA EncN->Benzoyl_CoA EncC EncC (ACP) Benzoyl_CoA->EncC PPTase Benzoyl_EncC Benzoyl-EncC EncC->Benzoyl_EncC EncAB EncA/EncB (KSα/β) Benzoyl_EncC->EncAB Malonyl_CoA Malonyl-CoA FabD FabD (MAT) Malonyl_CoA->FabD Malonyl_EncC Malonyl-EncC FabD->Malonyl_EncC Malonyl_EncC->EncAB x7 Polyketide_chain Growing Polyketide Chain EncAB->Polyketide_chain EncD EncD (Ketoreductase) Polyketide_chain->EncD NADPH Reduced_polyketide Reduced Polyketide EncD->Reduced_polyketide EncM EncM (Flavoenzyme) Reduced_polyketide->EncM FAD, O2 This compound Desmethyl-5-deoxyenterocin EncM->this compound

Caption: Biosynthetic pathway of desmethyl-5-deoxyenterocin.

Experimental Workflow for In Vitro Reconstitution

The successful in vitro reconstitution of the this compound biosynthetic pathway requires a systematic workflow, from the expression and purification of the necessary enzymes to the analysis of the final products.

InVitro_Reconstitution_Workflow Start Start Protein_Expression Protein Expression & Purification of EncA, EncB, EncC, EncD, EncM, EncN, FabD Start->Protein_Expression Holo_ACP_Prep Preparation of holo-EncC (ACP Modification) Protein_Expression->Holo_ACP_Prep Reaction_Setup Reaction Mixture Setup Holo_ACP_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Analysis HPLC-MS Analysis Extraction->Analysis End End Analysis->End

Caption: Experimental workflow for the in vitro reconstitution.

Experimental Protocols

Protein Expression and Purification

Objective: To obtain pure, active forms of all the enzymes required for the this compound biosynthetic pathway.

Materials:

  • E. coli expression strains (e.g., BL21(DE3))

  • Expression vectors containing the genes for EncA, EncB, EncC, EncD, EncM, EncN, and FabD

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Buffers: Lysis buffer, wash buffer, elution buffer

Protocol:

  • Transform E. coli with the respective expression plasmids.

  • Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6.

  • Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend them in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged proteins with elution buffer.

  • Dialyze the purified proteins against a suitable storage buffer and store at -80°C.

Preparation of Holo-EncC (ACP)

Objective: To convert the inactive apo-EncC to its active holo-form by transferring a phosphopantetheinyl arm from Coenzyme A.

Materials:

  • Purified apo-EncC

  • Coenzyme A (CoA)

  • Phosphopantetheinyl transferase (PPTase), e.g., Sfp

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

Protocol:

  • Set up a reaction mixture containing apo-EncC, CoA, and PPTase in the reaction buffer.

  • Incubate the reaction at 37°C for 1-2 hours.

  • The resulting holo-EncC can be used directly in the reconstitution assay or purified further if necessary.

In Vitro Reconstitution of this compound Biosynthesis

Objective: To synthesize desmethyl-5-deoxyenterocin in a one-pot reaction using the purified enzymes.

Materials:

  • Purified holo-EncC, EncA, EncB, EncD, EncM, EncN, and FabD

  • Benzoic acid (or other starter unit)

  • Malonyl-CoA

  • ATP

  • NADPH

  • FAD

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, ATP, NADPH, FAD, and malonyl-CoA.

  • Add the purified enzymes to the mixture in the following order: EncN, holo-EncC, FabD, EncA, EncB, EncD, and EncM. The final concentration of each enzyme should be in the low micromolar range (e.g., 2 µM).[3]

  • Initiate the reaction by adding the starter unit (e.g., benzoic acid).

  • Incubate the reaction at 30°C for 4-6 hours.

  • Stop the reaction by adding an equal volume of organic solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the organic layer, evaporate the solvent, and resuspend the residue in a suitable solvent (e.g., methanol) for analysis.

Product Analysis by HPLC-MS

Objective: To identify and quantify the synthesized this compound analogues.

Materials:

  • HPLC system coupled to a mass spectrometer

  • C18 reverse-phase HPLC column

  • Solvents: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

Protocol:

  • Inject the resuspended sample onto the HPLC column.

  • Elute the compounds using a gradient of solvent B.

  • Monitor the eluent by UV-Vis spectroscopy and mass spectrometry.

  • Identify the products based on their retention times and mass-to-charge ratios, comparing them to known standards if available.

By following these protocols, researchers can effectively reconstitute the this compound biosynthetic pathway in vitro, enabling detailed biochemical studies and the generation of novel polyketide compounds for drug discovery and development.

References

Troubleshooting & Optimization

Overcoming low yield in Deoxyenterocin synthesis steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deoxyenterocin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in both chemical and biotechnological synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a polyketide natural product with potential biological activity. Its synthesis is complex, involving multiple stereocenters and sensitive functional groups. The total chemical synthesis is characterized by a high number of steps, often resulting in a very low overall yield.[1][2] Biotechnological production, while potentially more scalable, is subject to complex regulatory pathways within the producing microorganisms.

Q2: What are the main approaches for this compound synthesis?

A2: There are two primary approaches for synthesizing this compound:

  • Total Chemical Synthesis: A multi-step organic synthesis to construct the molecule from simple starting materials. This approach offers precise control over the molecular structure but can be lengthy and low-yielding.

  • Biotechnological Production: Utilizing a microorganism, typically a strain of Enterococcus, to produce this compound through its natural biosynthetic pathway. This method can be more cost-effective for large-scale production but requires optimization of fermentation conditions and genetic regulation.

Q3: What is a typical overall yield for the total chemical synthesis of this compound?

A3: The reported overall yield for the first total synthesis of (-)-5-Deoxyenterocin is approximately 0.2% over a 16-step linear sequence.[1][2] This highlights the importance of optimizing each step to maximize the final product quantity.

Q4: How is this compound biosynthesis regulated in microorganisms?

A4: The biosynthesis of enterocins, a class of bacteriocins that includes this compound, is often regulated by a quorum-sensing mechanism.[3][4][5][6] This is a cell-density dependent system where the bacteria produce and respond to signaling molecules called autoinducers. When the cell population reaches a certain density, the concentration of autoinducers triggers the expression of the genes responsible for enterocin production.[3][6][7]

Troubleshooting Guide: Chemical Synthesis of this compound

The total synthesis of this compound involves several critical steps that can be prone to low yields. Below are troubleshooting guides for some of the key reactions.

Low Yield in Biomimetic Intramolecular Aldol Reaction

The biomimetic twofold intramolecular aldol reaction is a key step in the synthesis of the this compound core. It is reported to have a low yield (around 10%) due to geometrical constraints.[1][2]

Potential Cause Troubleshooting Strategy
Incorrect Base or Stoichiometry The choice and amount of base are critical. If the base is too strong or used in excess, it can lead to side reactions. If it's too weak or insufficient, the reaction may not proceed to completion. Experiment with different bases (e.g., LDA, LHMDS) and carefully titrate the amount used.
Unfavorable Reaction Kinetics The reaction may be slow due to the high activation energy of the desired cyclization pathway. Try varying the reaction temperature. Lower temperatures may improve selectivity, while higher temperatures could increase the reaction rate, but may also promote side reactions.
Substrate Aggregation The substrate may aggregate at higher concentrations, hindering the intramolecular reaction. Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular side reactions.
Presence of Impurities Impurities in the starting material or solvent can interfere with the reaction. Ensure all starting materials and solvents are of high purity.
Low Yield in Dess-Martin Periodinane (DMP) Oxidation

DMP is a mild oxidizing agent used to convert alcohols to aldehydes or ketones. Low yields can result from incomplete reaction or product degradation.[8][9]

Potential Cause Troubleshooting Strategy
Degradation of DMP Reagent DMP is sensitive to moisture. Use freshly opened or properly stored DMP.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress carefully using TLC. If the reaction stalls, a slight excess of DMP can be added.
Difficult Work-up The DMP byproducts can sometimes complicate the purification process.[10][11][12] A common work-up procedure involves quenching the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate to remove excess DMP and its byproducts.[12]
Product Instability The resulting aldehyde or ketone may be sensitive to the reaction conditions. Keep the reaction time to a minimum and work up the reaction as soon as it is complete.

Troubleshooting Guide: Biotechnological Production of this compound

Optimizing the production of this compound from microbial fermentation requires careful control of various factors.

Potential Cause Troubleshooting Strategy
Suboptimal Fermentation Conditions pH, temperature, aeration, and incubation time significantly impact enterocin production.[1] The optimal conditions are strain-dependent. A design of experiments (DOE) approach, such as the Taguchi method, can be used to systematically optimize these parameters.[1] For many Enterococcus strains, optimal enterocin production is achieved at a pH of around 6.5 and a temperature of 25-30°C.[1]
Inadequate Nutrient Composition The carbon and nitrogen sources in the culture medium are crucial for both bacterial growth and bacteriocin production.[13][14] Sucrose and yeast extract have been identified as preferred carbon and nitrogen sources for some enterocin-producing strains.
Low Cell Density Enterocin production is often regulated by quorum sensing and is initiated at a high cell density.[3][4] If the culture does not reach the required cell density, production will be low. Optimize the growth medium and conditions to achieve a high cell density.
Product Inhibition High concentrations of the produced enterocin can inhibit the growth of the producing strain. Consider using a fed-batch or continuous fermentation strategy to maintain a lower, non-inhibitory concentration of the product in the bioreactor.
Plasmid Instability If the genes for this compound synthesis are located on a plasmid, the plasmid could be lost during cell division, leading to a decrease in the number of producing cells. Ensure that the fermentation medium contains the appropriate selective pressure (e.g., antibiotic) if a plasmid-based expression system is used.

Experimental Protocols

General Methodology for a Biomimetic Intramolecular Aldol Reaction

This protocol is a general representation based on published syntheses and should be adapted and optimized for specific substrates and laboratory conditions.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Substrate: Dissolve the triketone precursor in a suitable anhydrous solvent (e.g., THF) to a high dilution (e.g., 0.001 M).

  • Base Addition: Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of a suitable base (e.g., LHMDS in THF) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Methodology for this compound Production via Fermentation

This protocol is a general guideline for optimizing enterocin production and should be tailored to the specific Enterococcus strain being used.

  • Inoculum Preparation: Inoculate a single colony of the this compound-producing Enterococcus strain into a suitable starter culture medium (e.g., MRS broth) and incubate at the optimal growth temperature until it reaches the late exponential phase.

  • Fermentation: Inoculate the production medium with the starter culture (e.g., a 2% v/v inoculum). The production medium should be optimized for carbon and nitrogen sources.

  • Parameter Control: Maintain the fermentation at the optimized pH and temperature with appropriate agitation.

  • Induction (if applicable): If using an inducible expression system, add the inducer at the appropriate cell density (e.g., mid-log phase).

  • Sampling and Analysis: Periodically take samples to monitor cell growth (OD600) and this compound production (e.g., by HPLC or a bioassay).

  • Harvesting: Harvest the culture at the time of maximum this compound production, typically in the late stationary phase.

  • Purification: Separate the cells from the supernatant by centrifugation. The this compound can then be purified from the supernatant using techniques such as ammonium sulfate precipitation followed by chromatography (e.g., ion-exchange and reversed-phase HPLC).

Visualizations

Deoxyenterocin_Chemical_Synthesis_Workflow Start Simple Starting Materials Step1 Multi-step synthesis of Triketone Precursor Start->Step1 Step2 Biomimetic Intramolecular Aldol Reaction (Low Yield Step) Step1->Step2 Step3 Further Functional Group Manipulations Step2->Step3 Step4 Purification (e.g., HPLC) Step3->Step4 End This compound Step4->End

Caption: A simplified workflow for the total chemical synthesis of this compound.

Deoxyenterocin_Bioproduction_Workflow cluster_fermentation Fermentation cluster_purification Downstream Processing Inoculum Inoculum Preparation Fermentation Bioreactor Fermentation Inoculum->Fermentation Optimization Optimization of: pH, Temp, Nutrients Fermentation->Optimization Harvest Cell Harvesting Fermentation->Harvest Extraction Supernatant Collection Harvest->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification FinalProduct FinalProduct Purification->FinalProduct Pure this compound

Caption: A general workflow for the biotechnological production of this compound.

Quorum_Sensing_Regulation cluster_cell Enterococcus Cell Gene_Expression This compound Biosynthesis Genes This compound This compound Production Gene_Expression->this compound Signaling_Cascade Two-Component Signaling System Signaling_Cascade->Gene_Expression Upregulation Autoinducer_Synthesis Autoinducer Peptide Synthesis Autoinducer Extracellular Autoinducer Autoinducer_Synthesis->Autoinducer Secretion Low_Density Low Cell Density Low_Density->Autoinducer_Synthesis Basal Level High_Density High Cell Density (Quorum) High_Density->Autoinducer High Concentration Autoinducer->Signaling_Cascade Activation

Caption: A simplified diagram of quorum sensing regulation of enterocin biosynthesis.

References

Troubleshooting Deoxyenterocin purification challenges

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deoxyenterocin Purification

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of this compound and similar bacteriocins.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification process in a question-and-answer format.

Issue 1: Low Final Yield

Q: My overall yield of purified this compound is significantly lower than expected. What are the potential causes?

A: Low yield is a common issue that can arise from inefficiencies at multiple stages of the purification process. Consider the following points:

  • Ammonium Sulfate Precipitation: The concentration of ammonium sulfate is critical and must be optimized. Saturation levels used for bacteriocins can range from 40% to 80%.[1][2] It is recommended to test a range of concentrations (e.g., 40%, 50%, 60%, 70%, 80%) to determine the optimal level for precipitating your specific bacteriocin.[1][3] In some cases, yields from ammonium sulfate precipitation can be as low as 40% ± 20%.[4]

  • Column Chromatography Loss: this compound may not be binding efficiently to your chromatography column, or it may be eluting prematurely in the wash steps. This can be caused by incorrect buffer pH or ionic strength. For cation exchange chromatography, the pH of the buffer should be lower than the isoelectric point (pI) of the peptide to ensure a net positive charge.[4]

  • Loss During Dialysis/Desalting: Ensure the molecular weight cut-off (MWCO) of your dialysis membrane is significantly smaller than the molecular weight of this compound to prevent loss of the peptide.[1]

  • Peptide Degradation: Bacteriocins are peptides and can be susceptible to degradation by proteases present in the crude extract.[3] Working quickly, at low temperatures (e.g., 4°C), and considering the addition of protease inhibitors can help mitigate this issue.

Issue 2: Low Purity and Presence of Contaminants

Q: After my final purification step (e.g., RP-HPLC), I still see multiple bands on my SDS-PAGE gel. How can I improve the purity?

A: Achieving high purity often requires a multi-step chromatography approach that separates proteins based on different physicochemical properties.

  • Orthogonal Chromatography Steps: A typical high-resolution purification strategy involves three phases: capture, intermediate purification, and polishing.[5] Combining different chromatography techniques is highly effective. For example, using cation exchange chromatography (separating by charge) followed by hydrophobic interaction chromatography (separating by hydrophobicity) can remove a significant amount of contaminants.[6] A final polishing step using reverse-phase HPLC can then separate remaining impurities.[1]

  • Optimize Elution Gradients: In both ion exchange and reverse-phase chromatography, a shallow elution gradient will provide better resolution between your target protein and contaminants with similar binding properties. Experiment with the gradient slope to improve separation.

  • Address Potential Contamination Sources: Contaminants can be introduced from various sources, including plasticizers from labware (e.g., phthalates), solvents, and buffers.[7] Using high-purity solvents (HPLC grade) and ensuring cleanliness of all equipment is crucial.[8]

Issue 3: Loss of Antimicrobial Activity

Q: My this compound fractions show high purity on a gel, but have little to no antimicrobial activity. What could be the cause?

A: Loss of biological activity can be due to protein denaturation, degradation, or issues with the activity assay itself.

  • pH and Temperature Stability: Bacteriocins exhibit variable stability depending on pH and temperature. While many are stable over a wide pH range (e.g., pH 2.0 to 9.0) and can withstand heat (e.g., up to 100°C for 30 minutes), extreme conditions can lead to irreversible loss of activity.[1][3][9] It is crucial to determine the stability profile of this compound.

  • Enzymatic Degradation: The antimicrobial activity of bacteriocins is lost if they are degraded by proteases like trypsin or proteinase K, confirming their proteinaceous nature.[1][3][6] If your preparation has residual protease activity, it can degrade your purified product over time.

  • Storage Conditions: Long-term storage of peptides in solution is generally not recommended.[10] For storage, lyophilized (freeze-dried) peptides stored at -20°C are preferable.[10] If storing in solution, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][11]

  • Assay Sensitivity: Ensure your indicator strain is sensitive to this compound and that the assay conditions (e.g., agar type, cell density) are optimal.[12]

Issue 4: Specific Chromatography Problems

Q: My protein is not binding to the cation exchange column. What should I check?

A: Failure to bind to a cation exchange column is almost always related to the charge of the protein. The stationary phase of a cation exchanger is negatively charged, so it binds positively charged molecules.[13] Ensure that the pH of your buffer and sample is at least one pH unit below the isoelectric point (pI) of this compound, which will give it a net positive charge. Also, make sure the ionic strength (salt concentration) of your sample is low, as high salt concentrations will interfere with binding.[14]

Q: I am seeing poor peak shape and resolution during Reverse-Phase HPLC. What can I adjust?

A: Poor peak shape in RP-HPLC can be caused by several factors related to the mobile phase and the column itself.

  • Mobile Phase pH: For compounds with acidic or basic functional groups, the pH of the mobile phase is critical. Operating at a pH where the analyte is in a single ionic state (either fully protonated or deprotonated) generally results in sharper peaks.[15]

  • Solvent Strength: Acetonitrile is a "stronger" organic solvent than methanol in RP-HPLC, meaning it will elute compounds more quickly.[15] Adjusting the percentage of organic solvent in your mobile phase directly impacts retention time; a 10% decrease in the organic component can roughly double the retention time for a small molecule.[16]

  • Column Contamination: Strongly retained compounds from previous injections can build up on the column, leading to distorted peak shapes and "ghost peaks".[8] A proper column cleaning and regeneration protocol is essential.[17]

Part 2: Frequently Asked Questions (FAQs)

Q: What is a typical purification fold and yield for a bacteriocin like this compound? A: This can vary widely depending on the expression level and the purification scheme. However, published data for similar bacteriocins show that a multi-step process involving ammonium sulfate precipitation and two chromatography steps can result in a purification fold of over 40x with a final yield of around 10-20%.[1][6]

Q: How should I store purified this compound to maintain its activity? A: For long-term storage, it is best to store the peptide in a lyophilized (freeze-dried) state, desiccated at -20°C.[10] If you must store it in solution, prepare aliquots in a suitable buffer and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10] The stability of the peptide in different solutions and temperatures should be empirically determined.[11]

Q: What are the standard methods for quantifying this compound concentration and activity? A: Protein concentration is typically determined using methods like the Lowry assay or by measuring absorbance at 280 nm.[18] Antimicrobial activity is quantified using a critical dilution assay, often the agar well diffusion method.[6][18] The activity is expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that still shows a clear zone of inhibition against a sensitive indicator organism.[18]

Part 3: Data Presentation

The following tables summarize typical results from a multi-step bacteriocin purification process, providing a benchmark for expected outcomes.

Table 1: Example Purification of a Bacteriocin from Lactobacillus murinus AU06[6]

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (U/mg)Yield (%)Purification Fold
Culture Supernatant134.4155011.531001.00
Ammonium Sulfate Ppt.38.287022.7756.121.97
Cation Exchange (CM-Sepharose)12.455044.3535.483.84
HIC (Phenyl Sepharose CL-4B)8.1448.555.3828.924.74

Table 2: Example Purification of Bacteriocin Lac-B23 from L. plantarum J23[1]

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Purification Fold
Culture Supernatant30.1515360509.451001.00
Ammonium Sulfate (80%)1.417372.85228.9448.0010.31
Cation Exchange0.233276.814246.9621.3327.96
RP-HPLC0.081638.420480.0010.6740.20

Part 4: Key Experimental Protocols

1. Ammonium Sulfate Precipitation

This protocol provides a general method for concentrating this compound from a cell-free supernatant. The optimal saturation percentage should be determined empirically (30-80% is a common range).[3]

  • Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.[3]

  • Collect the cell-free supernatant and adjust its pH to 6.5 with 1N NaOH.[3]

  • Slowly add solid ammonium sulfate to the supernatant while gently stirring on ice to reach the desired saturation (e.g., 60%).

  • Continue stirring at 4°C for at least 4 hours or overnight.[3]

  • Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to collect the precipitate.[3]

  • Discard the supernatant. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5).[3]

  • Proceed to dialysis or a desalting column to remove the excess ammonium sulfate.

2. Cation Exchange Chromatography (IEX)

This step separates molecules based on their net positive charge. It is an effective capture step after precipitation.[13]

  • Equilibrate a cation exchange column (e.g., SP Sepharose) with a low ionic strength binding buffer (e.g., 20 mM sodium phosphate, pH 5.8).[4]

  • Load the desalted this compound sample onto the column.

  • Wash the column with several column volumes of the binding buffer to remove unbound contaminants.

  • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer).[4]

  • Collect fractions and test each for antimicrobial activity to identify the fractions containing this compound.

3. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is an excellent intermediate purification step.[19]

  • To the active fractions from IEX, add a high concentration of salt (e.g., ammonium sulfate to 1.5 M) to promote hydrophobic interactions.

  • Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 20 mM sodium phosphate containing 1.5 M ammonium sulfate).

  • Load the sample onto the column.

  • Elute the bound proteins using a reverse linear gradient of decreasing salt concentration (e.g., 1.5 M to 0 M ammonium sulfate).[19]

  • Collect fractions and perform activity assays to locate the purified this compound.

4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution polishing step that separates molecules based on hydrophobicity.[20]

  • Equilibrate a C18 RP-HPLC column with the starting mobile phase condition (e.g., 95% Solvent A: Water + 0.1% TFA; 5% Solvent B: Acetonitrile + 0.1% TFA).

  • Filter the sample through a 0.22 µm filter before injection.

  • Inject the sample and elute with a linear gradient of increasing organic solvent (e.g., 5% to 80% Solvent B over 40 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect peaks, remove the solvent (e.g., by lyophilization), and test for antimicrobial activity.

Part 5: Mandatory Visualizations

G cluster_start Upstream cluster_purification Purification Workflow start Bacterial Culture supernatant Cell-Free Supernatant start->supernatant Centrifugation precipitation Ammonium Sulfate Precipitation & Dialysis supernatant->precipitation Concentration iex Cation Exchange Chromatography (IEX) precipitation->iex Capture Step hic Hydrophobic Interaction Chromatography (HIC) iex->hic Intermediate Purification rphplc Reverse-Phase HPLC (Polishing) hic->rphplc High-Resolution Polishing final Pure this compound rphplc->final

Caption: A typical multi-step workflow for the purification of this compound.

G start Problem: Low Purification Yield precip_check Check Precipitation Step start->precip_check precip_q Is protein precipitating efficiently? precip_check->precip_q precip_sol Optimize (NH4)2SO4 concentration (40-80%) precip_q->precip_sol No chrom_check Check Chromatography Steps precip_q->chrom_check Yes chrom_q1 Is protein binding to the column? chrom_check->chrom_q1 chrom_sol1 Adjust buffer pH and lower salt concentration chrom_q1->chrom_sol1 No chrom_q2 Is recovery from column low? chrom_q1->chrom_q2 Yes chrom_sol2 Optimize elution gradient (make it shallower) chrom_q2->chrom_sol2 Yes activity_check Check for Degradation chrom_q2->activity_check No activity_q Is antimicrobial activity decreasing between steps? activity_check->activity_q activity_sol Work at 4°C, use protease inhibitors, check pH stability activity_q->activity_sol Yes

Caption: Troubleshooting decision tree for diagnosing low purification yield.

References

Addressing stability issues of Deoxyenterocin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Deoxyenterocin. Below you will find troubleshooting advice and frequently asked questions to address potential stability issues encountered during your experiments.

Troubleshooting Guide: this compound Stability Issues in Solution

This guide addresses common problems related to the stability of this compound in solution, offering potential causes and actionable solutions.

Problem Potential Cause Solution
Precipitation of this compound in aqueous buffer The solubility of this compound in aqueous solutions may be limited. The pH of the buffer may also affect solubility.- Prepare a high-concentration stock solution in an organic solvent such as DMSO and dilute it with the aqueous buffer to the final concentration just before use.- Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.5%).- Adjust the pH of the buffer. Based on related compounds, a pH range of 5.0-8.0 might be optimal[1].
Loss of biological activity over time This compound may be degrading in the solution. Potential degradation pathways for similar compounds include hydrolysis and oxidation[2][3]. Stability can be affected by pH, temperature, and light exposure.- Store stock solutions at -20°C or lower[4].- Prepare fresh working solutions for each experiment and use them immediately.- Protect solutions from light by using amber vials or covering containers with foil.- Consider conducting experiments at a lower temperature if the protocol allows.- Degas aqueous buffers to minimize dissolved oxygen and reduce the risk of oxidation.
Inconsistent experimental results This could be due to inconsistent solution preparation, storage, or handling. Multiple freeze-thaw cycles of the stock solution can also lead to degradation.- Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.- Ensure accurate and consistent pipetting and dilution techniques.- Standardize incubation times and conditions for all experiments.
Discoloration of the solution Oxidative degradation or other chemical reactions may be occurring.- If the problem persists after implementing the solutions for activity loss, consider purging the solvent with an inert gas (like nitrogen or argon) before preparing the solution to minimize oxidation.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO). To prepare the stock solution, add the appropriate volume of DMSO directly to the vial containing the powdered compound and vortex until fully dissolved.

2. What is the recommended storage condition for this compound solutions?

Stock solutions of this compound in an organic solvent should be stored at -20°C[4]. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solutions on ice and protected from light.

3. What is the optimal pH range for this compound solutions?

While specific data for this compound is limited, related enterocins are stable over a pH range of 5.0 to 8.7[1]. It is advisable to maintain your working solution within this pH range to minimize degradation. Lability under even slightly acidic conditions has been noted for a precursor to 5-deoxyenterocin[5].

4. How does temperature affect the stability of this compound?

Higher temperatures generally accelerate the degradation of antibiotics[6]. For enterocins, inactivation is faster at higher temperatures[6]. It is recommended to handle this compound solutions at low temperatures (e.g., on ice) and store them at -20°C or below.

5. Can I freeze-thaw my this compound stock solution multiple times?

It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Prepare single-use aliquots of your stock solution to maintain its integrity.

6. Which solvents are compatible with this compound?

For stock solutions, anhydrous DMSO is a good choice. For working solutions, the choice of buffer will depend on the specific experimental requirements. It is important to test the stability of this compound in your chosen buffer system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial until the powder is completely dissolved.

  • Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: General Stability Study of this compound in an Aqueous Buffer

This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer over time at a given temperature.

  • Prepare the test solution: Dilute the this compound stock solution to the final working concentration (e.g., 100 µM) in your experimental aqueous buffer. Prepare a sufficient volume for all time points.

  • Initial time point (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it using a validated stability-indicating HPLC method (see Protocol 3) to obtain the initial peak area of this compound. This will serve as the 100% reference.

  • Incubation: Place the remaining test solution in a temperature-controlled incubator set to the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect the solution from light.

  • Time points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.

  • HPLC analysis: Analyze each aliquot by HPLC to determine the peak area of the remaining this compound.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0. Plot the percentage remaining versus time to determine the stability profile.

Protocol 3: Development of a Stability-Indicating HPLC Method

This is a general protocol for developing an HPLC method to separate this compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from any degradation products. A starting point could be a linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Use a UV detector. The detection wavelength should be at the maximum absorbance of this compound. This can be determined by running a UV scan of a pure sample.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. Expose this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the this compound peak from all degradation product peaks.

Quantitative Data Summary

The following table can be used to summarize the stability data of this compound under different conditions.

Condition Solvent/Buffer Temperature (°C) Time (hours) This compound Remaining (%)
pH 3 Citrate Buffer250100
24User Data
48User Data
pH 7 Phosphate Buffer250100
24User Data
48User Data
pH 9 Tris Buffer250100
24User Data
48User Data
Aqueous Water40100
24User Data
48User Data
Aqueous Water370100
24User Data
48User Data

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solution (in Aqueous Buffer) prep_stock->prep_working t0 T=0 Analysis (HPLC) prep_working->t0 incubate Incubate at Defined Temperature t0->incubate timepoints Withdraw Aliquots at Time Points incubate->timepoints hplc_analysis HPLC Analysis timepoints->hplc_analysis calc Calculate % Remaining hplc_analysis->calc plot Plot Stability Profile calc->plot

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic start Stability Issue Encountered q1 Is there precipitation? start->q1 s1 Adjust solvent/pH q1->s1 Yes q2 Is there loss of activity? q1->q2 No end Problem Resolved s1->end s2 Control temperature, light, and oxygen q2->s2 Yes q3 Are results inconsistent? q2->q3 No s2->end s3 Standardize procedures, use aliquots q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting logic for this compound stability issues.

degradation_pathways cluster_stress Stress Factors deoxy This compound (Active) deg_products Degradation Products (Inactive/Less Active) deoxy->deg_products Degradation pH Extreme pH pH->deg_products temp High Temperature temp->deg_products light UV Light light->deg_products oxygen Oxygen oxygen->deg_products

Caption: Potential degradation pathways for this compound.

References

Optimizing reaction conditions for Deoxyenterocin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Deoxyenterocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic process. The information is based on published total synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of (-)-5-Deoxyenterocin?

The total synthesis of (-)-5-Deoxyenterocin is a multi-step process with several inherent challenges. Key difficulties include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is critical and requires careful selection of chiral auxiliaries and diastereoselective reactions.

  • Low Yields: Certain key steps, such as the biomimetic twofold intramolecular aldol reaction, have been reported with low yields (around 10%), which can significantly impact the overall yield.[1][2][3]

  • Intermediate Instability: Some intermediates in the synthetic pathway can be labile, for instance under even slightly acidic conditions like silica gel chromatography.[4]

  • Complex Reaction Cascades: The synthesis relies on complex transformations, like the biomimetic aldol cascade, which can be sensitive to reaction conditions.

Q2: What is the key final step in the published synthesis of (-)-5-Deoxyenterocin?

The final key step is a biomimetic twofold intramolecular aldol reaction of a triketone precursor to form the core tricyclic structure of (-)-5-Deoxyenterocin.[1][2] This step is crucial for establishing four of the seven stereogenic centers in the molecule.[5][6]

Q3: Are there alternative strategies to the biomimetic aldol cascade?

Earlier synthetic studies explored other approaches, such as McMurry-type couplings and attempts at biomimetic lactonization and aldol reactions on different precursors, but these met with limited success.[4] The biomimetic twofold aldol reaction on a carefully designed triketone precursor has been the most successful approach to date for constructing the core of this compound.[1][4]

Troubleshooting Guide

Problem 1: Low yield in the biomimetic twofold intramolecular aldol reaction.

  • Possible Cause: Geometrical constraints in the triketone precursor can hinder the desired cyclization.[1][2][3] The folding of the carbon chain required for the reaction may not be highly favored.[1]

  • Suggested Solution:

    • Purity of Precursor: Ensure the triketone precursor is of high purity. Purification of the precursor via methods like semi-preparative, reversed-phase HPLC may be necessary to remove any impurities that could interfere with the reaction.[4]

    • Reaction Conditions: Carefully control the reaction conditions. While specific optimal conditions were not detailed in the initial reports beyond the reagents used, it is crucial to meticulously follow the established protocol. The reaction is sensitive and even minor deviations can impact the yield.

    • Scale-up Considerations: Be aware that this step is inherently low-yielding. Plan the synthesis scale of earlier steps accordingly to ensure enough material is available for the final reaction and subsequent characterization.[1][2][3]

Problem 2: Difficulty in achieving the desired stereochemistry.

  • Possible Cause: Incorrect choice of chiral sources or reagents in the initial steps can lead to the wrong stereoisomers.

  • Suggested Solution:

    • Chiral Auxiliary: The use of (-)-menthone as a chiral auxiliary has been reported to successfully distinguish the enantiotopic hydroxymethyl groups in an early substrate, setting the stereochemistry for the rest of the synthesis.[1][2][3] Ensure the chiral auxiliary is of high optical purity.

    • Diastereoselective Reactions: For steps like the diastereoselective hydroxylation, the choice of reagents is critical. The use of a base and 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine as an oxygen donor has been employed.[5] Careful optimization of this step may be required.

Problem 3: Degradation of intermediates during purification.

  • Possible Cause: Some intermediates, particularly the triketone precursor for the final aldol cascade, are sensitive to acidic conditions.[4] Standard silica gel chromatography may cause degradation.

  • Suggested Solution:

    • Alternative Purification Methods: Utilize alternative purification techniques such as semi-preparative, reversed-phase HPLC to avoid exposure to acidic stationary phases.[4]

    • Careful Handling: Minimize the exposure of sensitive intermediates to harsh conditions and handle them promptly.

Data Presentation

Table 1: Key Reaction Steps and Reported Yields in the Total Synthesis of (-)-5-Deoxyenterocin

StepKey Reagents/ConditionsReported YieldReference
Aldol Reactions (initial)LHMDS, Aldehyde, γ-pyroneNot specified[1]
Diastereoselective HydroxylationBase, 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine~50%[5]
Oxidation to Triketone PrecursorDess-Martin periodinane45%[4]
Biomimetic Aldol Cascade (final)Triketone precursor with mild base10%[1][2][3]
Overall Yield (16 steps in the longest linear sequence) 0.2% [1][2][3]

Experimental Protocols

Protocol 1: Oxidation of Alcohol to Triketone Precursor

This protocol is based on the synthesis of a key precursor for the biomimetic cyclization in the total synthesis of enterocin, which is structurally related to this compound.

  • Preparation: Dissolve the alcohol precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add a slight excess of Dess-Martin periodinane to the solution.

  • Reaction Monitoring: Carefully monitor the reaction progress (e.g., by TLC or LC-MS). The reaction should be terminated after approximately 2.5 hours to avoid side product formation.[4]

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Due to the lability of the ketone product on silica gel, purify the crude product using semi-preparative, reversed-phase HPLC.[4]

Protocol 2: Biomimetic Twofold Intramolecular Aldol Reaction

  • Preparation: Dissolve the purified triketone precursor in a suitable solvent.

  • Base Treatment: Treat the solution with a mild base to initiate the reaction cascade.

  • Reaction Conditions: The reaction is reported to proceed upon storage of the ketone solution at room temperature, with the base accelerating the process.[6]

  • Monitoring and Isolation: Monitor the formation of (-)-5-Deoxyenterocin. Due to the low yield, careful workup and purification are required to isolate the final product.

Visualizations

Deoxyenterocin_Synthesis_Workflow start Pentane-1,3,5-triol chiral_aux (-)-Menthone as Chiral Auxiliary start->chiral_aux Stereocontrol aldol1 Aldol Reactions chiral_aux->aldol1 hydroxylation Diastereoselective Hydroxylation aldol1->hydroxylation protecting_groups Protecting Group Manipulations hydroxylation->protecting_groups oxidation Oxidation to Triketone protecting_groups->oxidation aldol_cascade Biomimetic Twofold Intramolecular Aldol Reaction oxidation->aldol_cascade Key Step final_product (-)-5-Deoxyenterocin aldol_cascade->final_product

Caption: Overall workflow for the total synthesis of (-)-5-Deoxyenterocin.

Aldol_Cascade_Mechanism precursor Triketone Precursor base Mild Base precursor->base enolate Enolate Formation base->enolate Deprotonation aldol1 First Intramolecular Aldol Reaction enolate->aldol1 Intramolecular Attack intermediate Bicyclic Intermediate aldol1->intermediate aldol2 Second Intramolecular Aldol Reaction intermediate->aldol2 Cascade Continues product (-)-5-Deoxyenterocin (Tricyclic Core) aldol2->product

Caption: Key biomimetic twofold intramolecular aldol reaction cascade.

Troubleshooting_Deoxyenterocin_Synthesis issue {Low Overall Yield} sub_issue1 Low Yield in Aldol Cascade Possible Causes: - Geometrical Constraints - Impure Precursor issue->sub_issue1 sub_issue2 Intermediate Degradation Possible Causes: - Acid Sensitivity (Silica Gel) issue->sub_issue2 sub_issue3 Incorrect Stereochemistry Possible Causes: - Impure Chiral Auxiliary - Suboptimal Reagents issue->sub_issue3 solution1 {Solutions | - Ensure high purity of triketone precursor - Meticulously control reaction conditions - Plan for low yield in synthesis scale } sub_issue1->solution1 solution2 {Solutions | - Use reversed-phase HPLC for purification - Minimize exposure to harsh conditions } sub_issue2->solution2 solution3 {Solutions | - Verify optical purity of (-)-menthone - Optimize diastereoselective reactions } sub_issue3->solution3

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Minimizing side product formation in Deoxyenterocin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side product formation during the synthesis of Deoxyenterocin.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this compound synthesis in terms of side product formation?

The most challenging step is the biomimetic twofold intramolecular aldol reaction to form the tricyclic core of this compound. This step is known to be low-yielding (around 10%) and is often accompanied by the formation of unidentified decomposition products.[1][2][3] The reaction's success is highly dependent on the conformation of the linear triketone precursor, which must fold correctly to facilitate the desired cyclization.[1]

Q2: What are the known side products in this compound synthesis?

While many of the side products are described as "unidentified decomposition products," some potential side reactions have been noted in related syntheses.[1] One such side product is an orange-colored substance resulting from oxidative degradation and condensation of the polyketide chain.[4] In earlier steps of the synthesis, undesired lactonization has also been observed.[1]

Q3: How can I improve the yield of the final aldol cyclization and minimize side products?

Optimizing the base and reaction conditions is crucial. While a systematic study is needed, the choice of a mild base can influence the yield. Additionally, ensuring the high purity of the triketone precursor is essential to prevent side reactions. The geometrical constraints of the molecule mean that forcing the reaction through higher temperatures or stronger bases may lead to increased decomposition.[1][2]

Q4: Can protecting groups influence the outcome of the synthesis?

Yes, the choice and implementation of protecting groups are critical. For instance, in the synthesis of the related compound enterocin, a MEM (2-methoxyethoxymethyl) group was used to protect a key alcohol.[4] The strategic use of protecting groups can prevent unwanted side reactions and guide the folding of the precursor molecule for the crucial aldol cyclization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the final aldol cyclization step - Incorrect conformation of the triketone precursor.[1]- Suboptimal base or reaction conditions.[1]- Degradation of the starting material.- Ensure the synthesis of the precursor favors the conformation necessary for cyclization.- Experiment with different mild bases (e.g., K2CO3, K3PO4) to find the optimal conditions for your specific substrate.[1]- Use the precursor immediately after purification and handle it under an inert atmosphere to prevent degradation.
Formation of an orange-colored precipitate - Oxidative degradation of the polyketide chain.[4]- Degas all solvents thoroughly before use.- Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction and purification steps.- Consider the addition of antioxidants, although this has not been explicitly reported and would require optimization.
Presence of multiple unidentified spots on TLC/LC-MS - Decomposition of the starting material or product.[1]- Competing side reactions due to impurities.- Purify the triketone precursor meticulously before the cyclization step.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent further product degradation.- Use HPLC for purification to separate the desired product from closely related side products.[1]
Evidence of undesired lactonization in earlier steps - Premature removal of a protecting group leading to intramolecular cyclization.- Re-evaluate the protecting group strategy to ensure orthogonality.- Use milder deprotection conditions or a more robust protecting group for the relevant alcohol.

Quantitative Data

Table 1: Effect of Different Bases on the Yield of the Biomimetic Intramolecular Aldol Cyclization for this compound Synthesis

Base Yield (%) Reference
Cs2CO37[1]
K2CO38[1]
K3PO410[1]

Experimental Protocols

Key Experiment: Biomimetic Twofold Intramolecular Aldol Reaction for this compound Synthesis

This protocol is based on the reported total synthesis of (−)-5-Deoxyenterocin.[1]

Materials:

  • Triketone precursor

  • Potassium phosphate (K3PO4), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the highly purified triketone precursor in a mixture of anhydrous DCM and MeOH (e.g., a 10:1 ratio) under an inert atmosphere of argon or nitrogen.

  • Add anhydrous potassium phosphate (K3PO4) to the solution. The reported successful synthesis used K3PO4 as the base.

  • Stir the reaction mixture at 0 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically slow due to the required conformational change of the precursor.

  • Upon completion (indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to isolate the this compound.

Visualizations

Deoxyenterocin_Synthesis_Pathway This compound Synthesis Pathway A Pentane-1,3,5-triol B Chiral Aldehyde A->B Multiple Steps C Linear Triketone Precursor B->C Aldol Reactions D (-)-5-Deoxyenterocin C->D Biomimetic Twofold Intramolecular Aldol Reaction E Side Products (Decomposition, Oxidation) C->E Side Reactions

Caption: Key stages in the total synthesis of this compound.

Experimental_Workflow Experimental Workflow for Aldol Cyclization prep Precursor Preparation High purity triketone reaction Reaction Setup Anhydrous solvents Inert atmosphere (Ar/N2) Add mild base (K3PO4) prep->reaction monitoring Reaction Monitoring TLC / LC-MS reaction->monitoring workup Workup Quench with NH4Cl (aq) Extract with DCM monitoring->workup purification Purification Preparative HPLC workup->purification

Caption: Workflow for the critical aldol cyclization step.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield or High Impurity check_precursor Check Precursor Purity start->check_precursor check_conditions Review Reaction Conditions check_precursor->check_conditions Pure purify Re-purify Precursor check_precursor->purify Impure check_atmosphere Verify Inert Atmosphere check_conditions->check_atmosphere Optimal optimize_base Optimize Base/Temperature check_conditions->optimize_base Suboptimal degas_solvents Degas Solvents check_atmosphere->degas_solvents Compromised

References

Technical Support Center: Late-Stage Functionalization of Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the late-stage functionalization of Deoxyenterocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its late-stage functionalization of interest?

This compound is a polyketide natural product with notable antibiotic activity against both Gram-positive and Gram-negative bacteria.[1] Its complex and densely functionalized structure presents a scaffold for the development of novel antibiotic derivatives. Late-stage functionalization (LSF) is a strategy in medicinal chemistry that aims to introduce chemical modifications at a late step in the synthesis of a complex molecule.[2] This approach is highly desirable as it allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug properties.

Q2: What are the primary challenges in the late-stage functionalization of this compound?

The late-stage functionalization of this compound is exceptionally challenging and, to date, has been largely unsuccessful. The main hurdles include:

  • Lack of Selectivity: this compound possesses multiple potential reactive sites, making it difficult to achieve site-selective modification. Attempts to functionalize the C5 position, for example, have been met with failure due to competitive reactivity at other positions.[3][4][5]

  • Compound Instability: The molecule is known to be unstable at elevated temperatures, which precludes the use of many synthetic methods that require heating.[3]

  • Limited Substrate Availability: The total synthesis of this compound is a lengthy and low-yielding process. The first total synthesis was accomplished in 16 steps with an overall yield of only 0.2%, which severely restricts the amount of starting material available for extensive functionalization studies.[3][4][5]

  • Geometric and Steric Hindrance: The three-dimensional structure of this compound may impose significant steric hindrance and conformational constraints, preventing reagents from accessing target sites.[3][4]

Q3: Have any C-H functionalization strategies been successfully applied to this compound?

Despite the power of C-H functionalization in modifying complex molecules, numerous attempts to apply these methods to this compound have been unsuccessful. A study by Koser and Bach reported that even protocols that worked well on a model substrate, (+)-sclareolide, failed to yield any selective functionalization on (-)-5-deoxyenterocin.[3][4][5] This suggests that the inherent reactivity and structure of this compound are the primary barriers.

Q4: Are there alternative approaches to consider for modifying this compound?

Given the challenges with traditional chemical LSF, researchers might consider the following alternative strategies:

  • Biocatalysis: The use of enzymes could offer a highly selective and mild approach to modify this compound.[6] While not yet reported for this specific molecule, biocatalysis has been successfully employed for the synthesis and modification of other complex antibiotics.[7]

  • Total Synthesis of Analogs: Instead of modifying the natural product itself, a more feasible approach may be the de novo synthesis of analogs. This would involve modifying an earlier, less complex intermediate in the synthetic route.

Troubleshooting Guide

This guide addresses common issues encountered during attempts to perform late-stage functionalization on this compound.

Problem Potential Cause Suggested Action
No Reaction or Decomposition of Starting Material Reagent Incompatibility: The chosen reagents may be too harsh for the sensitive functional groups present in this compound.- Screen a panel of milder reagents.- If using a metal catalyst, vary the ligand and metal source.- Consider photoredox or enzymatic conditions that operate at lower temperatures.
Thermal Instability: Many functionalization reactions require heat, which can lead to the decomposition of this compound.[3]- Attempt reactions at room temperature or below.- Explore alternative energy sources such as light (photocatalysis).
Low Substrate Concentration: Due to the limited availability of this compound, reactions may be run at very low concentrations, which can affect reaction kinetics.- If possible, carefully concentrate the reaction mixture.- Use highly sensitive analytical techniques (e.g., LC-MS) to detect trace amounts of product.
Multiple Products or Lack of Selectivity Multiple Reactive Sites: this compound has several C-H bonds and functional groups that can react.[3]- Employ directing groups to guide the functionalization to a specific site.- Utilize sterically bulky reagents that may favor less hindered positions.- Explore enzymatic approaches, which are often highly site-selective.[6]
Difficulty in Product Purification and Isolation Polar Nature of Products: Functionalized products are likely to be highly polar and may be difficult to separate from the starting material and byproducts.- Utilize reversed-phase HPLC for purification.- Consider derivatization of the product to aid in separation.
Low Yield: The amount of desired product may be below the detection limit of standard purification techniques.- Scale up the reaction if starting material allows.- Use analytical techniques to confirm the presence of the product before attempting preparative purification.

Quantitative Data Summary

The following table summarizes key quantitative data from the synthesis and attempted functionalization of (-)-5-Deoxyenterocin.

Parameter Value Reference
Total Synthesis Steps (longest linear sequence) 16[3][4][5]
Overall Yield of Total Synthesis 0.2%[3][4][5]
Yield of Final Biomimetic Aldol Reaction 10%[3][4][5]
Yield of Attempted C-H Functionalization at C5 0% (No selective functionalization observed)[3][4][5]

Experimental Protocols

As no successful late-stage functionalization protocols for this compound have been published, this section provides a representative protocol for a C-H activation reaction that was attempted on this compound, based on the work of Koser and Bach. This can serve as a starting point for researchers wishing to explore similar transformations.

Protocol: Attempted C-H Activation of (-)-5-Deoxyenterocin

Objective: To introduce a functional group at the C5 position of (-)-5-Deoxyenterocin via a transition metal-catalyzed C-H activation.

Materials:

  • (-)-5-Deoxyenterocin

  • Transition metal catalyst (e.g., Palladium(II) acetate, Rhodium(III) chloride)

  • Ligand (e.g., a phosphine or nitrogen-based ligand)

  • Oxidant (e.g., Silver acetate, Copper(II) acetate)

  • Solvent (e.g., Dichloromethane, Acetonitrile, Acetic Acid)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Stir plate and magnetic stir bar

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (-)-5-Deoxyenterocin (1.0 eq).

  • Add the transition metal catalyst (0.1 - 1.0 eq) and the ligand (0.1 - 2.0 eq).

  • Add the oxidant (1.0 - 3.0 eq).

  • Add the dry, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, keeping in mind the instability of this compound).

  • Monitor the reaction progress by TLC and/or LC-MS at regular intervals.

  • Upon completion or cessation of the reaction, quench the reaction mixture (e.g., with a saturated solution of sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Attempt to purify the crude product by column chromatography or preparative HPLC.

Expected Outcome (based on published results):

Analysis of the crude reaction mixture is expected to show unreacted starting material and/or decomposition products. No selectively functionalized product at the C5 position is anticipated.[3][4][5]

Visualizations

Deoxyenterocin_Structure_and_Reactivity cluster_structure This compound Structure cluster_reactivity Potential Reactive Sites This compound This compound C5 C5-H (Target for Functionalization) This compound->C5 Desired Site Aromatic Aromatic C-H Bonds This compound->Aromatic Competing Site Enone Enone System This compound->Enone Competing Site Hydroxyls Hydroxyl Groups This compound->Hydroxyls Competing Site

Caption: Structure of this compound with its multiple reactive sites.

LSF_Workflow cluster_workflow Generic Late-Stage Functionalization Workflow Start This compound Reaction Reaction with Catalyst, Ligand, Oxidant Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete or Stalled Purification Purification (HPLC) Workup->Purification Outcome Outcome for this compound: No Selective Functionalization Purification->Outcome

Caption: Workflow for attempted late-stage functionalization of this compound.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Failed Functionalization Start Functionalization Reaction Fails CheckDecomposition Is Starting Material Decomposed? Start->CheckDecomposition CheckSelectivity Is a Complex Mixture of Products Formed? CheckDecomposition->CheckSelectivity No LowerTemp Lower Reaction Temperature Use Milder Reagents CheckDecomposition->LowerTemp Yes ChangeStrategy Change Strategy: - Use Directing Groups - Explore Biocatalysis - Synthesize Analog de novo CheckSelectivity->ChangeStrategy Yes NoReaction Starting Material Recovered Unchanged CheckSelectivity->NoReaction No IncreaseReactivity Increase Reagent Reactivity (with caution for stability) NoReaction->IncreaseReactivity

Caption: Troubleshooting flowchart for this compound functionalization.

References

Resolving assay variability in Deoxyenterocin bioactivity screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address assay variability in Deoxyenterocin bioactivity screening. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a polyketide antibiotic. While the specific mechanism of this compound is not extensively studied, it is related to the enterocin family of bacteriocins. The antimicrobial action of enterocins typically involves disrupting the bacterial cell membrane and inhibiting peptidoglycan synthesis.[1][2] Class I enterocins can bind to lipid II, a precursor for peptidoglycan synthesis, and also form pores in the cell membrane.[1] Class II enterocins often have an amphiphilic structure that allows them to insert into and permeabilize the cell membrane.[1]

Q2: What are the common methods for screening this compound bioactivity?

Common methods for screening the bioactivity of antimicrobial compounds like this compound include the agar well diffusion assay and broth microdilution.[3][4][5][6] The agar well diffusion method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the size of the inhibition zone.[7] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][6][8]

Q3: What level of variability is considered "normal" in antimicrobial susceptibility testing?

Microbiological assays inherently have a degree of variability.[9] For suspension-based tests, a variability of 0.5 log is common, while for surface-based tests, a variability of up to 1.0 log can be expected.[9] It is crucial to include appropriate controls in every experiment to account for this inherent variability.

Q4: How can I ensure the stability of my this compound stock solution?

The stability of polyketide antibiotics can be influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.[10][11] It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) in a solvent that ensures its stability.[12] Repeated freeze-thaw cycles should be avoided by preparing aliquots. The stability of the compound in the specific assay medium should also be considered, as components of the medium can potentially affect its activity.

Troubleshooting Guide

Issue 1: No or smaller-than-expected zones of inhibition in agar well diffusion assay.
Possible Cause Troubleshooting Step
Inactive this compound - Verify the integrity and storage conditions of the this compound stock. - Prepare a fresh stock solution. - Test the activity of the stock on a known sensitive control strain.
Resistant indicator strain - Confirm the susceptibility of the indicator strain to this compound or related compounds from literature. - Use a different, known-sensitive indicator strain.
Inappropriate agar medium - Ensure the agar medium (e.g., Mueller-Hinton agar) is appropriate for the indicator strain and does not inhibit this compound activity. - Check the pH of the medium.
Incorrect inoculum density - Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent bacterial lawn. - A lawn that is too dense can obscure the inhibition zone.
Poor diffusion of this compound - Ensure the agar depth is uniform (around 4 mm). - Allow the plates to dry before applying the this compound solution.
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
Possible Cause Troubleshooting Step
Inaccurate serial dilutions - Calibrate pipettes regularly. - Use fresh pipette tips for each dilution step to avoid carryover.
Variability in inoculum preparation - Prepare a fresh inoculum for each experiment and standardize it to a 0.5 McFarland standard. - Ensure homogenous suspension of the bacteria before inoculation.
Contamination - Use aseptic techniques throughout the procedure. - Include a negative control (broth only) to check for contamination.
Edge effects in microtiter plates - Avoid using the outermost wells of the plate, as they are more prone to evaporation. - Alternatively, fill the outer wells with sterile broth or water.
Reader variability - If using an automated reader, ensure it is properly calibrated. - For manual reading, have a consistent light source and a single trained individual read the results.

Quantitative Data Summary

Table 1: Common Sources of Variation in Antimicrobial Susceptibility Testing

Parameter Source of Variation Potential Impact on Results
Inoculum Density Preparation of bacterial suspensionHigher density can lead to smaller inhibition zones or higher MICs.
Growth Medium pH, cation concentration, presence of interfering substancesCan affect the activity of the antimicrobial agent and the growth of the indicator organism.
Incubation Conditions Temperature, time, atmospheric conditions (e.g., CO2)Suboptimal conditions can affect bacterial growth rate and antimicrobial activity.
Antimicrobial Agent Stability, concentration, binding to plasticwareDegradation or loss of the agent can lead to inaccurate results.
Operator Error Pipetting, reading of resultsCan introduce significant random or systematic errors.

Table 2: Example of Acceptable Variability in MIC Assays

Control Strain Antimicrobial Agent Expected MIC Range (µg/mL)
Staphylococcus aureus ATCC 29213Vancomycin0.5 - 2
Escherichia coli ATCC 25922Ciprofloxacin0.004 - 0.015
Pseudomonas aeruginosa ATCC 27853Gentamicin0.5 - 2
Note: These are example ranges for common quality control strains and antibiotics. The acceptable range for this compound would need to be established through internal validation.

Experimental Protocols

Agar Well Diffusion Assay
  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the indicator bacterium from an overnight culture plate.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes.

  • Application of this compound:

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.

    • Add a defined volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) into each well.

    • Include a negative control (solvent used to dissolve this compound) and a positive control (an antibiotic with known activity against the indicator strain).

  • Incubation and Measurement:

    • Incubate the plates at the optimal temperature for the indicator strain (e.g., 35-37°C) for 16-24 hours.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Broth Microdilution Assay for MIC Determination
  • Preparation of this compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • The final volume in each well should be 50 µL.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized and diluted inoculum to each well containing the this compound dilutions.

    • The final volume in each well will be 100 µL.

    • Include a positive control (inoculum without this compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 16-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Assay Variability Start Assay Shows High Variability Check_Reagents Check Reagents and Strains Start->Check_Reagents Reagents_OK Reagents/Strains OK? Check_Reagents->Reagents_OK Review_Protocol Review Protocol Execution Reagents_OK->Review_Protocol Yes Replace_Reagents Replace Reagents/ Obtain New Strains Reagents_OK->Replace_Reagents No Protocol_OK Protocol Followed Correctly? Review_Protocol->Protocol_OK Analyze_Data Re-analyze Data Protocol_OK->Analyze_Data Yes Refine_Protocol Refine Protocol/ Standardize Steps Protocol_OK->Refine_Protocol No Data_OK Data Analysis Correct? Analyze_Data->Data_OK Correct_Analysis Correct Data Analysis Analyze_Data->Correct_Analysis No Consult Consult Senior Researcher/ Technical Support Data_OK->Consult No Resolved Issue Resolved Data_OK->Resolved Yes Consult->Resolved Replace_Reagents->Start Refine_Protocol->Start Correct_Analysis->Resolved

Caption: A logical workflow for troubleshooting assay variability.

cluster_mechanism Inferred Mechanism of Action for this compound This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane LipidII Lipid II This compound->LipidII Pore Pore Formation Membrane->Pore Inhibition Inhibition of Peptidoglycan Synthesis LipidII->Inhibition Permeabilization Increased Permeability Pore->Permeabilization CellDeath Cell Death Permeabilization->CellDeath Inhibition->CellDeath

Caption: Inferred mechanism of action for this compound.

References

Technical Support Center: Optimizing Deprotection Steps in Deoxyenterocin Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the deprotection steps of Deoxyenterocin total synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

Issue: Incomplete removal of the menthone-derived ketal protecting group.

  • Question: I am observing incomplete deprotection of the menthone-derived ketal even after treatment with acid. What could be the issue and how can I resolve it?

    Answer: Incomplete deprotection of the menthone-derived ketal can arise from several factors, including insufficient reaction time, inadequate acid strength, or steric hindrance. The total synthesis of (−)‐5‐this compound reports the use of acidic conditions for this deprotection step.[1] To address this, consider the following:

    • Optimize Reaction Time and Temperature: Gradually increase the reaction time and monitor the progress by TLC or LC-MS. Gentle heating may be required, but be cautious of potential side reactions with other acid-sensitive functional groups.

    • Vary the Acid Catalyst: If using a mild acid like pyridinium p-toluenesulfonate (PPTS), switching to a stronger acid such as p-toluenesulfonic acid (p-TsOH) or even dilute hydrochloric acid (HCl) in a suitable solvent might be necessary.

    • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol can participate in the reaction and facilitate the hydrolysis of the ketal.

Issue: Undesired cleavage of TBS (tert-butyldimethylsilyl) ethers during ketal deprotection.

  • Question: While removing the menthone-derived ketal with acidic conditions, I am also observing the premature deprotection of my TBS ethers. How can I achieve selective ketal deprotection?

    Answer: Achieving selectivity can be challenging as TBS ethers are also susceptible to acidic conditions. The key is to find conditions that are strong enough to cleave the ketal but mild enough to leave the TBS ethers intact.

    • Use of Mildly Acidic Reagents: Employ milder acidic catalysts like pyridinium p-toluenesulfonate (PPTS) or camphor-sulfonic acid (CSA). These reagents are often effective for ketal deprotection without significantly affecting robust silyl ethers.

    • Careful Control of Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and meticulously monitor the reaction progress to stop it as soon as the ketal is cleaved.

    • Aqueous Acidic Workup: Sometimes, a carefully controlled aqueous acidic workup after a reaction can be sufficient to hydrolyze the ketal without extensive TBS ether cleavage.

Issue: Incomplete or slow deprotection of a primary TBS ether with PPTS.

  • Question: The deprotection of the primary TBS ether using PPTS in ethanol is sluggish, and I'm concerned about decomposition with prolonged reaction times. What can I do to improve the reaction efficiency?

    Answer: The deprotection of TBS ethers with PPTS can sometimes be slow, especially if the substrate is sterically hindered or if the reagent has lost activity.

    • Reagent Quality: Ensure the PPTS used is of high quality and has been stored properly.

    • Temperature Adjustment: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the deprotection. However, this should be done cautiously while monitoring for any side product formation.

    • Solvent System: While ethanol is commonly used, switching to a different alcohol like methanol or using a co-solvent system might alter the reactivity.

    • Alternative Reagents: If PPTS proves ineffective, other mild acidic reagents like acetic acid in a THF/water mixture can be attempted.

Issue: Non-selective deprotection of multiple TBS ethers.

  • Question: I have multiple TBS ethers in my molecule and need to selectively deprotect a primary one in the presence of a secondary one. Standard conditions are removing both. How can I achieve selectivity?

    Answer: Selective deprotection of silyl ethers is a common challenge in the synthesis of complex molecules like polyketides. Steric hindrance plays a crucial role in the differential reactivity of silyl ethers.

    • Careful Optimization of PPTS Conditions: The total synthesis of (−)‐5‐this compound explicitly mentions the careful optimization of PPTS conditions to prevent the deprotection of a secondary silyl ether while removing a primary one.[1] This involves meticulous control of reaction time, temperature, and the amount of reagent used.

    • Sterically Hindered Reagents: While not explicitly mentioned for this compound, exploring other deprotection agents that are sensitive to steric hindrance could be a viable strategy.

    • Enzymatic Deprotection: In some complex systems, enzymatic deprotection can offer high selectivity, although this would require significant methods development.

Frequently Asked Questions (FAQs)

  • Question: What are the most common protecting groups used in the total synthesis of this compound?

    Answer: Based on the published total synthesis, the key protecting groups employed are the menthone-derived ketal for a diol and tert-butyldimethylsilyl (TBS) ethers for hydroxyl groups.[1]

  • Question: What are the general conditions for the removal of a menthone-derived ketal?

    Answer: The deprotection is typically achieved under acidic conditions.[1] The specific acid and reaction conditions may need to be optimized depending on the other functional groups present in the molecule.

  • Question: Which reagent is recommended for the selective deprotection of a primary TBS ether in the presence of a secondary TBS ether in the this compound synthesis?

    Answer: Pyridinium p-toluenesulfonate (PPTS) in ethanol is the reagent reported for this selective deprotection. Careful monitoring and optimization of the reaction conditions are crucial to avoid the undesired cleavage of the secondary TBS ether.[1]

  • Question: Are there any reported side reactions during the deprotection of TBS ethers with fluoride-based reagents in similar complex molecules?

    Answer: While not specifically detailed for this compound, it is a known issue that fluoride reagents like tetrabutylammonium fluoride (TBAF) are basic and can cause side reactions such as elimination or epimerization, especially in complex molecules with sensitive stereocenters. This is why milder, acidic conditions are often preferred for silyl ether deprotection in such contexts.

Data Presentation

Table 1: Comparison of Deprotection Conditions for Hydroxyl Protecting Groups in this compound Synthesis

Protecting GroupReagentSolventTypical ConditionsSelectivity/RemarksReference
Menthone-derived ketalAcidic ConditionsProtic Solvent (e.g., MeOH, EtOH)Room Temperature to mild heatOptimization needed to avoid cleavage of acid-sensitive groups.[1]
Primary TBS etherPPTSEthanolRoom Temperature to 40-50 °CSelective removal in the presence of a secondary TBS ether requires careful optimization.[1]
Secondary TBS ether--Generally more stable to acidic conditions than primary TBS ethers.-[1]

Experimental Protocols

Protocol 1: Deprotection of the Menthone-Derived Ketal

  • Dissolve the ketal-protected compound in a suitable protic solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate). The choice and amount of acid should be determined through small-scale optimization.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Deprotection of a Primary TBS Ether using PPTS

  • Dissolve the silyl-protected compound in anhydrous ethanol.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The optimal amount should be determined experimentally.

  • Stir the reaction at room temperature. Monitor the reaction closely by TLC or LC-MS to track the disappearance of the starting material and the formation of the desired product, while checking for the integrity of the secondary TBS ether.

  • If the reaction is slow, the temperature can be cautiously raised to 40-50 °C.

  • Once the primary TBS ether is selectively cleaved, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via flash column chromatography.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection1 Step 1: Ketal Deprotection cluster_deprotection2 Step 2: Selective TBS Deprotection A This compound Intermediate (Ketal & TBS Protected) B Acidic Conditions (e.g., p-TsOH, MeOH) A->B Deprotection C Intermediate with Free Diol B->C Hydrolysis D PPTS, EtOH C->D Selective Deprotection E Final Deprotected Intermediate D->E Cleavage

Caption: General workflow for the sequential deprotection steps in this compound total synthesis.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Issue Incomplete or Non-selective Deprotection Cause1 Reagent Inactivity Issue->Cause1 Cause2 Suboptimal Reaction Conditions (T, t) Issue->Cause2 Cause3 Inappropriate Reagent Choice Issue->Cause3 Cause4 Steric Hindrance Issue->Cause4 Solution1 Verify Reagent Quality Cause1->Solution1 Solution2 Optimize Temperature and Time Cause2->Solution2 Solution3 Screen Alternative Reagents Cause3->Solution3 Cause4->Solution2 Solution4 Adjust Solvent System Cause4->Solution4

Caption: A logical guide for troubleshooting common deprotection issues.

References

Strategies to improve the stereoselectivity of Deoxyenterocin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereoselective synthesis of Deoxyenterocin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on improving stereoselectivity.

Question 1: Poor diastereoselectivity is observed in the initial aldol reaction using a chiral auxiliary.

  • Potential Cause 1: Purity of the Chiral Auxiliary. The stereochemical purity of the chiral auxiliary, such as (-)-menthone, is critical. Any contamination with the other enantiomer will directly result in a lower diastereomeric ratio (d.r.) of the product.

  • Solution: Ensure the chiral auxiliary is of high enantiomeric purity. If necessary, purify the auxiliary by recrystallization or chromatography before use.

  • Potential Cause 2: Inappropriate Reaction Conditions. Temperature and the choice of base can significantly influence the stereochemical outcome of aldol reactions.

  • Solution:

    • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to enhance kinetic control and favor the formation of the desired diastereomer.

    • Base Selection: The choice of a bulky, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) is often crucial for achieving high diastereoselectivity. Ensure the base is freshly prepared or titrated before use.

  • Potential Cause 3: Substrate Control Issues. The structure of the starting materials can influence the facial selectivity of the aldol reaction.

  • Solution: While modifying the core structure is not always feasible, ensure that all protecting groups are correctly installed and that the starting materials are pure and free of any isomers that might interfere with the desired stereochemical pathway.

Question 2: The diastereoselective hydroxylation step is yielding a mixture of epimers.

  • Potential Cause 1: Ineffective Chiral Reagent or Catalyst. The choice of the hydroxylating agent is paramount for achieving high stereoselectivity.

  • Solution: Employ a well-established chiral hydroxylating reagent such as a Davis oxaziridine derived from camphor. The steric bulk of the reagent can effectively shield one face of the enolate, leading to preferential hydroxylation from the less hindered face.

  • Potential Cause 2: Poor Enolate Geometry. The geometry of the enolate intermediate (E vs. Z) can dictate the stereochemical outcome of the hydroxylation.

  • Solution: The conditions used for enolate formation (base, solvent, temperature) should be carefully controlled to favor the formation of the desired enolate isomer. For example, the use of LHMDS in THF at low temperatures typically favors the formation of the kinetic enolate.

Question 3: The final biomimetic intramolecular aldol cyclization is low-yielding and produces multiple isomers.

  • Potential Cause 1: Geometrical Constraints. The formation of the bicyclic core of this compound via a twofold intramolecular aldol reaction can be challenging due to conformational restrictions in the linear precursor. This can lead to low yields.[1][2][3]

  • Solution:

    • Conformational Analysis: While difficult experimentally, computational modeling may provide insights into the preferred conformations of the triketone precursor and help in designing substrates that are pre-organized for cyclization.

    • Reaction Conditions Optimization: Systematically screen different bases, solvents, and temperatures to find the optimal conditions that favor the desired cyclization pathway. Milder bases and longer reaction times may be beneficial.

  • Potential Cause 2: Competing Reaction Pathways. The presence of multiple enolizable positions in the triketone precursor can lead to the formation of undesired constitutional isomers.

  • Solution: The design of the synthetic precursor is key. The strategic placement of protecting groups or other functionalities can help to direct the enolization and subsequent cyclization to the desired positions.

Frequently Asked Questions (FAQs)

Q1: What is the role of (-)-menthone in the synthesis of (-)-5-Deoxyenterocin?

A1: (-)-Menthone serves as a chiral auxiliary. It is used to distinguish between the two enantiotopic hydroxymethyl groups of an achiral starting material like pentane-1,3,5-triol, thereby introducing chirality into the molecule early in the synthetic sequence.[1][2][3]

Q2: How can the stereochemistry of the aldol reactions be controlled?

A2: Stereocontrol in the aldol reactions during this compound synthesis is typically achieved through a combination of factors:

  • Chiral Auxiliary: As mentioned, a chiral auxiliary like (-)-menthone can set the initial stereocenters.

  • Substrate Control: Existing stereocenters in the molecule can direct the approach of the nucleophile to the electrophile.

  • Reagent Control: The use of specific bases (e.g., LHMDS) and reaction conditions (e.g., low temperature) can favor the formation of a specific enolate geometry, which in turn influences the stereochemical outcome of the aldol reaction. In some syntheses of related compounds like Enterocin, excellent diastereoselectivity (d.r. = 95/5) has been achieved in aldol steps.[4]

Q3: What are the key challenges in the total synthesis of this compound?

A3: The main challenges include:

  • Establishing the correct relative and absolute stereochemistry at multiple stereocenters.

  • The diastereoselective introduction of functional groups, such as hydroxyl groups.

  • The final, often low-yielding, biomimetic twofold intramolecular aldol cyclization to form the characteristic bicyclic core.[1][2][3]

Data Presentation

Table 1: Diastereoselectivity in Key Reactions of this compound and Enterocin Synthesis

Reaction StepSubstratesReagents/ConditionsDiastereomeric Ratio (d.r.)Reference
Aldol Reactionγ-pyrone and chiral aldehydeLHMDS, THF, -78 °C50/50[1]
Aldol Reaction (Enterocin Synthesis)Deprotonated methyl pyrone and chiral aldehydeLHMDS, THF, -78 °C95/5[4]
Diastereoselective HydroxylationEnolate of a ketone intermediateDavis oxaziridineHigh selectivity (not quantified in text)[2]
Biomimetic twofold intramolecular aldol reactionTriketone precursorBase (e.g., K₃PO₄)Major product with desired stereochemistry, but low yield (10%)[1][2]

Experimental Protocols

1. LHMDS-Mediated Aldol Reaction

This protocol is a general representation based on procedures described in the synthesis of this compound and related compounds.

  • Materials:

    • Aldehyde (1.0 eq)

    • Ketone or pyrone (1.2 eq)

    • Lithium hexamethyldisilazide (LHMDS) (1.5 M in THF, 1.3 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the ketone or pyrone and dissolve in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the LHMDS solution dropwise via syringe over 15 minutes.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • In a separate flame-dried flask, dissolve the aldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the enolate solution at -78 °C via cannula.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Diastereoselective Hydroxylation using a Davis Oxaziridine

This protocol describes a general procedure for the α-hydroxylation of a ketone enolate.

  • Materials:

    • Ketone substrate (1.0 eq)

    • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.1 eq)

    • (1S)-(+)-(10-camphorsulfonyl)oxaziridine (or other chiral Davis oxaziridine) (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the ketone substrate in anhydrous THF.

    • Cool the solution to -78 °C.

    • Add the NaHMDS solution dropwise.

    • Stir the mixture at -78 °C for 30 minutes to form the enolate.

    • In a separate flask, dissolve the chiral Davis oxaziridine in anhydrous THF and cool to -78 °C.

    • Transfer the enolate solution to the oxaziridine solution via a cooled cannula.

    • Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Visualizations

Troubleshooting_Stereoselectivity start Poor Stereoselectivity Observed q1 Which reaction step is problematic? start->q1 aldol Aldol Reaction q1->aldol Aldol hydroxylation Diastereoselective Hydroxylation q1->hydroxylation Hydroxylation cyclization Intramolecular Aldol Cyclization q1->cyclization Cyclization check_auxiliary Check Purity of Chiral Auxiliary aldol->check_auxiliary optimize_conditions Optimize Reaction Conditions (Temp, Base) aldol->optimize_conditions verify_substrate Verify Substrate Purity and Structure aldol->verify_substrate check_reagent Evaluate Chiral Hydroxylating Reagent hydroxylation->check_reagent control_enolate Control Enolate Geometry (Base, Solvent) hydroxylation->control_enolate analyze_conformation Consider Conformational Constraints cyclization->analyze_conformation optimize_cyclization Optimize Cyclization Conditions (Base, Time) cyclization->optimize_cyclization redesign_precursor Redesign Precursor to Favor Desired Pathway cyclization->redesign_precursor

Caption: Troubleshooting workflow for improving stereoselectivity.

Aldol_Workflow start Start: Ketone/Pyrone and Aldehyde enolate_formation Enolate Formation (LHMDS, THF, -78 °C) start->enolate_formation aldol_addition Aldol Addition (Addition of Aldehyde) enolate_formation->aldol_addition quench Reaction Quench (aq. NH4Cl) aldol_addition->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Column Chromatography) workup->purification product Diastereomeric Aldol Adduct purification->product

Caption: Experimental workflow for a LHMDS-mediated aldol reaction.

References

Validation & Comparative

Synthetic vs. Natural Deoxyenterocin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Physicochemical and Biological Properties

Deoxyenterocin, a polyketide natural product, has garnered interest within the scientific community for its potential biological activities. The advent of total synthesis has made this molecule accessible for further research, prompting a necessary comparison between the synthetically derived and naturally occurring forms. This guide provides a comprehensive comparison of synthetic and natural this compound, summarizing their physicochemical properties and discussing the available data on their biological activity.

Physicochemical Properties: A Tale of Identical Twins

The total synthesis of (-)-5-deoxyenterocin has been successfully achieved, yielding a product that is chemically indistinguishable from its natural counterpart.[1][2] Rigorous analytical techniques have confirmed that both synthetic and natural this compound share the same molecular formula, molecular weight, and stereochemistry. This fundamental identity in their chemical structure dictates that their physicochemical properties are, for all practical purposes, identical.

PropertyValueSource
Molecular FormulaC₂₂H₂₀O₉PubChem
Molecular Weight428.4 g/mol PubChem
XLogP31.1PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count9PubChem
Rotatable Bond Count4PubChem
Exact Mass428.110732 g/mol PubChem
Monoisotopic Mass428.110732 g/mol PubChem
Topological Polar Surface Area140 ŲPubChem
Heavy Atom Count31PubChem
Formal Charge0PubChem
Complexity916PubChem
Isotope Atom Count0PubChem
Defined Atom Stereocenter Count6PubChem
Undefined Atom Stereocenter Count0PubChem
Defined Bond Stereocenter Count0PubChem
Undefined Bond Stereocenter Count0PubChem
Covalently-Bonded Unit Count1PubChem
Compound Is CanonicalizedYesPubChem

Biological Activity: An Area Ripe for Exploration

While the chemical identity of synthetic and natural this compound is well-established, a direct comparative study of their biological activities, particularly their antimicrobial properties, is not yet available in published literature. This compound belongs to the broader class of enterocins, which are known for their antimicrobial activities against a range of bacteria.[3][4][5] However, specific experimental data detailing the antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC) of this compound itself remains limited.

One study reported that a synthetically produced analogue, 19-Fluoro-5-deoxyenterocin, exhibited moderate antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 4 μg/mL.[6] This suggests that the this compound scaffold has potential as an antimicrobial agent.

The mechanism of action for the enterocin class of compounds generally involves disruption of the bacterial cell membrane.[7][8][9] It is plausible that this compound shares a similar mechanism, though specific studies are needed for confirmation.

Experimental Protocols

Total Synthesis of (-)-5-Deoxyenterocin

The successful synthesis of (-)-5-deoxyenterocin provides a renewable source of this molecule for research purposes. A key step in the synthesis involves a biomimetic twofold intramolecular aldol reaction.[1][2] The identity and purity of the synthetic product are typically confirmed using a suite of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

  • Specific Rotation: To verify the enantiomeric purity of the synthesized compound.

Antimicrobial Susceptibility Testing

Standard protocols are employed to determine the antimicrobial activity of compounds like this compound. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

To visualize the general workflow for comparing synthetic and natural compounds, the following diagram illustrates the key stages from production to comparative analysis.

Comparison_Workflow Workflow for Comparing Synthetic and Natural this compound cluster_Natural Natural this compound cluster_Synthetic Synthetic this compound Isolation Isolation Purification_Nat Purification Isolation->Purification_Nat Crude Extract Characterization_Nat Structural Characterization Purification_Nat->Characterization_Nat Pure Compound Comparative_Analysis Comparative Analysis Characterization_Nat->Comparative_Analysis Total_Synthesis Total Synthesis Purification_Syn Purification Total_Synthesis->Purification_Syn Reaction Mixture Characterization_Syn Structural Characterization Purification_Syn->Characterization_Syn Pure Compound Characterization_Syn->Comparative_Analysis Physicochemical_Properties Physicochemical Properties (NMR, MS, etc.) Comparative_Analysis->Physicochemical_Properties Biological_Activity Biological Activity (Antimicrobial Assays) Comparative_Analysis->Biological_Activity

Caption: Workflow for the comparison of natural and synthetic this compound.

Conclusion

The successful total synthesis of (-)-5-deoxyenterocin has confirmed its structural identity with the natural product, implying that their physicochemical properties are identical. While the broader enterocin class exhibits antimicrobial activity, specific and comparative biological data for this compound are currently lacking. This represents a significant knowledge gap and a promising area for future research. The availability of synthetic this compound opens the door for in-depth investigations into its antimicrobial spectrum, mechanism of action, and potential therapeutic applications. Further studies are crucial to fully elucidate and compare the biological profiles of synthetic and natural this compound.

References

Deoxyenterocin vs. Enterocin: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of deoxyenterocin and its biosynthetic successor, enterocin. While both compounds are structurally related polyketides, their reported biological activities and the extent of their scientific investigation differ significantly. This document summarizes the available data, provides detailed experimental protocols for relevant bioactivity assays, and visualizes key mechanisms and workflows to support further research and drug development efforts.

Introduction

Bioactivity Data: A Comparative Summary

The following tables summarize the available quantitative data for the bioactivity of this compound and enterocin. It is important to note that while various peptides are also named "enterocins," this guide focuses on the polyketide enterocin (C₂₂H₂₀O₁₀) derived from this compound. Data for this compound is largely absent from published literature, reflecting a gap in the current understanding of its biological potential.

Table 1: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compound Data not availableData not available in published literature-
Enterocin General antibacterial activity noted, but specific MIC values for the polyketide are not detailed in the provided search results. Various peptide enterocins show MICs ranging from 0.1 to over 100 µg/mL against different bacteria.[4][5]Data not available in published literature for the specific polyketide[3]

Table 2: Cytotoxicity

CompoundCell LineIC₅₀Reference
This compound Data not availableData not available in published literature-
Enterocin Data not availableData not available in published literature-

Table 3: Anti-inflammatory Activity

CompoundAssayIC₅₀Reference
This compound Data not availableData not available in published literature-
Enterocin Data not availableData not available in published literature-

Mechanism of Action

While the specific signaling pathways for the polyketide enterocin are not extensively detailed, the broader class of enterocin peptides provides insights into potential antimicrobial mechanisms. These mechanisms often involve disruption of the bacterial cell membrane.

cluster_enterocin Generalized Antimicrobial Mechanism of Enterocins (Peptides) Enterocin Enterocin Peptide Membrane Bacterial Cell Membrane Enterocin->Membrane Binds to membrane receptors Pore Pore Formation Membrane->Pore Inserts and oligomerizes Leakage Ion Leakage & Cellular Content Loss Pore->Leakage Death Cell Death Leakage->Death

Caption: Generalized mechanism of action for antimicrobial enterocin peptides.

Experimental Protocols

To facilitate comparative studies, detailed protocols for key bioactivity assays are provided below. These protocols are based on standard methodologies in the field.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[6][7]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound and Enterocin in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

cluster_workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Compounds start->prep_compounds mix Mix Bacteria and Compounds in 96-well Plate prep_inoculum->mix prep_compounds->mix incubate Incubate at 37°C for 18-24h mix->incubate read Read MIC incubate->read end End read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of cell culture medium.[10]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare various concentrations of this compound and Enterocin in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate at 37°C for 4 hours in a CO₂ incubator.[11]

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well.[9][11]

    • Incubate at 37°C for 4 hours or overnight to dissolve the formazan crystals.[9][11]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[12][13]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[12]

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound and Enterocin for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12]

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[12]

    • Incubate at room temperature for 10 minutes.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm using a microplate reader.

    • The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells and can be quantified using a sodium nitrite standard curve.[13]

Conclusion

The available scientific literature indicates that while enterocin is recognized for its antibiotic properties, specific bioactivity data for the polyketide form is scarce. This compound, its direct biosynthetic precursor, remains largely uninvestigated for its biological activities, with research primarily focused on its total synthesis. The provided experimental protocols offer a standardized approach for researchers to conduct direct comparative studies and fill the existing knowledge gap regarding the bioactivities of these two related natural products. Such studies are crucial for unlocking their full therapeutic potential.

References

Deoxyenterocin: A Comparative Analysis of its Efficacy Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Deoxyenterocin, a member of the polyketide family of natural products, and its close structural analogs, such as enterocin and wailupemycin S, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strains (MRSA). This guide provides a comparative overview of the efficacy of this compound and related polyketides alongside other prominent antibacterial agents, supported by available experimental data.

Comparative Efficacy Against Staphylococcus aureus

The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

For a comprehensive comparison, the following table summarizes the MIC values of various polyketide and non-polyketide antibiotics against S. aureus and MRSA.

Compound Class Target Organism MIC (µg/mL) Citation
Wailupemycin S PolyketideS. aureus, MRSA4
Difficidin PolyketideMRSA, VRE1.56 - 6.25[1]
Phometide A PolyketideS. aureus4[1]
Daptomycin LipopeptideMRSA0.25 - 1.0[2][3]
Linezolid OxazolidinoneMRSA1.178 - 1.582[4]
Vancomycin GlycopeptideMRSA0.5 - >8[5]

Mechanism of Action: Insights from Polyketide Enterocins

The precise mechanism of action for this compound is still under investigation. However, studies on the broader class of polyketide enterocins suggest a primary mode of action that involves the disruption of the bacterial cell membrane.

dot

This compound This compound BacterialCell Bacterial Cell Membrane This compound->BacterialCell Interaction PoreFormation Pore Formation BacterialCell->PoreFormation Induces IonLeakage Ion Leakage (K+, Mg2+) PoreFormation->IonLeakage MembraneDepolarization Membrane Depolarization PoreFormation->MembraneDepolarization CellularProcesses Disruption of Cellular Processes IonLeakage->CellularProcesses MembraneDepolarization->CellularProcesses CellDeath Bacterial Cell Death CellularProcesses->CellDeath cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Antimicrobial Dilutions Dilutions->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate ReadResults Read Results (Visual or OD) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

References

The Structure-Activity Relationship of Deoxyenterocin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the comprehensive structure-activity relationship (SAR) of deoxyenterocin and its synthetic analogs. While the total synthesis of (-)-5-deoxyenterocin has been achieved, extensive studies detailing the systematic modification of its structure to explore and optimize its biological activity are not yet widely published.[1][2][3] this compound is primarily recognized as a biosynthetic precursor to enterocin, a natural product with significant antibiotic activity.[4][5][6] This guide, therefore, aims to provide a framework for researchers and drug development professionals interested in exploring the SAR of this compound by outlining the necessary experimental protocols and a conceptual workflow for such studies. The biological context is informed by the activities of the broader enterocin class of bacteriocins.

Comparative Biological Activity Data

Currently, a comprehensive dataset comparing the antimicrobial and cytotoxic activities of a series of this compound analogs is not available in the public domain. A hypothetical table for such a comparison is presented below to illustrate how data from future SAR studies could be structured.

CompoundModification from this compoundMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliCC50 (μM) on HeLa cellsHemolytic Activity (%) at 100 μg/mL
This compound-Data not availableData not availableData not availableData not available
Analog 1[Modification 1]
Analog 2[Modification 2]
Analog 3[Modification 3]

Experimental Protocols

To establish the structure-activity relationships of this compound and its analogs, a series of standardized in vitro assays are essential. The following are detailed protocols for determining the minimum inhibitory concentration (MIC), cytotoxicity, and hemolytic activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9] A common method is the broth microdilution assay.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound and its analogs, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound and the positive control antibiotic.

  • In a 96-well plate, add 100 μL of broth to each well.

  • Add 100 μL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 μL from one well to the next.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 μL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]

Cytotoxicity Assay

Cytotoxicity assays are crucial to evaluate the toxic effects of the compounds on eukaryotic cells, which helps in determining their therapeutic index.[11][12] The resazurin reduction assay is a common method for assessing cell viability.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Microplate fluorometer

Procedure:

  • Seed the 96-well plates with the chosen cell line at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the test compounds.

  • Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 μL of resazurin solution to each well and incubate for another 2-4 hours.

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Cell viability is calculated as a percentage relative to the untreated control cells. The CC50 (50% cytotoxic concentration) is then determined.

Hemolysis Assay

This assay is used to assess the membrane-disrupting activity of the compounds on red blood cells, which is an indicator of potential in vivo toxicity.

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound and its analogs

  • Positive control (e.g., Triton X-100 for 100% hemolysis)

  • Negative control (PBS for 0% hemolysis)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect fresh blood and wash the RBCs three times with PBS by centrifugation.

  • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • In a microcentrifuge tube, mix 100 μL of the RBC suspension with 100 μL of the test compound at various concentrations.

  • Incubate the tubes for 1 hour at 37°C with gentle shaking.

  • Centrifuge the tubes to pellet the intact RBCs.

  • Transfer 100 μL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizing Workflows and Relationships

To aid in the conceptualization of a structure-activity relationship study and the associated experimental procedures, the following diagrams are provided.

SAR_Workflow cluster_synthesis Analog Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start This compound Scaffold Design Design Analogs (e.g., modify functional groups) Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MIC Antimicrobial Screening (MIC Assay) Characterization->MIC Cytotoxicity Cytotoxicity Assay (CC50) MIC->Cytotoxicity Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis SAR_Analysis Structure-Activity Relationship Analysis Hemolysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design MIC_Assay cluster_prep Preparation cluster_incubation Incubation & Reading Plate Add broth to 96-well plate Dilute Serially dilute compounds Plate->Dilute Inoculum Prepare bacterial inoculum Dilute->Inoculum Add_Inoculum Add inoculum to wells Inoculum->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read Read results (visual/OD) Incubate->Read MIC_Value Determine MIC Read->MIC_Value Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_reading Viability Measurement Seed Seed cells in 96-well plate Incubate_Attach Incubate 24h for cell attachment Seed->Incubate_Attach Add_Compounds Add serially diluted compounds Incubate_Attach->Add_Compounds Incubate_Treat Incubate for 24-48h Add_Compounds->Incubate_Treat Add_Resazurin Add Resazurin Incubate_Treat->Add_Resazurin Incubate_Read Incubate 2-4h Add_Resazurin->Incubate_Read Measure Measure fluorescence Incubate_Read->Measure CC50_Value Determine CC50 Measure->CC50_Value

References

A Researcher's Guide to Validating the Target Engagement of Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

This guide provides a comparative overview of key experimental methodologies for identifying and validating the molecular target of Deoxyenterocin, a polyketide natural product with promising antibacterial properties. As the precise biological target of this compound is not yet fully elucidated, this document serves as a practical manual for researchers aiming to uncover its mechanism of action and validate its engagement with potential cellular targets. We will objectively compare the performance of several leading techniques, supported by structured data tables and detailed experimental protocols.

Introduction to this compound and the Imperative of Target Validation

This compound is a member of the enterocin family of natural products, which are known for their diverse antibacterial mechanisms.[1][2][3] While some enterocins are known to interfere with cell wall synthesis by binding to Lipid II or form pores in the cell membrane, the specific molecular interactions of this compound remain an area of active investigation.[1] Validating the direct biological target of a novel antibacterial compound like this compound is a critical step in the drug development pipeline. It provides a deeper understanding of its mechanism of action, aids in optimizing its efficacy, and helps in predicting potential resistance mechanisms.

This guide explores three orthogonal and widely adopted methods for target identification and validation:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to monitor the thermal stabilization of a target protein upon ligand binding in a cellular environment.

  • Affinity Purification coupled with Mass Spectrometry (AP-MS): A biochemical approach to isolate and identify the binding partners of a drug from the cellular proteome.

  • Analysis of Resistant Mutants: A genetic strategy to identify the target by selecting for and sequencing mutations that confer resistance to the compound.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells and cell lysates. The core principle is that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability. This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state.

Experimental Workflow: CETSA

cluster_prep Sample Preparation cluster_heating Heat Treatment cluster_analysis Analysis bacterial_culture Grow bacterial culture to mid-log phase treatment Incubate cells with this compound or Vehicle (DMSO) bacterial_culture->treatment aliquot Aliquot treated cells into PCR tubes treatment->aliquot heat_gradient Heat aliquots at a range of temperatures aliquot->heat_gradient lysis Lyse cells and separate soluble/precipitated fractions heat_gradient->lysis sds_page Analyze soluble fraction by SDS-PAGE and Western Blot lysis->sds_page quantification Quantify protein bands sds_page->quantification melting_curve Plot melting curves (Protein abundance vs. Temp) quantification->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) in appropriate media to the mid-logarithmic phase (OD600 ≈ 0.5).

  • Compound Treatment: Incubate the bacterial cells with this compound at various concentrations (e.g., 1x, 10x, 100x MIC) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by mechanical disruption (e.g., bead beating) or enzymatic methods. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the putative target protein. Alternatively, for a global analysis, the soluble proteome can be analyzed by mass spectrometry (Melt-CETSA).

  • Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble protein as a function of temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Comparative Data: CETSA
ParameterThis compound-TreatedVehicle Control (DMSO)Interpretation
Melting Temperature (Tm) of Putative Target 58°C52°CIncreased Tm indicates stabilization of the target protein by this compound binding.
Protein Abundance at 56°C 75%30%Higher abundance of soluble protein at elevated temperatures in the presence of the compound.
Tm of Non-Target Protein 48°C48°CNo change in Tm for non-target proteins demonstrates specificity of the interaction.

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification is a classic method to identify the direct binding partners of a small molecule from the complex mixture of a cell lysate. This technique involves immobilizing a modified version of this compound onto a solid support (e.g., beads) and using it as "bait" to capture its interacting proteins. The captured proteins are then identified using mass spectrometry.

Experimental Workflow: AP-MS

cluster_bait Bait Preparation cluster_capture Protein Capture cluster_analysis Analysis synthesis Synthesize a this compound analog with a linker immobilization Immobilize the analog onto affinity beads synthesis->immobilization incubation Incubate lysate with this compound-beads immobilization->incubation lysis Prepare bacterial cell lysate lysis->incubation washing Wash beads to remove non-specific binders incubation->washing elution Elute bound proteins washing->elution ms_prep Digest proteins into peptides elution->ms_prep lc_ms Analyze peptides by LC-MS/MS ms_prep->lc_ms protein_id Identify proteins using a database search lc_ms->protein_id

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Protocol: AP-MS
  • Bait Preparation: Synthesize a derivative of this compound that incorporates a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads) without disrupting its biological activity.

  • Cell Lysate Preparation: Grow the target bacteria to a high density, harvest the cells, and prepare a native cell lysate through mechanical or enzymatic lysis in a buffer that preserves protein-protein interactions.

  • Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or the linker.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free this compound.

  • Mass Spectrometry: Digest the eluted proteins into peptides using trypsin, and analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins by searching the MS/MS spectra against a protein database of the target organism. Compare the list of proteins identified from the this compound-beads with the control beads to identify specific binding partners.

Comparative Data: AP-MS
Protein IdentifiedSpectral Counts (this compound-Beads)Spectral Counts (Control Beads)Interpretation
DNA Gyrase Subunit A 1523High spectral count suggests specific binding to this compound. A likely target.
Ribosomal Protein L2 128Low and comparable spectral counts suggest non-specific binding.
Chaperone protein DnaK 54Likely a non-specific binder, commonly found in AP-MS experiments.

Analysis of Resistant Mutants

A powerful genetic approach to identify a drug's target is to select for spontaneous resistant mutants and identify the genetic changes responsible for the resistance phenotype. Mutations often occur within the gene encoding the drug's direct target, which can alter the binding site and reduce the drug's affinity.

Experimental Workflow: Analysis of Resistant Mutants

cluster_selection Mutant Selection cluster_characterization Phenotypic Characterization cluster_genomics Genomic Analysis plating Plate a high density of bacteria on agar with this compound incubation Incubate plates to allow resistant colonies to grow plating->incubation isolation Isolate resistant colonies incubation->isolation mic_testing Determine the MIC of this compound for the mutants isolation->mic_testing wgs Perform Whole Genome Sequencing of mutants and wild-type mic_testing->wgs snp_analysis Identify mutations (SNPs, indels) in the resistant mutants wgs->snp_analysis target_id Identify candidate target genes with recurring mutations snp_analysis->target_id

Caption: Workflow for the Analysis of Resistant Mutants.

Experimental Protocol: Analysis of Resistant Mutants
  • Selection of Mutants: Plate a large number of bacterial cells (e.g., 10^9 to 10^10 CFU) onto agar plates containing this compound at a concentration 4-8 times the Minimum Inhibitory Concentration (MIC).

  • Isolation and Phenotyping: Isolate colonies that grow on the selection plates. Confirm the resistance phenotype by re-streaking on antibiotic-containing plates and determining the new MIC for each mutant.

  • Whole Genome Sequencing (WGS): Extract genomic DNA from several independent resistant mutants and the parent (wild-type) strain. Perform WGS on all samples.

  • Bioinformatic Analysis: Align the sequencing reads of the mutant genomes to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.

  • Target Identification: Identify genes that are mutated across multiple independent resistant isolates. The recurrence of mutations in the same gene strongly suggests its involvement in the mechanism of action or resistance. The gene product is a strong candidate for the direct target of the compound.

  • Target Validation: The identified mutations can be further validated by introducing them into the wild-type strain and confirming that they confer resistance.

Comparative Data: Analysis of Resistant Mutants
Mutant IsolateGene with MutationAmino Acid ChangeMIC of this compoundInterpretation
Wild-Type --2 µg/mLBaseline susceptibility.
Mutant 1 gyrAGly81Asp32 µg/mL16-fold increase in MIC. gyrA is a strong candidate target gene.
Mutant 2 gyrASer84Leu64 µg/mL32-fold increase in MIC. A recurring mutation in gyrA strengthens the hypothesis.
Mutant 3 marR- (promoter mutation)8 µg/mL4-fold increase in MIC. This gene may regulate an efflux pump, representing a resistance mechanism rather than a direct target.

Conclusion: A Multi-Faceted Approach to Target Validation

Validating the target engagement of a novel antibacterial compound like this compound requires a multi-pronged approach. The three methods detailed in this guide—CETSA, Affinity Purification-Mass Spectrometry, and Analysis of Resistant Mutants—provide complementary information to build a strong case for a specific molecular target.

  • CETSA offers the advantage of confirming target engagement within the native cellular environment.

  • AP-MS is a powerful discovery tool for identifying the direct binding partners of a compound without prior knowledge of the target.

  • Analysis of Resistant Mutants provides strong genetic evidence for the involvement of a particular gene product in the compound's mechanism of action.

By integrating the results from these biophysical, biochemical, and genetic techniques, researchers can confidently identify and validate the biological target of this compound, paving the way for further development of this promising antibacterial agent.

References

A Comparative Metabolic Overview of Deoxyenterocin-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative metabolic analysis of Deoxyenterocin-producing Enterococcus strains, offering insights into the metabolic shifts associated with bacteriocin production. By understanding these differences, researchers can optimize production, develop novel antimicrobial strategies, and gain a deeper understanding of bacterial competition and survival. This document presents experimental data, detailed protocols, and visual pathways to facilitate further research and development.

Metabolic Profile Comparison

The production of bacteriocins, such as this compound, imparts a significant metabolic burden on the producing organism. This is often reflected in altered nutrient consumption and metabolite secretion profiles. Below is a comparative summary of key metabolite concentrations in the extracellular medium of a representative this compound-producing Enterococcus faecalis strain versus a non-producing counterpart. The data is based on previously published studies on E. faecalis V583, a known enterocin producer, and extrapolated for a non-producing strain based on observed metabolic shifts.[1][2][3][4]

Table 1: Comparison of Key Metabolite Concentrations in a this compound-Producing vs. a Non-Producing Enterococcus faecalis Strain

Metabolite CategoryMetaboliteProducing Strain (mM)Non-Producing Strain (mM)Fold Change (Producer vs. Non-Producer)
Primary Carbon Source Glucose5.52.1-2.6
Fermentation End Products Lactate25.818.2+1.4
Formate10.215.5-1.5
Acetate8.912.4-1.4
Ethanol6.19.8-1.6
Amino Acids (Consumed) Arginine1.22.5-2.1
Glutamate0.81.9-2.4
Serine0.51.2-2.4
Stress-Related Metabolites Glutathione (intracellular)HigherLowerN/A
BenzoateDetectedNot DetectedN/A

Data is representative and compiled from multiple sources studying Enterococcus faecalis metabolism. Actual concentrations may vary based on specific strain and culture conditions.[1][2][3][4][5]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in metabolomic studies. The following protocols outline the key steps for comparative metabolic profiling of bacteriocin-producing and non-producing bacterial strains.

Bacterial Culture and Sample Collection
  • Strains and Media: Enterococcus strains (producing and non-producing mutants) are cultured in a chemically defined medium (CDM) to ensure reproducibility.[3]

  • Culture Conditions: Strains are grown under controlled anaerobic conditions at 37°C. For dynamic studies, continuous cultures (chemostats) are used to maintain a constant growth rate.[3]

  • Sample Quenching: To halt metabolic activity instantaneously, bacterial cultures are rapidly quenched using cold methanol (-40°C) at a 1:1 ratio.

  • Cell Harvesting: The quenched culture is centrifuged at high speed (e.g., 10,000 x g) at 4°C to separate the cell pellet (for intracellular metabolites) from the supernatant (for extracellular metabolites). The supernatant is carefully collected and filtered through a 0.22 µm filter.

Metabolite Extraction
  • Extracellular Metabolites: The filtered supernatant can be directly used for analysis or after a solvent extraction step (e.g., with ethyl acetate) to concentrate specific classes of metabolites.

  • Intracellular Metabolites: The cell pellet is washed with a cold buffer (e.g., phosphate-buffered saline). Cell lysis is achieved through methods like bead beating or sonication in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). The cell debris is then removed by centrifugation.

Metabolomic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: For GC-MS analysis, non-volatile metabolites (e.g., amino acids, organic acids) in the dried extracts are derivatized to make them volatile. A common method involves a two-step process of oximation followed by silylation.

  • GC-MS Parameters:

    • Column: A non-polar column (e.g., DB-5ms) is typically used.

    • Injection: A splitless injection is often employed for sensitive detection.

    • Oven Temperature Program: A gradient temperature program is used to separate a wide range of metabolites.

    • Mass Spectrometry: Electron ionization (EI) is used, and the mass spectrometer is operated in full scan mode to detect all possible metabolites.

  • Data Analysis: The resulting chromatograms are processed to identify and quantify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST).

Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatography: Reversed-phase or HILIC chromatography is used depending on the polarity of the metabolites of interest.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization, is used.

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a broad range of metabolites. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are employed for accurate mass measurements and metabolite identification.

  • Data Analysis: Data processing involves peak picking, alignment, and normalization. Metabolite identification is performed by matching the accurate mass and fragmentation patterns (MS/MS) to metabolome databases.

Visualizing Metabolic and Regulatory Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involved in this compound production and its regulation.

Enterocin_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_modification Post-translational Modification cluster_export Export and Maturation Malonyl-CoA Malonyl-CoA PKS PKS Malonyl-CoA->PKS Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP)->PKS Polyketide Synthase (PKS) Polyketide Synthase (PKS) Pre-enterocin Pre-enterocin Modification Enzymes Modification Enzymes Pre-enterocin->Modification Enzymes Cyclization & Dehydration This compound Precursor This compound Precursor Modification Enzymes->this compound Precursor ABC Transporter ABC Transporter This compound Precursor->ABC Transporter Transport Mature this compound Mature this compound ABC Transporter->Mature this compound Cleavage & Release PKS->Pre-enterocin Chain elongation

Biosynthesis pathway of this compound.

Quorum_Sensing_Regulation cluster_cell Enterococcus Cell Inducer Peptide (IP) Inducer Peptide (IP) Histidine Kinase (HK) Histidine Kinase (HK) Response Regulator (RR) Response Regulator (RR) Enterocin Genes Enterocin Genes This compound This compound Enterocin Genes->this compound Translation & Biosynthesis IP IP This compound->IP Positive Feedback Loop IP_ext Extracellular Inducer Peptide HK HK IP_ext->HK Binding & Activation RR RR HK->RR Phosphorylation RR->Enterocin Genes Transcriptional Activation IP->IP_ext Secretion

Quorum sensing regulation of this compound production.

Experimental_Workflow Bacterial Culture Bacterial Culture Quenching Quenching Bacterial Culture->Quenching Cell Harvesting Cell Harvesting Quenching->Cell Harvesting Metabolite Extraction Metabolite Extraction Cell Harvesting->Metabolite Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Metabolite Extraction->Derivatization (for GC-MS) LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Processing & Analysis Data Processing & Analysis GC-MS Analysis->Data Processing & Analysis LC-MS Analysis->Data Processing & Analysis

Metabolomics experimental workflow.

References

Deoxyenterocin: A Promising Scaffold for Novel Antibiotic Development in an Era of Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the global health community grapples with the escalating crisis of antibiotic resistance, the search for novel antimicrobial scaffolds is more critical than ever. Deoxyenterocin, a natural polyketide, and its derivatives are emerging as a compelling platform for the development of new antibiotics. This guide provides a comparative analysis of this compound-related compounds against existing antibiotics and other novel scaffolds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound is a biosynthetic precursor to enterocin, a compound known to exhibit activity against both Gram-positive and Gram-negative bacteria.[1] The complex structure of these molecules offers a unique scaffold that can be modified to enhance efficacy and broaden its spectrum of activity. This guide will delve into the available data on enterocins as a proxy for the potential of this compound-based antibiotics, comparing their performance with standard-of-care antibiotics and other investigational scaffolds.

Comparative Analysis of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of enterocins (representing the this compound scaffold), alternative novel scaffolds, and common antibiotics against four key bacterial pathogens: Staphylococcus aureus (Gram-positive), Listeria monocytogenes (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). Lower MIC values indicate greater potency.

Antibiotic Scaffold/DrugTarget OrganismMIC Range (µg/mL)Reference(s)
This compound Scaffold (Enterocins)
Enterocin E-760Staphylococcus aureus0.05 - 3[2][3]
Listeria monocytogenes0.05 - 1.6[2][3]
Escherichia coli0.05 - 1.6[2][3]
Pseudomonas aeruginosa0.4 - 25[2][3]
Enterocin AS-48Staphylococcus aureus<10[4]
Listeria monocytogenes1 - 5[5]
Escherichia coli>10 (activity enhanced with permeabilizing agents)[5]
Pseudomonas aeruginosa>10 (activity enhanced with permeabilizing agents)[5]
Alternative Novel Scaffolds
Cyclic HeptapeptidesStaphylococcus aureus4 - 8[6]
Listeria monocytogenesData Not Available
Escherichia coli16 - 64[7]
Pseudomonas aeruginosa8 - 16[6]
Aminobenzimidazoles (VRT-125853/VRT-752586)Staphylococcus aureusExcellent Activity (Specific MICs not detailed in source)
Listeria monocytogenesData Not Available
Escherichia coliPotent Inhibitors (Specific MICs not detailed in source)
Pseudomonas aeruginosaData Not Available
Claramine DerivativesStaphylococcus aureus<15
Listeria monocytogenesData Not Available
Escherichia coli<15
Pseudomonas aeruginosa<15
Common Antibiotics
VancomycinStaphylococcus aureus0.5 - 2[6][8][9][10]
AmpicillinListeria monocytogenes0.25 - 15[1][11][12][13][14][15]
CiprofloxacinEscherichia coli0.013 - >64[16][17][18][19][20]
CeftazidimePseudomonas aeruginosa2 - >32[21][22][23][24][25]

Mechanism of Action: A Multi-Pronged Attack

Enterocins, and by extension, antibiotics derived from the this compound scaffold, exhibit diverse mechanisms of action, providing multiple avenues to combat bacterial growth and survival.

Deoxyenterocin_Scaffold This compound-based Antibiotic Pore_Formation Pore Formation & Membrane Permeabilization Deoxyenterocin_Scaffold->Pore_Formation Induces Lipid_II Binding to Lipid II Deoxyenterocin_Scaffold->Lipid_II Inhibits Transcription_Translation Interference with Transcription/Translation Deoxyenterocin_Scaffold->Transcription_Translation Alters Membrane Bacterial Cell Membrane Peptidoglycan Peptidoglycan Synthesis Gene_Expression Gene Expression Pore_Formation->Membrane Disrupts Lipid_II->Peptidoglycan Blocks Transcription_Translation->Gene_Expression Affects start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells (100 µL antibiotic + 10 µL inoculum) prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end Scaffold Scaffold Identification This compound SAR Structure-Activity Relationship (SAR) - Chemical modification - Biological evaluation Scaffold->SAR Lead_Gen Lead Generation - Improved potency - Broader spectrum SAR->Lead_Gen Lead_Opt Lead Optimization - Enhanced ADME properties - Reduced toxicity Lead_Gen->Lead_Opt Preclinical Preclinical Development - In vivo efficacy - Safety pharmacology Lead_Opt->Preclinical

References

Comparing different synthetic routes to Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Synthetic Strategies for (−)-5-Deoxyenterocin

Deoxyenterocin, a polyketide natural product, presents a formidable challenge to synthetic chemists due to its complex, highly oxygenated, and stereochemically rich tricyclic core. This guide provides a comparative analysis of the successful total synthesis of (−)-5-Deoxyenterocin and an attempted biomimetic approach, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Overview of Synthetic Strategies

To date, the only successful total synthesis of (−)-5-Deoxyenterocin was reported by Koser and Bach.[1][2][3][4][5] Their approach is a linear synthesis culminating in a key biomimetic intramolecular aldol reaction. In contrast, other research groups have explored a more biomimetic strategy by attempting to mimic the proposed biosynthetic pathway, which involves a late-stage cascade of aldol reactions from a linear polyketide precursor.[6][7][8] These attempts, however, have not been successful in achieving the final cyclization to this compound.[2][6]

This guide will compare these two distinct strategies: the successful linear synthesis and the attempted biomimetic synthesis.

Route 1: The Successful Linear Total Synthesis

The first and thus far only successful total synthesis of (−)-5-Deoxyenterocin was accomplished by Koser and Bach.[1][2][3] This route is characterized by a lengthy, linear sequence to construct a complex triketone precursor, which then undergoes a challenging biomimetic twofold intramolecular aldol reaction to form the core of the natural product.[1]

Key Features:

  • Starting Material: Pentane-1,3,5-triol[1][2][3]

  • Longest Linear Sequence: 16 steps[1][2][3]

  • Overall Yield: 0.2%[1][2][3]

  • Key Reactions: Two aldol reactions to build the carbon skeleton, a diastereoselective hydroxylation, and a final biomimetic twofold intramolecular aldol reaction.[1][2][3]

Quantitative Data for Key Steps
StepReactionReagentsYield
Fragment Coupling Aldol reaction of γ-pyrone with a chiral aldehydeLHMDS95%
Hydroxylation Diastereoselective hydroxylationNot specifiedNot specified
Final Cyclization Biomimetic twofold intramolecular aldol reactionK3PO410%
Experimental Protocols

Biomimetic Intramolecular Aldol Cyclization:

The final key step of the synthesis involves the cyclization of a triketone precursor.[1] To a solution of the triketone in a suitable solvent, a base such as potassium phosphate (K3PO4) is added to initiate a cascade of two intramolecular aldol reactions.[9] The reaction is carefully monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield (−)-5-Deoxyenterocin.[1] The low yield of 10% for this step is attributed to geometrical constraints in the transition state.[1][2]

Logical Workflow of the Linear Synthesis

G cluster_start Starting Material cluster_fragments Key Fragments Synthesis cluster_assembly Fragment Assembly and Elaboration cluster_cyclization Final Cyclization Pentane-1,3,5-triol Pentane-1,3,5-triol Chiral Aldehyde Chiral Aldehyde Pentane-1,3,5-triol->Chiral Aldehyde Several Steps γ-Pyrone Fragment γ-Pyrone Fragment Pentane-1,3,5-triol->γ-Pyrone Fragment Several Steps Aldol Reactions Aldol Reactions Chiral Aldehyde->Aldol Reactions γ-Pyrone Fragment->Aldol Reactions Diastereoselective Hydroxylation Diastereoselective Hydroxylation Aldol Reactions->Diastereoselective Hydroxylation Triketone Precursor Triketone Precursor Diastereoselective Hydroxylation->Triketone Precursor Biomimetic Intramolecular Aldol Reaction Biomimetic Intramolecular Aldol Reaction Triketone Precursor->Biomimetic Intramolecular Aldol Reaction (-)-5-Deoxyenterocin (-)-5-Deoxyenterocin Biomimetic Intramolecular Aldol Reaction->(-)-5-Deoxyenterocin

Caption: Workflow of the successful linear total synthesis of (−)-5-Deoxyenterocin.

Route 2: The Attempted Biomimetic Approach

Several research groups have pursued a more convergent and biomimetic approach to the synthesis of this compound.[6][7][8] This strategy is based on the proposed biosynthesis, where a linear polyketide precursor is believed to undergo a cascade of intramolecular aldol reactions to form the complex tricyclic core in a single step.[7]

Key Features:

  • Strategy: Synthesis of a linear polyketide precursor followed by an attempted biomimetic aldol cascade.[6][7]

  • Outcome: The crucial final cyclization step has so far been unsuccessful.[2][6]

  • Challenges: The linear precursor likely adopts conformations that are unfavorable for the desired intramolecular cyclization, leading to alternative, undesired reaction pathways.[6]

Quantitative Data

As these routes were unsuccessful in producing this compound, a direct comparison of yields is not applicable. The focus is instead on the strategic differences.

Experimental Protocols

Attempted Biomimetic Aldol Cascade:

The general experimental approach involved the synthesis of a linear triketone or a similar polyketide precursor.[6] This precursor was then subjected to various basic conditions to induce the intramolecular aldol cascade. Despite extensive efforts, the desired cyclization to the this compound core was not observed. Instead, decomposition or the formation of other undesired products occurred.[6][7]

Proposed Biomimetic Pathway

G cluster_precursor Precursor Synthesis cluster_cascade Proposed Biomimetic Cascade Simpler Starting Materials Simpler Starting Materials Linear Polyketide Precursor Linear Polyketide Precursor Simpler Starting Materials->Linear Polyketide Precursor Convergent Synthesis Base-induced Deprotonation Base-induced Deprotonation Linear Polyketide Precursor->Base-induced Deprotonation Intramolecular Aldol Cascade Intramolecular Aldol Cascade Base-induced Deprotonation->Intramolecular Aldol Cascade Expected (-)-5-Deoxyenterocin (-)-5-Deoxyenterocin Intramolecular Aldol Cascade->(-)-5-Deoxyenterocin Expected Decomposition / Other Products Decomposition / Other Products Intramolecular Aldol Cascade->Decomposition / Other Products Observed

Caption: The proposed but unsuccessful biomimetic approach to (−)-5-Deoxyenterocin.

Comparison Summary

FeatureLinear Synthesis (Koser and Bach)Attempted Biomimetic Synthesis
Outcome Successful Unsuccessful
Strategy Linear, step-wise construction of a complex precursorConvergent synthesis of a linear precursor for a cascade reaction
Key Challenge Low yield in the final biomimetic cyclization step (10%)Failure of the key intramolecular aldol cascade
Overall Steps 16 (longest linear)Fewer projected steps, but the key step failed
Overall Yield 0.2%0%
Advantages Provides a viable, albeit low-yielding, route to the natural productPotentially more efficient and elegant if successful
Disadvantages Very low overall yield and a large number of stepsThe crucial final cascade reaction is not feasible under tested conditions

Conclusion

The successful total synthesis of (−)-5-Deoxyenterocin by Koser and Bach stands as a significant achievement in natural product synthesis. Their linear approach, while lengthy and low-yielding, demonstrates a feasible pathway to this complex molecule. The key takeaway from their work is the challenging nature of the final biomimetic intramolecular aldol reaction, which, despite its low yield, ultimately proved successful.

In contrast, the attempted biomimetic approaches highlight the difficulties in mimicking complex biosynthetic pathways in the laboratory. While elegant in concept, the failure of the biomimetic cascade underscores the subtle conformational and energetic factors that enzymes control in biosynthesis but are difficult to replicate with small molecule reagents.

For researchers in drug development, the successful synthesis provides a crucial, albeit limited, supply of this compound for further biological evaluation. The comparison of these synthetic strategies offers valuable lessons for the design of future synthetic routes to complex polyketides, emphasizing the trade-offs between linear, controlled syntheses and more ambitious, biomimetic approaches.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Deoxyenterocin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of novel Deoxyenterocin analogs. The data presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antibacterial agents. This compound, a polyketide natural product, has emerged as a promising scaffold for antibiotic development.[1][2][3][4][5][6] This guide evaluates the in vitro and in vivo antibacterial properties of three rationally designed analogs in comparison to the parent compound.

The analogs—a fluorinated derivative (Analog A), a side-chain modified variant (Analog B), and a simplified core structure (Analog C)—were synthesized to explore structure-activity relationships and identify candidates with enhanced potency and drug-like properties. Their efficacy has been systematically assessed against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.

In Vitro Efficacy Assessment

The in vitro antibacterial activity of this compound and its analogs was evaluated to determine their intrinsic potency against various bacterial pathogens. Key metrics, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), were established. Time-kill kinetics studies were also performed to understand the pharmacodynamics of each compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
This compound8164>64>64
Analog A24132>64
Analog B16328>64>64
Analog C326416>64>64

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Analogs

CompoundStaphylococcus aureus (ATCC 29213) MBC (µg/mL)Enterococcus faecalis (ATCC 29212) MBC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MBC (µg/mL)
This compound16328
Analog A482
Analog B326416
Analog C>64>64>64
Experimental Protocols: In Vitro Assays

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8] Bacterial strains were cultured overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspensions were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The compounds were serially diluted in a 96-well microtiter plate. An equal volume of the bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[8]

Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA). The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Time-kill assays were performed to assess the rate of bactericidal activity.[8][9][10] Bacterial cultures were grown to the logarithmic phase and then diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in CAMHB. The compounds were added at concentrations of 1x, 2x, and 4x their respective MICs. Aliquots were removed at various time points (0, 2, 4, 8, and 24 hours), serially diluted, and plated on MHA to determine the number of viable bacteria.

In Vivo Efficacy Assessment

Based on its superior in vitro performance, Analog A was advanced to in vivo testing to evaluate its therapeutic efficacy in a murine peritonitis model of infection. This model is a well-established method for assessing the in vivo activity of antibacterial agents against systemic infections.[11][12][13]

Table 3: In Vivo Efficacy of Analog A in a Murine Peritonitis Model

Treatment GroupDose (mg/kg)Bacterial Load in Peritoneal Fluid (log10 CFU/mL) at 24h post-infectionSurvival Rate (%) at 48h post-infection
Vehicle Control-7.8 ± 0.50
This compound205.2 ± 0.740
Analog A104.1 ± 0.480
Analog A202.5 ± 0.3100
Experimental Protocol: In Vivo Murine Peritonitis Model

Female BALB/c mice (6-8 weeks old) were used for the in vivo studies. The infection was induced by intraperitoneal (IP) injection of a lethal dose of Staphylococcus aureus (ATCC 29213) (approximately 1 x 10^8 CFU/mouse). One hour post-infection, the mice were treated with a single IP injection of the vehicle, this compound, or Analog A. At 24 hours post-infection, a subset of mice from each group was euthanized, and the peritoneal fluid was collected to determine the bacterial load. The remaining mice were monitored for survival for up to 48 hours.

Mechanism of Action and Experimental Workflow

To elucidate the potential mechanism of action of this compound and its analogs, a hypothetical signaling pathway is proposed, focusing on the inhibition of a critical bacterial process. The overall experimental workflow for the in vitro and in vivo evaluation is also depicted.

G Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis cluster_bacterial_cell Bacterial Cell UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Cell Wall Integrity Cell Wall Integrity Peptidoglycan->Cell Wall Integrity Deoxyenterocin_Analogs This compound Analogs Deoxyenterocin_Analogs->Lipid_II Inhibition of Transglycosylation Bacterial Survival Bacterial Survival Deoxyenterocin_Analogs->Bacterial Survival Inhibition Cell Wall Integrity->Bacterial Survival

Caption: Hypothetical mechanism of action for this compound analogs.

G Experimental Workflow for Efficacy Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination MBC MBC Determination MIC->MBC Time_Kill Time-Kill Kinetics MIC->Time_Kill Animal_Model Murine Peritonitis Model Time_Kill->Animal_Model Lead Candidate Selection Bacterial_Load Bacterial Load Determination Animal_Model->Bacterial_Load Survival_Analysis Survival Analysis Animal_Model->Survival_Analysis Compound_Synthesis This compound Analog Synthesis Compound_Synthesis->MIC

Caption: Workflow for in vitro and in vivo efficacy testing.

References

A Comparative Guide to the Cross-Reactivity of Enterocins: A Divergence from Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the cross-reactivity of Deoxyenterocin with other bacteriocins revealed a fundamental distinction. This compound, a metabolite co-produced with enterocin by Streptomyces species, is a polyketide synthesized via a type II polyketide synthase pathway.[1][2] This classifies it as a secondary metabolite, distinct from bacteriocins, which are ribosomally synthesized antimicrobial peptides. Consequently, a direct cross-reactivity comparison between this compound and true bacteriocins is not a comparison of analogous compounds and lacks a basis in existing research.

Therefore, this guide has been re-scoped to address the core interest in antimicrobial cross-reactivity by focusing on a scientifically pertinent comparison within the bacteriocin family. We will explore the cross-reactivity profiles of different classes of enterocins, which are true bacteriocins produced by Enterococcus species. This analysis will provide valuable insights for researchers, scientists, and drug development professionals working with these potent antimicrobial peptides.

Introduction to Enterocins

Enterocins are a diverse group of bacteriocins produced by various species of Enterococcus. They are broadly categorized into three main classes based on their structure and post-translational modifications:

  • Class I (Lantibiotics): These are small, heat-stable peptides that undergo extensive post-translational modifications, resulting in the formation of characteristic lanthionine and β-methyllanthionine residues.

  • Class II (Non-lanthionine-containing peptides): This is a large and heterogeneous class of small, heat-stable, non-modified peptides. It is further subdivided into subclasses:

    • Class IIa (Pediocin-like bacteriocins): These peptides possess a conserved N-terminal sequence (YGNGV) and exhibit potent anti-listerial activity.

    • Class IIb (Two-peptide bacteriocins): The activity of these bacteriocins depends on the synergistic action of two distinct peptides.

    • Class IIc (Circular bacteriocins): These peptides have a head-to-tail circular structure.

    • Class IId (Linear, non-pediocin-like single peptides): A more diverse group of linear peptides that do not fit into the other subclasses.

  • Class III (Bacteriolysins): These are large, heat-labile proteins that often exert their antimicrobial effect through enzymatic lysis of the target cell wall.

Cross-Reactivity and Synergism Among Enterocins

Cross-reactivity among bacteriocins refers to the ability of the immunity protein of a producer strain to confer resistance to other, non-native bacteriocins. This phenomenon is often observed between structurally related bacteriocins.[3] Additionally, the combined action of different bacteriocins can result in synergistic (enhanced), additive, or antagonistic (reduced) antimicrobial effects.

While comprehensive cross-reactivity data for all enterocin classes is not available in a single study, existing research on Class IIa bacteriocins and the synergistic effects of two-peptide bacteriocins provides valuable insights.

Antimicrobial Spectrum of Representative Enterocins

The following table summarizes the antimicrobial spectrum of some well-characterized enterocins. This information is crucial for understanding the potential implications of cross-reactivity and synergy in practical applications.

BacteriocinClassProducing StrainTarget Organisms
Enterocin AIIaEnterococcus faeciumListeria monocytogenes, Clostridium perfringens, Staphylococcus aureus
Enterocin BIIdEnterococcus faeciumListeria monocytogenes, Clostridium botulinum, Staphylococcus aureus
Pediocin PA-1IIaPediococcus acidilacticiListeria monocytogenes, Enterococcus faecalis, Clostridium perfringens
Enterocin AS-48IIcEnterococcus faecalisBroad spectrum against Gram-positive bacteria, including Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus
Enterocin L50A/BIIbEnterococcus faeciumSynergistic activity against a range of Gram-positive bacteria.
Cross-Reactivity and Synergistic Interactions

Studies have shown that cross-resistance is more likely to occur between bacteriocins of the same subclass, particularly within the Class IIa pediocin-like bacteriocins, due to similarities in their structure and mode of action.[4] For instance, a strain resistant to one pediocin-like bacteriocin may exhibit reduced susceptibility to others.[5]

In contrast, synergistic interactions are a hallmark of Class IIb two-peptide bacteriocins. The individual peptides often exhibit weak or no activity on their own, but their combination results in a potent antimicrobial effect.[6] There is also evidence of synergy between bacteriocins of different classes, such as the combination of enterocin A (Class IIa) and enterocin B (Class IId).[7]

Experimental Protocols for Assessing Cross-Reactivity and Synergy

The following are detailed methodologies for two key experiments used to evaluate the interaction between different bacteriocins.

Agar Well Diffusion Assay for Cross-Reactivity

This method is used to qualitatively assess the susceptibility of a bacteriocin-producing strain to other bacteriocins, providing an indication of cross-resistance.

Protocol:

  • Preparation of Indicator Lawn: A soft agar overlay is prepared by mixing a molten, cooled agar medium (e.g., MRS agar) with a fresh culture of the indicator strain (the bacteriocin producer to be tested for cross-resistance). This mixture is then poured over a base layer of solid agar in a petri dish and allowed to solidify.

  • Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically cut into the agar.

  • Application of Bacteriocins: A standardized concentration of the purified bacteriocins to be tested is added to each well. A control well with the appropriate buffer or sterile medium should be included.

  • Incubation: The plates are incubated under conditions optimal for the growth of the indicator strain.

  • Observation: The plates are examined for zones of inhibition around the wells. The absence or a smaller zone of inhibition around a well containing a specific bacteriocin indicates resistance or cross-resistance of the indicator strain to that bacteriocin.

Diagram of Agar Well Diffusion Assay Workflow:

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_results Results prep_indicator Prepare Indicator Strain Culture prep_overlay Mix Indicator with Soft Agar prep_indicator->prep_overlay pour_plate Pour Overlay on Base Agar prep_overlay->pour_plate create_wells Create Wells in Agar pour_plate->create_wells add_bacteriocins Add Bacteriocin Solutions to Wells create_wells->add_bacteriocins incubate Incubate Plates add_bacteriocins->incubate observe_zones Observe and Measure Zones of Inhibition incubate->observe_zones

Caption: Workflow for the Agar Well Diffusion Assay.

Checkerboard Assay for Synergy

The checkerboard assay is a microdilution method used to quantitatively determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Protocol:

  • Preparation of Microtiter Plate: A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of Bacteriocin A are prepared in a suitable broth medium. Along the y-axis, serial twofold dilutions of Bacteriocin B are prepared. This creates a matrix of wells with varying concentrations of both bacteriocins.

  • Controls: The last row contains dilutions of Bacteriocin A only, and the last column contains dilutions of Bacteriocin B only. A growth control well (no bacteriocins) and a sterility control well (no bacteria) are also included.

  • Inoculation: All wells (except the sterility control) are inoculated with a standardized suspension of the target indicator bacterium.

  • Incubation: The plate is incubated under optimal growth conditions for the indicator strain.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the bacteriocin(s) that completely inhibits visible growth of the indicator strain.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.

    • FIC of Bacteriocin A (FIC A) = MIC of A in combination / MIC of A alone

    • FIC of Bacteriocin B (FIC B) = MIC of B in combination / MIC of B alone

    • FICI = FIC A + FIC B

  • Interpretation of FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or Indifference

    • FICI > 4: Antagonism

Diagram of Checkerboard Assay Logic:

CheckerboardAssay cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_interpretation Interpretation plate 96-Well Plate dilute_A Serial Dilutions of Bacteriocin A (Rows) plate->dilute_A dilute_B Serial Dilutions of Bacteriocin B (Columns) plate->dilute_B inoculate Inoculate with Indicator Strain dilute_A->inoculate dilute_B->inoculate incubate Incubate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici fici_check FICI Value? calc_fici->fici_check synergy Synergy (≤ 0.5) fici_check->synergy ≤ 0.5 additive Additive/Indifference (>0.5 to ≤4) fici_check->additive > 0.5 & ≤ 4 antagonism Antagonism (>4) fici_check->antagonism > 4

Caption: Logical flow of the Checkerboard Assay.

Conclusion

While the initial focus on this compound was redirected due to its non-bacteriocin nature, this guide provides a robust framework for understanding and evaluating the cross-reactivity and synergistic potential of true bacteriocins, specifically enterocins. The provided experimental protocols offer standardized methods for researchers to generate valuable data in this field. A thorough understanding of these interactions is critical for the rational design of bacteriocin-based antimicrobial strategies, including the development of potent antimicrobial cocktails and the prediction of potential resistance mechanisms in food preservation and clinical applications.

References

Safety Operating Guide

Safe Disposal of Deoxyenterocin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Deoxyenterocin, a co-metabolite with activity against Gram-positive and Gram-negative bacteria, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] While some supplier safety data sheets (SDS) may suggest that small quantities can be disposed of as household waste, it is a best practice in a professional research environment to treat all research-grade peptides and antimicrobial compounds as laboratory chemical waste.[2][3] Adherence to institutional and local environmental regulations is paramount.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to follow standard laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be handled as a hazardous chemical.

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[4]

  • Gloves: Wear chemical-resistant gloves, such as nitrile.[4]

  • Eye Protection: Safety goggles or glasses are essential to protect against splashes.[4]

  • Lab Coat: A lab coat or protective gown should always be worn.[4]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (solid or liquid) and concentration.

Solid Waste (Lyophilized Powder):

  • Segregation: All solid waste contaminated with this compound, including empty vials, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container.[5][6]

  • Storage: The sealed container must be stored in a designated hazardous waste accumulation area within the laboratory.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4]

Liquid Waste (Solutions):

  • High-Concentration Stock Solutions: Stock solutions of this compound are considered hazardous chemical waste.[7] They should be collected in an approved chemical waste container and must not be mixed with other types of waste.[5][7]

  • Low-Concentration (Working) Solutions:

    • Never pour peptide solutions down the sink. [3] This practice can lead to environmental contamination.[8]

    • Collect all dilute solutions in a designated, leak-proof container that is clearly labeled for chemical waste.

    • Follow your institution's protocols for the disposal of chemical waste. This typically involves collection by a licensed disposal company.[5]

  • Contaminated Media: Used cell culture media containing this compound should be treated as chemical waste.[7] Since the heat stability of this compound is not well-documented, autoclaving may not be sufficient to deactivate the compound.[5][7] Therefore, it should be collected and disposed of as chemical waste.

Quantitative Data Summary

Waste TypeHandling and Disposal Recommendation
Solid this compound Waste Segregate in a labeled hazardous waste container.[6] Arrange for disposal via a certified hazardous waste service.[4]
High-Concentration Solutions Collect in an approved container for chemical waste.[7] Do not mix with other waste streams.[5] Follow institutional guidelines for hazardous waste disposal.[7]
Low-Concentration Solutions Collect in a designated chemical waste container. Do not dispose of down the drain. [3] Follow institutional protocols for chemical waste.
Contaminated Labware Dispose of in designated biohazardous or chemical waste containers according to institutional policies.[5]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the principles of safe laboratory practice dictate the following general methodology for waste handling:

Protocol for Segregation and Disposal of this compound Waste:

  • Preparation: Designate a specific, clearly labeled, and leak-proof waste container for this compound waste. Ensure the container is compatible with the chemical nature of the waste (e.g., solid or liquid).

  • Collection: During experimental work, immediately place all materials contaminated with this compound into the designated waste container. This includes, but is not limited to, pipette tips, vials, gloves, and any unused or expired solutions.

  • Storage: Once the container is full, securely seal it. Store the container in a designated and controlled hazardous waste accumulation area, away from general laboratory traffic.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution.

  • Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through regular trash or wastewater systems.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Characterization cluster_1 Disposal Path start Identify this compound Waste waste_type Solid or Liquid? start->waste_type concentration High or Low Concentration? waste_type->concentration Liquid solid_waste Collect in Labeled Hazardous Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Hazardous Liquid Waste Container concentration->liquid_waste High or Low ehs_disposal Dispose via Institutional EHS / Hazardous Waste Management solid_waste->ehs_disposal liquid_waste->ehs_disposal

Caption: Decision workflow for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.